molecular formula C10H7NO3 B1322997 5-(Furan-2-yl)nicotinic acid CAS No. 857283-84-2

5-(Furan-2-yl)nicotinic acid

Cat. No.: B1322997
CAS No.: 857283-84-2
M. Wt: 189.17 g/mol
InChI Key: YAIWRLRMUNJGCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Furan-2-yl)nicotinic acid (CAS 857283-84-2) is a heterocyclic compound featuring both a nicotinic acid and a furan ring, making it a valuable fused heteroaromatic building block in medicinal chemistry and materials science research. With a molecular formula of C10H7NO3 and a molecular weight of 189.17 g/mol, this compound is a solid that should be stored sealed in a dry environment at 2-8°C . As a bifunctional molecule, its carboxylic acid group allows for further derivatization, such as the formation of amides or esters, while the furan ring can serve as a key structural motif. Researchers utilize such heteroaromatic scaffolds in the design and synthesis of novel compounds for various applications, including the development of potential pharmacologically active molecules . For instance, structurally related furan and nicotinic acid derivatives have been explored in the synthesis of compounds with anti-HIV activity and antimicrobial agents . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(furan-2-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10(13)8-4-7(5-11-6-8)9-2-1-3-14-9/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIWRLRMUNJGCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629585
Record name 5-(Furan-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857283-84-2
Record name 5-(2-Furanyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857283-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Furan-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-(Furan-2-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Furan-2-yl)nicotinic acid is a heterocyclic compound featuring a furan ring attached to a nicotinic acid scaffold. This molecule holds potential for investigation in various therapeutic areas due to the diverse biological activities associated with both furan and nicotinic acid moieties. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via Suzuki-Miyaura coupling, and a discussion of its potential pharmacological relevance based on the known activities of related compounds. While specific biological data for this compound is not extensively available in public literature, this document serves as a foundational resource for researchers initiating studies on this compound.

Introduction

Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent for treating dyslipidemia.[1][2] Its pharmacological effects are primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), leading to a reduction in triglycerides, low-density lipoprotein (LDL), and an increase in high-density lipoprotein (HDL).[1] The furan ring is a versatile heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties.[3] The incorporation of a furan moiety into the nicotinic acid scaffold at the 5-position is a rational drug design strategy to explore novel pharmacological profiles and potentially modulate the activity of the parent molecule.

Chemical and Physical Properties

This compound is a solid, off-white compound.[4] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
IUPAC Name 5-(Furan-2-yl)pyridine-3-carboxylic acidPubChem[3]
Synonyms 5-(2-Furyl)nicotinic acid, 5-(furan-2-yl)pyridine-3-carboxylic acidPubChem[3]
CAS Number 857283-84-2PubChem[3]
Molecular Formula C₁₀H₇NO₃PubChem[3]
Molecular Weight 189.17 g/mol PubChem[3]
Appearance Off-white solid[4]
Purity 97%
InChI Key YAIWRLRMUNJGCX-UHFFFAOYSA-NPubChem[3]

Table 1: Physicochemical Properties of this compound.

Synthesis

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide (5-bromonicotinic acid) and an organoboron compound (2-furanylboronic acid).

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the synthesis of 5-arylnicotinic acid derivatives.[5]

Materials:

  • 5-Bromonicotinic acid

  • 2-Furanylboronic acid

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF) or a mixture of 1,4-Dioxane and water (4:1)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or equivalent)

  • Magnetic stirrer and heating mantle/oil bath

  • Solvents for workup and purification (e.g., ethyl acetate, water, brine)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 5-bromonicotinic acid (1.0 eq), 2-furanylboronic acid (1.2-1.5 eq), and potassium phosphate (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (2-5 mol%), to the flask.

  • Solvent Addition: Add the anhydrous and degassed solvent (DMF or Dioxane/water mixture) to the flask via syringe.

  • Reaction: Stir the reaction mixture vigorously at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If DMF is used as the solvent, it can be removed under reduced pressure. Dilute the residue with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

Diagram of the Synthesis Workflow:

G cluster_reactants Reactants cluster_reagents Reagents 5-Bromonicotinic_acid 5-Bromonicotinic Acid Reaction_Vessel Reaction Vessel (80-100 °C, Inert Atm.) 5-Bromonicotinic_acid->Reaction_Vessel 2-Furanylboronic_acid 2-Furanylboronic Acid 2-Furanylboronic_acid->Reaction_Vessel Pd_catalyst Pd(PPh₃)₄ Pd_catalyst->Reaction_Vessel Base K₃PO₄ Base->Reaction_Vessel Solvent DMF Solvent->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Suzuki-Miyaura Coupling Workflow

Potential Pharmacological Activity and Biological Targets

While direct experimental data for this compound is limited, its potential pharmacological profile can be inferred from the activities of its constituent moieties.

GPR109A Agonism and Lipid Modification

The primary target of nicotinic acid is the G protein-coupled receptor GPR109A (also known as HCA₂).[1] Activation of this receptor in adipocytes inhibits lipolysis, reducing the release of free fatty acids into the bloodstream. This, in turn, decreases the liver's production of triglycerides and VLDL, ultimately leading to lower LDL levels. Nicotinic acid also increases HDL levels, although the exact mechanism is not fully understood. It is plausible that this compound retains affinity for GPR109A. The furan ring, acting as a potential bioisostere for a phenyl group, may influence the binding affinity and efficacy at this receptor. Further investigation is required to determine the precise interaction and functional consequence of the 5-furan-2-yl substitution on GPR109A signaling.

Potential Signaling Pathway:

G Compound This compound GPR109A GPR109A Receptor (Adipocyte) Compound->GPR109A Binds to AC_inhibition Adenylyl Cyclase Inhibition GPR109A->AC_inhibition Activates Gi cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease PKA_inhibition PKA Inhibition cAMP_decrease->PKA_inhibition HSL_inhibition HSL Inhibition PKA_inhibition->HSL_inhibition Lipolysis_inhibition ↓ Lipolysis HSL_inhibition->Lipolysis_inhibition FFA_decrease ↓ Free Fatty Acids in Plasma Lipolysis_inhibition->FFA_decrease Liver Liver FFA_decrease->Liver Triglyceride_synthesis_decrease ↓ Triglyceride Synthesis Liver->Triglyceride_synthesis_decrease VLDL_secretion_decrease ↓ VLDL Secretion Triglyceride_synthesis_decrease->VLDL_secretion_decrease

Hypothesized GPR109A Signaling Pathway
Other Potential Activities

The furan moiety is associated with a broad spectrum of biological activities.[3] Therefore, this compound could be explored for:

  • Antimicrobial Activity: Furan derivatives have shown efficacy against various bacterial and fungal strains.

  • Anti-inflammatory Activity: Some furan-containing compounds exhibit anti-inflammatory properties.

  • Anticancer Activity: The furan nucleus is present in several compounds with cytotoxic activity against cancer cell lines.

Future Directions

To fully elucidate the therapeutic potential of this compound, further research is imperative. Key areas for future investigation include:

  • In Vitro Pharmacological Profiling:

    • Binding assays to determine the affinity (Kᵢ or Kₐ) for the GPR109A receptor.

    • Functional assays (e.g., cAMP measurement) to determine the efficacy (EC₅₀ or IC₅₀) and potency at GPR109A.

    • Screening for antimicrobial, anti-inflammatory, and anticancer activities in relevant cell-based assays.

  • In Vivo Studies:

    • Pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

    • Efficacy studies in animal models of dyslipidemia, inflammation, or cancer, depending on the in vitro results.

  • Structure-Activity Relationship (SAR) Studies:

    • Synthesis and evaluation of analogs with modifications to the furan and nicotinic acid rings to optimize activity and selectivity.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is readily achievable through established cross-coupling methodologies. While its specific biological profile remains to be fully characterized, the known pharmacology of its constituent parts suggests potential applications in metabolic disorders and other therapeutic areas. This technical guide provides a solid foundation for researchers to embark on the further investigation and development of this intriguing molecule.

References

An In-depth Technical Guide to 5-(Furan-2-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of 5-(Furan-2-yl)nicotinic acid. This document is intended for an audience with a technical background in chemistry and pharmacology, including researchers, scientists, and professionals in the field of drug development. The guide collates available data on the compound's physicochemical properties, offers a detailed potential experimental protocol for its synthesis via Suzuki-Miyaura coupling, and includes mandatory visualizations to illustrate key processes.

Chemical Structure and Identification

This compound is a heterocyclic compound featuring a furan ring linked to a nicotinic acid moiety. Nicotinic acid, a form of vitamin B3, and furan derivatives are both significant pharmacophores in drug discovery.[1][2] The strategic combination of these two rings suggests that this compound could be a valuable building block for novel therapeutic agents.

IUPAC Name: 5-(furan-2-yl)pyridine-3-carboxylic acid[3]

Synonyms: 5-(2-Furyl)nicotinic acid, 5-(furan-2-yl)pyridine-3-carboxylic acid[3]

CAS Number: 857283-84-2[3]

Molecular Formula: C₁₀H₇NO₃[3]

Molecular Weight: 189.17 g/mol [3]

Chemical Structure:

Caption: 2D Structure of this compound.

Physicochemical Properties

PropertyValueSource
Molecular Weight 189.17 g/mol PubChem[3]
XLogP3 1.1PubChem[3]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 4PubChem[3]
Rotatable Bond Count 1PubChem[3]
Exact Mass 189.042593085PubChem[3]
Topological Polar Surface Area 63.3 ŲPubChem[3]
Heavy Atom Count 14PubChem[3]
Complexity 219PubChem[3]
Storage Temperature 2-8°CChemenu[4], BLD Pharm[5]

Note: The properties listed above are computationally derived and have not been experimentally verified.

Potential Synthesis via Suzuki-Miyaura Coupling

A plausible and widely utilized method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction would involve the coupling of a boronic acid or ester derivative of furan with a halogenated nicotinic acid derivative. A potential synthetic route is outlined below.

General Reaction Scheme

G reactant1 5-Bromonicotinic acid catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) reactant1->catalyst reactant2 Furan-2-boronic acid reactant2->catalyst product This compound catalyst->product

Caption: Suzuki-Miyaura coupling for this compound synthesis.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings of similar substrates. Optimization may be required for specific reaction conditions.

Materials:

  • 5-Bromonicotinic acid

  • Furan-2-boronic acid

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 5-bromonicotinic acid (1.0 eq.), furan-2-boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio to achieve a suitable concentration (e.g., 0.1 M with respect to the limiting reagent).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Experimental Workflow Diagram

G start Start setup Reaction Setup: - 5-Bromonicotinic acid - Furan-2-boronic acid - K₂CO₃ start->setup inert Establish Inert Atmosphere (Argon/Nitrogen) setup->inert add_cat_solv Add Catalyst (Pd(PPh₃)₄) and Solvents (Dioxane/Water) inert->add_cat_solv heat Heat to 80-100 °C with Stirring add_cat_solv->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Work-up: - Cool to RT - Dilute with Water - Extract with Ethyl Acetate monitor->workup purify Purification: - Combine organic layers - Wash with brine - Dry over MgSO₄ - Concentrate - Column Chromatography/Recrystallization workup->purify end End purify->end

Caption: Experimental workflow for the synthesis of this compound.

Potential Applications and Areas for Further Research

While specific biological activity for this compound is not yet extensively documented, the constituent moieties suggest several promising avenues for research.

  • Medicinal Chemistry: Nicotinic acid and its derivatives are known to exhibit a range of biological activities, including lipid-lowering effects.[1] Furan-containing compounds are also prevalent in medicinal chemistry, displaying antimicrobial, anti-inflammatory, and anticancer properties. The combination of these two pharmacophores could lead to the discovery of novel therapeutic agents.

  • Drug Development: As a structurally novel compound, this compound can serve as a scaffold for the development of compound libraries for high-throughput screening in various disease models.

  • Materials Science: Heterocyclic compounds are of interest in materials science for applications in organic electronics and polymer chemistry.

Further research is warranted to experimentally determine the physicochemical properties of this compound, to optimize its synthesis, and to explore its biological activity profile. There is currently no information available regarding the involvement of this compound in specific signaling pathways, representing a key area for future investigation.

References

An In-depth Technical Guide to 5-(Furan-2-yl)nicotinic Acid (CAS 857283-84-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(Furan-2-yl)nicotinic acid, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available physicochemical data, provides a detailed synthetic protocol, and explores the potential biological activities based on its structural motifs.

Physicochemical Properties

This compound, also known as 5-(2-furyl)nicotinic acid, is a hybrid molecule containing both a pyridine carboxylic acid (nicotinic acid) core and a furan ring.[1] Its properties are summarized below.

PropertyValueSource
CAS Number 857283-84-2[1]
Molecular Formula C₁₀H₇NO₃[1]
Molecular Weight 189.17 g/mol [1]
IUPAC Name 5-(furan-2-yl)pyridine-3-carboxylic acid[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available. For the parent compound, nicotinic acid, solubility in water is 18 g/L at 25°C.[2][3]
pKa 4.85 (estimated, similar to nicotinic acid)[2][3]
LogP 1.1 (computed)[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 4[1]
Polar Surface Area 63.3 Ų[1]

Synthesis and Purification

The synthesis of this compound is not extensively detailed in publicly available literature. However, a highly probable and widely used method for its preparation is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds between aryl halides and boronic acids, offering high efficiency and functional group tolerance.

The proposed synthetic route involves the coupling of 5-bromonicotinic acid with furan-2-boronic acid.

Synthesis_Workflow cluster_reactants Starting Materials cluster_catalyst Catalytic System 5-Bromonicotinic_Acid 5-Bromonicotinic Acid Reaction Suzuki-Miyaura Coupling 5-Bromonicotinic_Acid->Reaction Furan-2-boronic_Acid Furan-2-boronic Acid Furan-2-boronic_Acid->Reaction Pd_Catalyst Pd(PPh₃)₄ Pd_Catalyst->Reaction Catalyst Base K₂CO₃ or K₃PO₄ Base->Reaction Base Product This compound Reaction->Product Yields vary

Caption: Proposed Suzuki-Miyaura synthesis of this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure adapted from general methods for the synthesis of 5-arylnicotinic acids.

Materials:

  • 5-Bromonicotinic acid (1.0 equivalent)

  • Furan-2-boronic acid (1.2-1.5 equivalents)

  • Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Base, e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equivalents)

  • Anhydrous, degassed solvent, e.g., 1,4-Dioxane/H₂O (4:1 mixture) or Dimethylformamide (DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 5-bromonicotinic acid, furan-2-boronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a biphasic solvent system was used, separate the layers. If a single solvent like DMF was used, dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Biological Activity and Potential Mechanisms of Action

As of this writing, no specific biological studies for this compound have been found in peer-reviewed literature. However, its structure as a hybrid of nicotinic acid and a furan moiety suggests several potential areas of pharmacological interest.

Potential Activity as a Nicotinic Acid (Niacin) Analogue

Nicotinic acid (Vitamin B3) is a well-known lipid-lowering agent.[4] At pharmacological doses, it reduces low-density lipoprotein (LDL), very-low-density lipoprotein (VLDL), and triglycerides, while increasing high-density lipoprotein (HDL).[4] The primary mechanism for these effects is the activation of the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂), which is highly expressed in adipocytes.

GPR109A Signaling Pathway: Activation of GPR109A by nicotinic acid leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to decreased activity of hormone-sensitive lipase, ultimately reducing the release of free fatty acids from adipose tissue. The reduced flux of free fatty acids to the liver decreases the synthesis of triglycerides and VLDL.

GPR109A_Pathway Ligand Nicotinic Acid (or analogue) Receptor GPR109A Receptor (in Adipocyte) Ligand->Receptor G_Protein Gi/o Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA HSL ↓ Hormone-Sensitive Lipase (HSL) Activity PKA->HSL Lipolysis ↓ Lipolysis HSL->Lipolysis FFA ↓ Free Fatty Acid Release to Liver Lipolysis->FFA VLDL ↓ VLDL & Triglyceride Synthesis FFA->VLDL

Caption: Potential GPR109A signaling pathway for this compound.

Disclaimer: It is crucial to note that while this compound is a structural analogue of nicotinic acid, its activity at the GPR109A receptor has not been experimentally confirmed. The furan substitution could significantly alter its binding affinity and efficacy.

Potential Activities Associated with the Furan Moiety

The furan ring is a common scaffold in medicinal chemistry, and its derivatives have exhibited a wide range of biological activities. These include:

  • Antimicrobial and Antifungal Activity: Many furan-containing compounds have been investigated for their efficacy against various bacterial and fungal strains.

  • Anticancer Activity: Certain furan derivatives have shown cytotoxic effects against various cancer cell lines.

  • Anti-inflammatory Activity: The furan ring is present in some non-steroidal anti-inflammatory drugs (NSAIDs).

Furthermore, the combination of nicotinic acid and other heterocyclic rings, such as thiophene, has led to the development of potent fungicides. This suggests that the combination of a nicotinic acid core with a furan ring in this compound could also yield compounds with potential applications in agrochemicals.

Experimental Data (Efficacy, Potency, and Safety)

A thorough search of scientific databases and patent literature did not yield any publicly available data on the efficacy (e.g., EC₅₀), potency (e.g., IC₅₀), or ADME/Tox profile for this compound.

Quantitative Biological Data:

  • In vitro potency (IC₅₀/EC₅₀): Not available.

  • In vivo efficacy: Not available.

  • Pharmacokinetics (ADME): Not available.

  • Toxicology: Not available.

Summary and Future Directions

This compound is a readily synthesizable heterocyclic compound with a clear structural relationship to the important signaling molecule and drug, nicotinic acid. While its physicochemical properties are partially characterized, its biological activity remains unexplored in the public domain.

For drug development professionals, this compound represents:

  • A novel scaffold that merges the known pharmacophores of nicotinic acid and furan.

  • A candidate for screening in assays related to metabolic diseases (via GPR109A), infectious diseases, oncology, and inflammation.

  • A starting point for the development of a focused library of derivatives to explore structure-activity relationships (SAR).

Future research should focus on the experimental determination of its physicochemical properties, and a systematic biological evaluation to ascertain its pharmacological profile. Initial screening should target the GPR109A receptor to determine if it retains the activity of its parent nicotinic acid structure. Broader phenotypic screening could also uncover novel and unexpected biological activities.

References

The Biological Potential of 5-(Furan-2-yl)nicotinic Acid: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Anticipated Biological Activities and Methodologies for a Promising Heterocyclic Scaffold

Executive Summary

5-(Furan-2-yl)nicotinic acid is a hybrid molecule that combines the structural features of both furan and nicotinic acid, two pharmacophores known for their diverse and significant biological activities. While direct experimental data on the biological effects of this compound is limited in current scientific literature, this technical guide provides a comprehensive overview of its potential pharmacological activities based on the well-documented properties of its constituent moieties and closely related analogs. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel heterocyclic compounds. We will explore the anticipated antimicrobial, anticancer, and anti-inflammatory properties of this compound, supported by quantitative data from analogous compounds and detailed experimental protocols for its future evaluation.

Introduction: The Promise of Furan-Nicotinic Acid Hybrids

The strategic combination of distinct pharmacophores into a single molecular entity is a well-established approach in drug discovery to develop novel compounds with enhanced or unique biological activities. This compound represents such a hybrid, integrating the furan ring, a versatile five-membered aromatic heterocycle, with nicotinic acid (Vitamin B3), a pyridine-3-carboxylic acid.

Furan derivatives are known to exhibit a wide array of pharmacological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3][4] Similarly, nicotinic acid and its derivatives are not only crucial for cellular metabolism but also demonstrate significant therapeutic effects, particularly in the management of dyslipidemia.[5] The amalgamation of these two scaffolds in this compound suggests a high potential for multifaceted biological activity.

This guide will synthesize the available information on related compounds to build a predictive profile for this compound and provide a roadmap for its systematic biological evaluation.

Anticipated Biological Activities

Based on the known activities of furan and nicotinic acid derivatives, this compound is predicted to exhibit a range of biological effects. Below, we detail these potential activities, supported by data from structurally similar compounds.

Antimicrobial Activity

Both furan and nicotinic acid moieties are present in various antimicrobial agents. Furan derivatives, such as nitrofurantoin, are established antibacterial drugs.[4] Numerous studies have demonstrated the antibacterial and antifungal potential of novel synthesized furan-containing molecules.[3][6] Similarly, derivatives of nicotinic acid have been shown to possess significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[7][8]

The logical workflow for assessing the antimicrobial potential of a novel compound like this compound is depicted in the following diagram.

Antimicrobial_Screening_Workflow cluster_0 Initial Screening cluster_1 Spectrum of Activity cluster_2 Further Characterization cluster_3 Toxicity Assessment start Synthesized Compound (this compound) mic_test Broth Microdilution Assay (Determine MIC) start->mic_test gram_pos Gram-Positive Bacteria (e.g., S. aureus, E. faecalis) mic_test->gram_pos gram_neg Gram-Negative Bacteria (e.g., P. aeruginosa, K. pneumoniae) mic_test->gram_neg fungi Fungal Strains (e.g., C. albicans) mic_test->fungi mbc_test Determine MBC/MFC gram_pos->mbc_test gram_neg->mbc_test fungi->mbc_test time_kill Time-Kill Kinetics mbc_test->time_kill cytotoxicity Mammalian Cell Line Cytotoxicity Assay (e.g., MTT) time_kill->cytotoxicity

General workflow for antimicrobial activity screening.

Table 1: Antimicrobial Activity of Furan and Nicotinic Acid Derivatives

Compound ClassOrganismActivity MetricValue
Nicotinic Acid HydrazidesP. aeruginosaMIC0.016 mM
Nicotinic Acid HydrazidesK. pneumoniaeMIC0.016 mM
Nicotinic Acid HydrazidesGram-positive bacteriaMIC0.03 mM
3-Aryl-3-(furan-2-yl)propanoic acid derivativesE. coliMIC64 µg/mL[3]
Substituted PhenylfuranylnicotinamidinesGram-negative & Gram-positive bacteriaMIC10-20 µM[9]
Anticancer Activity

The furan scaffold is a component of several compounds with demonstrated cytotoxic activities against various cancer cell lines.[2][10] The mechanisms of action are diverse and can involve the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[2] Nicotinic acid derivatives have also been investigated for their potential as anticancer agents.[1]

A proposed signaling pathway that could be targeted by furan-containing compounds is the PI3K/Akt pathway, which is often dysregulated in cancer.

Anticancer_Signaling_Pathway cluster_pathway Potential Anticancer Mechanism compound 5-(Furan-2-yl)nicotinic Acid Derivative akt Akt compound->akt Inhibition receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pi3k->akt apoptosis Apoptosis akt->apoptosis proliferation Cell Proliferation & Survival akt->proliferation

Hypothetical inhibition of the PI3K/Akt pathway.

Table 2: In Vitro Anticancer Activity of Furan Derivatives

CompoundCell LineActivity MetricValue (µM)
Furan-based compound 4MCF-7 (Breast Cancer)IC₅₀4.06[2]
Furan-based compound 7MCF-7 (Breast Cancer)IC₅₀2.96[2]
Furan-type Phenylahistin Derivative (17p)NCI-H460 (Lung Cancer)IC₅₀0.0029[10]
(3-(Furan-2-yl)pyrazol-4-yl) chalcone 7cA549 (Lung Cancer)IC₅₀13.86 µg/mL[11]
Anti-inflammatory Activity

Derivatives of both furan and nicotinic acid have been reported to possess anti-inflammatory properties.[12][13] The mechanisms often involve the inhibition of pro-inflammatory enzymes and cytokines. Nicotinic acid itself is known to exert effects on immune cells via the GPR109A receptor.[5]

Table 3: Anti-inflammatory Activity of Nicotinic Acid Derivatives

Compound ClassAssayActivity MetricResult
Nicotinic Acid DerivativesLPS/INFγ-stimulated RAW 264.7 macrophagesNitrite InhibitionPotent activity[12]
Pyridine-3-carboxylic acid derivativesHuman RBC hemolysisIC₅₀14.06 ± 0.15 µM (Compound 2e)[13]

Experimental Protocols

To facilitate the investigation of this compound, this section provides detailed methodologies for key in vitro assays based on protocols described for analogous compounds.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

  • Preparation of Microbial Inoculum:

    • Bacterial and fungal strains are cultured on appropriate agar plates.

    • Colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

    • The suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions are made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

  • Incubation:

    • The prepared microbial inoculum is added to each well containing the compound dilutions.

    • Positive (microbes only) and negative (broth only) controls are included.

    • The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Culture:

    • Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment:

    • A stock solution of this compound is prepared and serially diluted in the cell culture medium.

    • The old medium is removed from the cells, and the cells are treated with various concentrations of the compound.

    • Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration as the treated wells.

    • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • The medium containing MTT is removed, and DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the control wells.

    • The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Conclusion and Future Directions

While direct biological data for this compound is not yet available, the extensive evidence for the potent and diverse activities of its parent furan and nicotinic acid scaffolds, as well as their derivatives, strongly suggests that this hybrid molecule is a promising candidate for further investigation. The anticipated antimicrobial, anticancer, and anti-inflammatory properties warrant a systematic evaluation using the established protocols outlined in this guide. Future research should focus on the synthesis and in vitro screening of this compound to confirm these predicted activities and to elucidate its mechanisms of action. Such studies will be crucial in determining the therapeutic potential of this novel heterocyclic compound.

References

5-(Furan-2-yl)nicotinic Acid: A Comprehensive Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-(Furan-2-yl)nicotinic acid is a heterocyclic compound that incorporates both a pyridine and a furan moiety. This unique structural combination makes it an intriguing scaffold for medicinal chemistry, as both nicotinic acid and furan derivatives are known to exhibit a wide range of biological activities. Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent for treating dyslipidemia. The furan ring is a common motif in many biologically active natural products and synthetic compounds, contributing to diverse pharmacological properties including antimicrobial, anti-inflammatory, and anticancer effects. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, physicochemical properties, and potential biological activities, with the aim of stimulating further research and development in this area.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and interpretation of biological assays.

PropertyValueSource
Molecular Formula C₁₀H₇NO₃PubChem
Molecular Weight 189.17 g/mol PubChem
IUPAC Name 5-(furan-2-yl)pyridine-3-carboxylic acidPubChem
CAS Number 857283-84-2PubChem
Appearance White to off-white crystalline powderCommercial Suppliers
Melting Point Not reported
Boiling Point Not reported
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and methanolInferred from related structures
pKa Not reported

Synthesis and Experimental Protocols

The synthesis of this compound is not extensively detailed in the scientific literature. However, based on established cross-coupling methodologies for the synthesis of biaryl compounds, the most plausible and efficient synthetic routes are the Suzuki-Miyaura and Stille coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds.[1] The synthesis of this compound can be achieved by the palladium-catalyzed cross-coupling of a 5-halonicotinic acid derivative with a furan-2-boronic acid.

General Experimental Protocol for Suzuki-Miyaura Coupling: [1]

  • Reactants and Reagents:

    • 5-Bromonicotinic acid (1.0 equivalent)

    • Furan-2-boronic acid (1.2-1.5 equivalents)

    • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)

    • Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate [K₃PO₄], 2.0-3.0 equivalents)

    • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/water mixture or Dimethylformamide [DMF])

  • Procedure:

    • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromonicotinic acid, furan-2-boronic acid, and the base.

    • Add the palladium catalyst to the flask.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Stille Coupling

The Stille coupling offers an alternative route using an organotin reagent.[2] This reaction involves the coupling of a 5-halonicotinic acid derivative with 2-(tributylstannyl)furan in the presence of a palladium catalyst.

General Experimental Protocol for Stille Coupling:

  • Reactants and Reagents:

    • Methyl 5-bromonicotinate (1.0 equivalent)

    • 2-(Tributylstannyl)furan (1.1 equivalents)

    • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)

    • Anhydrous and degassed solvent (e.g., Toluene or DMF)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add methyl 5-bromonicotinate and the degassed solvent.

    • Add the palladium catalyst and 2-(tributylstannyl)furan.

    • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction with an aqueous solution of potassium fluoride (KF) to remove the tin byproducts.

    • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude methyl 5-(furan-2-yl)nicotinate by column chromatography.

    • Hydrolyze the resulting ester to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).

Synthesis_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_stille Stille Coupling 5-Bromonicotinic Acid 5-Bromonicotinic Acid Suzuki Product This compound 5-Bromonicotinic Acid->Suzuki Product Furan-2-boronic Acid Furan-2-boronic Acid Furan-2-boronic Acid->Suzuki Product Pd(PPh3)4 / Base Pd(PPh3)4 / Base Pd(PPh3)4 / Base->Suzuki Product Methyl 5-Bromonicotinate Methyl 5-Bromonicotinate Stille Intermediate Methyl 5-(furan-2-yl)nicotinate Methyl 5-Bromonicotinate->Stille Intermediate 2-(Tributylstannyl)furan 2-(Tributylstannyl)furan 2-(Tributylstannyl)furan->Stille Intermediate Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->Stille Intermediate Hydrolysis Hydrolysis Stille Intermediate->Hydrolysis Stille Product This compound Hydrolysis->Stille Product

Synthetic Routes to this compound.

Potential Biological Activities and Signaling Pathways

While no specific biological studies on this compound have been reported, the activities of related furan and nicotinic acid derivatives provide a strong basis for predicting its potential pharmacological profile.

Anticancer Activity

Numerous furan-containing molecules have demonstrated significant cytotoxic effects against various cancer cell lines.[3][4] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest. For instance, some furan derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division, leading to G2/M phase arrest and subsequent apoptosis.[4] Given these precedents, this compound is a promising candidate for evaluation as an anticancer agent.

Anticancer_Pathway This compound This compound Tubulin Tubulin This compound->Tubulin Inhibition Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption G2/M Arrest G2/M Arrest Microtubule Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Hypothetical Anticancer Signaling Pathway.
Antimicrobial Activity

Nicotinic acid derivatives have been investigated for their antimicrobial properties.[5] The incorporation of a furan moiety could enhance this activity, as many furan-based compounds are known to possess antibacterial and antifungal effects. The mechanism of action for such compounds can vary, including the inhibition of essential enzymes or disruption of cell membrane integrity.

Cardiovascular Effects

As a derivative of nicotinic acid, this compound may retain some of the parent molecule's effects on lipid metabolism. Nicotinic acid is known to lower low-density lipoprotein (LDL) cholesterol and triglycerides while raising high-density lipoprotein (HDL) cholesterol. It would be of significant interest to investigate whether the furan substitution modulates these effects, potentially leading to a more favorable therapeutic profile with reduced side effects, such as the flushing commonly associated with niacin.

Future Directions

The lack of extensive research on this compound presents a significant opportunity for further investigation. Key areas for future research include:

  • Optimization of Synthesis: Development and optimization of a scalable and cost-effective synthetic route.

  • In-depth Biological Evaluation: Comprehensive screening for anticancer, antimicrobial, and anti-inflammatory activities.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways involved in its biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to understand the key structural features required for activity.

  • Pharmacokinetic and Toxicological Profiling: Assessment of its absorption, distribution, metabolism, excretion (ADME), and toxicity to determine its potential as a drug candidate.

Conclusion

This compound is a promising, yet underexplored, molecule with significant potential in drug discovery. Its hybrid structure, combining the features of nicotinic acid and furan, suggests a broad range of possible biological activities. The synthetic pathways outlined in this guide provide a solid foundation for its preparation and subsequent biological evaluation. Further research into this compound is warranted and could lead to the development of novel therapeutic agents for a variety of diseases.

References

An In-depth Technical Guide to 5-(Furan-2-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 5-(Furan-2-yl)nicotinic acid, a heterocyclic compound incorporating both a pyridine and a furan moiety. This document is intended for researchers, scientists, and drug development professionals, offering available data on its chemical properties, synthesis, and potential for biological investigation.

Introduction

This compound, also known as 5-(2-furyl)nicotinic acid, is an organic compound with the chemical formula C₁₀H₇NO₃. Its structure is characterized by a furan ring attached to the 5-position of a nicotinic acid core. Nicotinic acid, or niacin (Vitamin B3), is a well-established therapeutic agent for dyslipidemia and is a precursor to the essential coenzymes NAD and NADP. The furan ring is a common motif in medicinal chemistry, known to impart a range of biological activities to molecules. The combination of these two pharmacologically relevant scaffolds in this compound makes it an interesting candidate for further investigation in drug discovery.

While the specific discovery and a detailed historical account of this compound are not extensively documented in publicly available literature, its chemical space has been explored in the context of creating libraries of nicotinic acid derivatives for various therapeutic applications.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been computed and are available through public chemical databases. These properties are essential for understanding its behavior in biological systems and for the design of potential drug formulations.

PropertyValueSource
Molecular Formula C₁₀H₇NO₃[1]
Molecular Weight 189.17 g/mol [1]
IUPAC Name 5-(furan-2-yl)pyridine-3-carboxylic acid[1]
CAS Number 857283-84-2[1]
XLogP3 1.1[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 1[1]
Exact Mass 189.042593085 Da[1]
Topological Polar Surface Area 63.3 Ų[1]

Synthesis of this compound

The synthesis of this compound is not explicitly detailed in a dedicated publication, however, based on the well-established methods for the synthesis of 5-aryl nicotinic acids, the Suzuki-Miyaura cross-coupling reaction is the most probable and efficient route. This reaction involves the palladium-catalyzed coupling of a boronic acid with a halide.

General Synthetic Workflow: Suzuki-Miyaura Coupling

The logical workflow for the synthesis of this compound via a Suzuki-Miyaura coupling reaction is depicted below. This involves the coupling of 5-bromonicotinic acid with furan-2-boronic acid.

Suzuki_Miyaura_Workflow Reactants Starting Materials: - 5-Bromonicotinic Acid - Furan-2-boronic acid Reaction_Setup Reaction Setup: - Dissolve reactants in solvent (e.g., Dioxane/Water) - Add Palladium catalyst (e.g., Pd(PPh₃)₄) - Add Base (e.g., K₂CO₃) Reactants->Reaction_Setup 1. Reaction Reaction: - Heat the mixture under inert atmosphere (e.g., 80-100 °C) Reaction_Setup->Reaction 2. Workup Work-up: - Cool the reaction mixture - Acidify to precipitate the product - Filter the solid Reaction->Workup 3. Purification Purification: - Recrystallization or - Column chromatography Workup->Purification 4. Final_Product This compound Purification->Final_Product 5.

A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol (Proposed)

The following is a proposed experimental protocol for the synthesis of this compound based on standard Suzuki-Miyaura coupling procedures for similar compounds.

Materials:

  • 5-Bromonicotinic acid

  • Furan-2-boronic acid

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 5-bromonicotinic acid (1.0 eq.), furan-2-boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • To this mixture, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.).

  • The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.

  • After cooling to room temperature, the reaction mixture is diluted with water and acidified with HCl (e.g., 1M solution) to a pH of approximately 3-4 to precipitate the product.

  • The resulting solid is collected by vacuum filtration and washed with water.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Analysis (Predicted)

Spectroscopic Data Predicted Values
¹H NMR (DMSO-d₆) δ 13.5-14.0 (s, 1H, COOH), 9.0-9.2 (m, 1H, pyridine H2), 8.5-8.7 (m, 1H, pyridine H4), 8.2-8.4 (m, 1H, pyridine H6), 7.8-8.0 (m, 1H, furan H5), 7.0-7.2 (m, 1H, furan H3), 6.6-6.8 (m, 1H, furan H4) ppm.
¹³C NMR (DMSO-d₆) δ 165-167 (C=O), 150-155 (pyridine C2, C6), 145-150 (furan C2, C5), 138-142 (pyridine C4), 130-135 (pyridine C5), 125-130 (pyridine C3), 110-120 (furan C3, C4) ppm.
IR (KBr) 3100-2500 (br, O-H stretch of COOH), 1700-1730 (C=O stretch), 1600-1620 (C=C and C=N stretches), 1200-1300 (C-O stretch) cm⁻¹.

Potential Biological Activity and Signaling Pathways

There is currently a lack of published data on the specific biological activities of this compound. However, based on the known pharmacology of its parent molecules, several potential avenues for research can be proposed.

Nicotinic acid is known to exert its lipid-lowering effects through the activation of the G-protein coupled receptor GPR109A (also known as HCA₂). This receptor is primarily expressed in adipocytes and immune cells. Activation of GPR109A in adipocytes leads to the inhibition of adenylate cyclase, a decrease in cAMP levels, and subsequently, a reduction in the activity of hormone-sensitive lipase, which ultimately decreases the release of free fatty acids into the bloodstream.

Given its structural similarity to nicotinic acid, it is plausible that this compound could also interact with GPR109A. The furan moiety may influence the compound's affinity, selectivity, and pharmacokinetic properties.

Hypothetical Signaling Pathway

The following diagram illustrates the hypothetical signaling pathway that could be investigated for this compound, assuming it acts as an agonist at the GPR109A receptor.

GPR109A_Pathway Ligand This compound Receptor GPR109A Receptor Ligand->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Phosphorylates & Activates Lipolysis Lipolysis (↓) HSL->Lipolysis

References

An In-depth Technical Guide to 5-(2-Furyl)nicotinic Acid: Nomenclature, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(2-Furyl)nicotinic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its nomenclature and synonyms, explore its synthetic methodologies with a focus on the widely applied Suzuki-Miyaura cross-coupling reaction, and discuss its potential biological activities based on the broader context of furan and nicotinic acid derivatives. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel chemical entities.

Chemical Identity: Nomenclature and Synonyms

Clarity in chemical communication is paramount. 5-(2-Furyl)nicotinic acid is known by several names, and a comprehensive understanding of its nomenclature is essential for accurate literature review and database searching.

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 5-(furan-2-yl)pyridine-3-carboxylic acid [1]. This name precisely describes the molecular architecture: a nicotinic acid (pyridine-3-carboxylic acid) scaffold substituted at the 5-position with a furan ring linked via its 2-position.

Common synonyms and identifiers are crucial for navigating chemical databases and supplier catalogs. These include:

  • 5-(Furan-2-yl)nicotinic acid[1]

  • 5-(2-Furyl)nicotinic acid[1]

  • 5-(furan-2-yl)pyridine-3-carboxylic acid[1]

A summary of key identifiers is presented in the table below for quick reference.

IdentifierValue
IUPAC Name 5-(furan-2-yl)pyridine-3-carboxylic acid[1]
CAS Registry Number 857283-84-2[1]
Molecular Formula C₁₀H₇NO₃[1]
Molecular Weight 189.17 g/mol [1]
PubChem CID 23004860[1]

Below is a 2D structural representation of 5-(2-Furyl)nicotinic acid.

Caption: 2D structure of 5-(2-Furyl)nicotinic acid.

Synthesis of 5-(2-Furyl)nicotinic Acid: A Methodological Deep Dive

The construction of the biaryl scaffold of 5-(2-Furyl)nicotinic acid is most commonly achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, stands out due to its mild reaction conditions and broad functional group tolerance.

The Suzuki-Miyaura Cross-Coupling Approach

The general strategy involves the coupling of a pyridine derivative, typically a halopyridine, with a furanboronic acid or ester. For the synthesis of 5-(2-Furyl)nicotinic acid, 5-bromonicotinic acid serves as a readily available starting material.

The workflow for a typical solution-phase Suzuki-Miyaura coupling is depicted below.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 5-Bromonicotinic_acid 5-Bromonicotinic acid Reaction_Vessel Reaction Setup (Inert Atmosphere) 5-Bromonicotinic_acid->Reaction_Vessel Furan-2-boronic_acid Furan-2-boronic acid Furan-2-boronic_acid->Reaction_Vessel Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction_Vessel Base Base (e.g., K₂CO₃, K₃PO₄) Base->Reaction_Vessel Solvent Solvent (e.g., DMF, Toluene/Ethanol) Solvent->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product 5-(2-Furyl)nicotinic acid Purification->Product

Caption: General workflow for the synthesis of 5-(2-Furyl)nicotinic acid.

Detailed Experimental Protocol: Solution-Phase Synthesis

This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • 5-Bromonicotinic acid

  • Furan-2-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Ethanol

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromonicotinic acid (1.0 eq.), furan-2-boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reagent Addition: Under the inert atmosphere, add anhydrous DMF (or a mixture of toluene and ethanol). Degas the solvent by bubbling the inert gas through it for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and acidify to a pH of approximately 3-4 with 1M HCl to precipitate the product.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 5-(2-Furyl)nicotinic acid.

Solid-Phase Organic Synthesis (SPOS)

For high-throughput synthesis and the generation of compound libraries, solid-phase organic synthesis (SPOS) offers a streamlined approach. In this methodology, the 5-bromonicotinic acid is first anchored to a solid support (resin), followed by the Suzuki-Miyaura coupling and subsequent cleavage from the resin.

SPOS_Workflow Start Start with Resin (e.g., Wang Resin) Immobilization Immobilize 5-Bromonicotinic Acid Start->Immobilization Coupling Suzuki-Miyaura Coupling with Furan-2-boronic acid Immobilization->Coupling Cleavage Cleavage from Resin Coupling->Cleavage Product 5-(2-Furyl)nicotinic acid Cleavage->Product

Caption: Solid-Phase Organic Synthesis (SPOS) workflow.

Potential Biological and Pharmacological Significance

While specific biological data for 5-(2-Furyl)nicotinic acid is not extensively reported in the public domain, the constituent moieties, nicotinic acid and furan, are well-established pharmacophores. This allows for an informed discussion of the potential biological activities of the title compound.

The Nicotinic Acid Scaffold

Nicotinic acid, also known as niacin or vitamin B3, is a crucial nutrient and a therapeutic agent.[2][3] Its derivatives have been explored for a wide range of pharmacological applications, including:

  • Cardiovascular Effects: Nicotinic acid is known to modulate lipid profiles by lowering low-density lipoprotein (LDL) and triglyceride levels while increasing high-density lipoprotein (HDL) levels.[3] The mechanism of action involves the activation of the G protein-coupled receptor GPR109A.[4]

  • Anti-inflammatory Activity: Some nicotinic acid derivatives have demonstrated anti-inflammatory properties, potentially through the modulation of inflammatory cytokine production.

  • Anticancer and Antimicrobial Properties: Various derivatives of nicotinic acid have been synthesized and evaluated for their cytotoxic effects against cancer cell lines and their inhibitory activity against microbial growth.[5][6]

The Furan Moiety

The furan ring is a common structural motif in a plethora of natural products and synthetic drugs, contributing to their biological activity. Furan-containing compounds have been associated with:

  • Antimicrobial and Antifungal Activity: The furan nucleus is present in several antimicrobial agents.

  • Anti-inflammatory and Analgesic Effects: Certain furan derivatives have shown promise as anti-inflammatory and pain-relieving agents.

  • Anticancer Potential: The furan scaffold has been incorporated into novel compounds with demonstrated cytotoxicity against various cancer cell lines.

Postulated Activity of 5-(2-Furyl)nicotinic Acid

The combination of the nicotinic acid and furan rings in 5-(2-Furyl)nicotinic acid suggests that this compound could be a valuable scaffold for the development of novel therapeutic agents. Its biological profile may encompass a synergistic or unique combination of the activities associated with its constituent parts. Further investigation is warranted to elucidate the specific biological targets and mechanisms of action of 5-(2-Furyl)nicotinic acid and its derivatives.

Conclusion and Future Directions

5-(2-Furyl)nicotinic acid is a readily accessible compound with a clear nomenclature and well-established synthetic routes, primarily leveraging the Suzuki-Miyaura cross-coupling reaction. While its specific biological activities are yet to be fully characterized, the presence of the nicotinic acid and furan scaffolds suggests a rich potential for pharmacological applications.

Future research should focus on the comprehensive biological evaluation of 5-(2-Furyl)nicotinic acid and its derivatives. This includes in vitro and in vivo studies to assess its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Elucidating its mechanism of action and identifying its molecular targets will be crucial for its potential development as a therapeutic lead compound. The synthetic accessibility of this scaffold makes it an attractive starting point for the generation of diverse chemical libraries for high-throughput screening.

References

A Comprehensive Pharmacological Profile of Furan-Based Nicotinic Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the pharmacological properties of furan-based nicotinic acids and related derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this class of compounds targeting nicotinic acetylcholine receptors (nAChRs). This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes important pathways and workflows.

Introduction to Furan-Based Nicotinic Acids

Nicotinic acid, also known as niacin, is a well-established therapeutic agent for treating hyperlipoproteinemias.[1] Its derivatives have been explored to enhance its therapeutic window and reduce side effects.[1] The incorporation of a furan moiety into the nicotinic acid scaffold has been a strategy in medicinal chemistry to modulate the pharmacological properties of the resulting compounds. Furan rings, as bioisosteres for phenyl groups, can alter steric and electronic characteristics, potentially improving metabolic stability, receptor binding interactions, and overall bioavailability.[2] Furan-containing compounds have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] This guide focuses on the interaction of furan-based nicotinic acid derivatives with nicotinic acetylcholine receptors (nAChRs), a diverse family of ligand-gated ion channels involved in numerous physiological and pathological processes.[5][6]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for furan-based nicotinic acids and related nicotinic receptor ligands, including their binding affinities (Ki) and inhibitory concentrations (IC50) for various nAChR subtypes. This data is crucial for understanding the potency and selectivity of these compounds.

Table 1: Binding Affinities (Ki) of Furan-Based and Related Ligands for nAChR Subtypes

CompoundnAChR SubtypeTest SystemKi (nM)Reference
2-[18F]fluoro-A-85380 (18F-2FA)α4β2Rat brain homogenates0.046[7]
AdiphenineMuscarinic Acetylcholine Receptor-440[8]

Table 2: Inhibitory Concentrations (IC50) of Furan-Based and Related Ligands for nAChR Subtypes

CompoundnAChR SubtypeTest SystemIC50 (µM)Reference
AdiphenineNeuronal α3β4SH-SY5Y cells1.8[8]
AdiphenineNeuronal α4β2SH-EP1 cells3.7[8]
AdiphenineNeuronal α4β4SH-EP1 cells6.3[8]
AdiphenineMuscle α1-containing (adult mouse)HEK 293 cells15[8]
AdiphenineMuscle α1*-nAChRTE671/RD cells1.9[8]
Mecamylamineα3β4α5CHO cells1.1 ± 0.4[9]
Mecamylamineα3β4CHO cells2.7 ± 0.5[9]
Furan-based compound 4MCF-7 breast cancer cell line-4.06[4]
Furan-based compound 7MCF-7 breast cancer cell line-2.96[4]

Table 3: Efficacy (EC50) of Nicotine on nAChR Subtypes

AgonistnAChR SubtypeTest SystemEC50 (nM)Reference
(-)-Nicotineα4β2SH-EP1 cells19.44 ± 1.02[10]
(-)-Nicotineα6/3 β2β3SH-EP1 cells28.34 ± 1.62[10]
(-)-Nicotineα3β4SH-EP1 cells733.3 ± 146.5[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of furan-based nicotinic acids.

Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor.[5][8]

Objective: To determine the binding affinity (Ki or IC50) of a test compound for a specific nAChR subtype.

Materials and Reagents:

  • Biological Material: HEK293 cells stably expressing the human nAChR subtype of interest (e.g., α4β2, α7).[11]

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor, such as [³H]-Epibatidine or [¹²⁵I]-Epibatidine.[5][11]

  • Non-specific Binding Competitor: A high concentration of a known non-radioactive ligand (e.g., nicotine) to determine non-specific binding.[5]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[5]

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[5]

  • Scintillation Cocktail. [5]

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293 cells expressing the target nAChR subtype.

    • Homogenize the cells in ice-cold Assay Buffer.

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the pellet in fresh, ice-cold Assay Buffer. Repeat this wash step twice.

    • After the final wash, resuspend the pellet in Assay Buffer to a protein concentration of 0.5-1.0 mg/mL. Store membrane preparations at -80°C.[5]

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 50 µL of membrane preparation, 50 µL of radioligand (at a concentration near its Kd), and 50 µL of Assay Buffer.

      • Non-specific Binding: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of the non-specific binding competitor (e.g., 100 µM Nicotine).

      • Competition Binding: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of varying concentrations of the test compound.

    • Incubate the plate at room temperature for 2-3 hours to reach equilibrium.[5]

  • Harvesting and Counting:

    • Harvest the contents of each well onto glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters will trap the membranes with the bound radioligand.

    • Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.[11]

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Specific Binding: Subtract the counts per minute (CPM) of the non-specific binding wells from the total binding wells.[5]

  • Competition Analysis: Plot the percentage of specific binding against the log concentration of the competitor compound. Use a sigmoidal dose-response curve fit to determine the IC50 value.[5]

Functional assays measure the biological response elicited by a compound upon binding to its target receptor.

3.2.1. Membrane Potential Assay

This assay is suitable for high-throughput screening of nAChR antagonists.[10]

Objective: To identify compounds that inhibit nAChR function by measuring changes in cell membrane potential.

Procedure:

  • Seed SH-EP1 cells expressing the nAChR subtype of interest in 384-well plates.[10]

  • Prepare a mixture of the library compounds and nicotine at a concentration that elicits a near-maximal response (EC90).[10]

  • Use an acoustic dispenser to add the compound-nicotine mixture to the assay plates.

  • Measure the change in membrane potential using a fluorescent membrane potential-sensitive dye. A decrease in the fluorescent signal in the presence of a test compound indicates antagonistic activity.[10]

3.2.2. 86Rb+ Efflux Assay

This is a direct and highly selective measure of nAChR function.[10][12]

Objective: To measure the efflux of 86Rb+ through activated nAChR channels.

Procedure:

  • Culture cells expressing the nAChR subtype of interest.

  • Load the cells with 86Rb+.

  • Apply the test compound or control solutions for a short duration (e.g., 30 seconds).[10]

  • Measure the amount of 86Rb+ released from the cells. An increase in efflux indicates agonist activity, while inhibition of agonist-induced efflux indicates antagonist activity.

3.2.3. Electrophysiology Assay

Electrophysiology provides a detailed characterization of the effects of compounds on ion channel function.[9]

Objective: To measure the ionic currents flowing through nAChRs in response to agonist application, and its modulation by test compounds.

Procedure:

  • Use Chinese Hamster Ovary (CHO) cells stably expressing the human nAChR subtype of interest.[9]

  • Perform whole-cell patch-clamp recordings.

  • Apply an agonist (e.g., nicotine at its EC90 concentration) to elicit an ionic current.

  • To test for antagonists, pre-incubate the cells with the test compound for 5 minutes before applying the agonist. A reduction in the current amplitude indicates antagonism.[9]

  • To evaluate positive allosteric modulators, apply the agonist at a low concentration (EC20) in the presence of the test compound. An enhancement of the current indicates positive modulation.[9]

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the pharmacological profiling of furan-based nicotinic acids.

Radioligand_Binding_Assay_Workflow start Start: Prepare nAChR-expressing cell membranes reagents Prepare Assay Reagents: - Radioligand ([3H]-Epibatidine) - Non-specific Competitor (Nicotine) - Test Compound Dilutions start->reagents incubation Incubate Membranes with Reagents (Total, Non-specific, Competition) reagents->incubation filtration Harvest by Rapid Filtration (Separate bound from free radioligand) incubation->filtration counting Quantify Radioactivity (Liquid Scintillation Counting) filtration->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50/Ki values counting->analysis end End: Determine Binding Affinity analysis->end

Caption: Workflow for a competitive radioligand binding assay.

nAChR_Signaling_Pathway ligand Furan-Based Nicotinic Acid (Agonist) receptor Nicotinic Acetylcholine Receptor (nAChR) ligand->receptor Binds to channel_opening Ion Channel Opening receptor->channel_opening Activates ion_influx Cation Influx (Na+, Ca2+) channel_opening->ion_influx depolarization Membrane Depolarization ion_influx->depolarization ca_signaling Increased Intracellular Ca2+ ion_influx->ca_signaling downstream Downstream Cellular Responses: - Neurotransmitter Release - Gene Expression Changes depolarization->downstream ca_signaling->downstream

Caption: Agonist-induced nAChR signaling pathway.

Antagonist_Screening_Workflow start Start: Plate nAChR-expressing cells load_dye Load cells with Membrane Potential Dye start->load_dye prepare_compounds Prepare Test Compounds and Nicotine (EC90) load_dye->prepare_compounds add_compounds Add Compound-Nicotine Mixture to Cells prepare_compounds->add_compounds measure_fluorescence Measure Fluorescence Change add_compounds->measure_fluorescence identify_hits Identify Compounds that Reduce Fluorescence (Potential Antagonists) measure_fluorescence->identify_hits end End: Hit Identification identify_hits->end

Caption: High-throughput screening workflow for nAChR antagonists.

Conclusion

The pharmacological profiling of furan-based nicotinic acids is a promising area of research for the development of novel therapeutics targeting nicotinic acetylcholine receptors. This guide provides a foundational understanding of the key pharmacological data, experimental methodologies, and relevant cellular pathways. The presented data and protocols can serve as a valuable resource for scientists and researchers in the design and execution of further studies to elucidate the full therapeutic potential of this class of compounds. The versatility of the furan scaffold suggests that further chemical modifications could lead to the discovery of potent and selective ligands for various nAChR subtypes, opening new avenues for the treatment of a wide range of neurological and other disorders.

References

The Furan Ring: A Privileged Scaffold in the Design of Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The furan ring, a five-membered aromatic heterocycle containing a single oxygen atom, has emerged as a cornerstone in medicinal chemistry. Its unique electronic and structural properties make it a versatile scaffold for the development of novel therapeutic agents with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the role of the furan ring in the biological activity of new compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of underlying signaling pathways.

The Furan Moiety: A Versatile Pharmacophore

The furan ring's utility in drug design stems from several key characteristics. It is an electron-rich aromatic system, capable of engaging in various non-covalent interactions with biological targets.[1] Furthermore, it can act as a bioisostere for other aromatic rings, such as benzene or thiophene, often leading to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] The biological activity of furan-containing compounds is highly dependent on the nature and position of substituents on the ring, with modifications at the C2 and C5 positions being particularly influential.[2]

Diverse Biological Activities of Furan-Containing Compounds

Furan derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and modulatory effects on key cellular signaling pathways.

Anticancer Activity

A significant number of furan-containing compounds have been investigated for their potential as anticancer agents. These compounds often exert their effects through the induction of apoptosis, cell cycle arrest, and inhibition of crucial enzymes involved in cancer progression.[3][4][5]

Table 1: Anticancer Activity of Representative Furan Derivatives

Compound ClassSpecific Compound/DerivativeTarget Cancer Cell LineIC50 (µM)
Furan-Based DerivativeCompound 7MCF-7 (Breast Cancer)2.96[3]
Furan-Based DerivativeCompound 4MCF-7 (Breast Cancer)4.06[3]
Furan-Fused ChalconeCompound 8HL-60 (Leukemia)17.2[6]
Furan-Fused ChalconeCompound 6aHL-60 (Leukemia)20.9[6]
Carbohydrazide DerivativeCompound 3aA549 (Lung Cancer)5.8[7]
Carbohydrazide DerivativeCompound 3bA549 (Lung Cancer)6.2[7]
Furopyridone DerivativeCompound 3eKYSE70 (Esophageal Cancer)0.655 (µg/mL)[8]
Furopyridone DerivativeCompound 4cKYSE70 (Esophageal Cancer)0.655 (µg/mL)[8]
Furan-type Phenylahistin10uA549 (Lung Cancer)0.016[4]
Furan-type Phenylahistin10vA549 (Lung Cancer)0.021[4]
Antimicrobial Activity

The furan scaffold is a key component in several antimicrobial agents. Nitrofurantoin, a well-known antibiotic, contains a nitrofuran ring that is crucial for its antibacterial activity. The mechanism often involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of reactive intermediates that damage cellular macromolecules.[9]

Table 2: Antimicrobial Activity of Furan Derivatives

Compound ClassSpecific Compound/DerivativeTarget MicroorganismActivity (MIC in µg/mL)
Furan-oxadiazole DerivativeF3Staphylococcus aureusNot specified, but showed remarkable activity[9]
Furan-oxadiazole DerivativeF4Escherichia coliNot specified, but showed remarkable activity[9]
2,5-disubstituted 1,3,4-oxadiazoleFuran-derivative (F3)Staphylococcus aureusNot specified, but showed remarkable activity[9]
2,5-disubstituted 1,3,4-oxadiazoleFuran-derivative (F4)Escherichia coliNot specified, but showed remarkable activity[9]
Anti-inflammatory Activity

Certain furan derivatives have shown potent anti-inflammatory effects. These compounds can modulate inflammatory pathways, potentially through the inhibition of enzymes like cyclooxygenases (COXs) or by influencing the production of inflammatory mediators.[10][11]

Key Signaling Pathways Modulated by Furan Derivatives

The biological effects of furan-containing compounds are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Apoptosis Induction in Cancer Cells

Many furan-based anticancer agents trigger programmed cell death, or apoptosis, in cancer cells. A common mechanism involves the intrinsic or mitochondrial pathway of apoptosis. This pathway is often initiated by cellular stress and is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, leading to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases, ultimately leading to cell death.[2][4][12] The tumor suppressor protein p53 can also play a crucial role in initiating this apoptotic cascade in response to DNA damage.[4]

apoptosis_pathway Furan Derivative Furan Derivative p53 p53 Furan Derivative->p53 activates Bax Bax p53->Bax upregulates Bcl-2 Bcl-2 p53->Bcl-2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl-2->Mitochondrion inhibits permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Furan-induced intrinsic apoptosis pathway.
Modulation of PPAR-gamma Signaling

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a key role in adipogenesis, insulin sensitivity, and inflammation.[13] Some furan fatty acids have been identified as activators of PPAR-γ.[14][15] Upon ligand binding, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their transcription. This modulation of gene expression can lead to beneficial metabolic and anti-inflammatory effects.

ppar_pathway Furan Derivative Furan Derivative PPAR-gamma PPAR-gamma Furan Derivative->PPAR-gamma binds & activates PPAR-gamma/RXR Complex PPAR-gamma/RXR Complex PPAR-gamma->PPAR-gamma/RXR Complex RXR RXR RXR->PPAR-gamma/RXR Complex PPRE PPRE PPAR-gamma/RXR Complex->PPRE binds to Target Gene Transcription Target Gene Transcription PPRE->Target Gene Transcription regulates Biological Effects Biological Effects Target Gene Transcription->Biological Effects

PPAR-gamma activation by furan derivatives.

Experimental Protocols

Synthesis of Furan Derivatives

Two classical and versatile methods for the synthesis of the furan ring are the Paal-Knorr synthesis and the Feist-Benary synthesis.

Paal-Knorr Furan Synthesis

This method involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[16][17][18]

  • Materials: 1,4-dicarbonyl compound (e.g., hexane-2,5-dione), acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid), and a suitable solvent (e.g., toluene, ethanol).[19][20]

  • Procedure:

    • Dissolve the 1,4-dicarbonyl compound in the chosen solvent in a round-bottom flask.[19]

    • Add a catalytic amount of the acid.[19]

    • Heat the reaction mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.[19]

    • Monitor the reaction progress using thin-layer chromatography (TLC).[19]

    • Upon completion, cool the reaction mixture and neutralize the acid with a weak base (e.g., sodium bicarbonate solution).[19]

    • Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.[19]

    • Purify the crude product by column chromatography or distillation.[19]

paal_knorr_workflow Start Start Dissolve 1,4-dicarbonyl Dissolve 1,4-dicarbonyl Start->Dissolve 1,4-dicarbonyl Add Acid Catalyst Add Acid Catalyst Dissolve 1,4-dicarbonyl->Add Acid Catalyst Reflux with Water Removal Reflux with Water Removal Add Acid Catalyst->Reflux with Water Removal Monitor by TLC Monitor by TLC Reflux with Water Removal->Monitor by TLC Work-up Work-up Monitor by TLC->Work-up Purification Purification Work-up->Purification End End Purification->End

Paal-Knorr furan synthesis workflow.

Feist-Benary Furan Synthesis

This reaction involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[1][6][21][22]

  • Materials: α-halo ketone (e.g., chloroacetone), β-dicarbonyl compound (e.g., ethyl acetoacetate), a base (e.g., pyridine, triethylamine), and a solvent (e.g., ethanol).[1]

  • Procedure:

    • Dissolve the β-dicarbonyl compound and the base in the solvent in a round-bottom flask.[1]

    • Slowly add the α-halo ketone to the mixture.[1]

    • Heat the reaction mixture to reflux for several hours.[1]

    • Monitor the reaction by TLC.

    • After cooling, remove the solvent under reduced pressure.[19]

    • Perform an aqueous work-up to remove salts and unreacted starting materials.[19]

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.[19]

    • Purify the product by column chromatography or distillation.[1]

Biological Activity Assays

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[23][24]

  • Materials: 96-well microtiter plates, appropriate broth medium (e.g., Mueller-Hinton Broth), standardized microbial inoculum, test compound, and control antibiotics.

  • Procedure:

    • Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a microtiter plate.

    • Add a standardized inoculum of the test microorganism to each well.

    • Include positive (microorganism with no compound) and negative (broth only) controls.

    • Incubate the plates at an appropriate temperature and duration for the specific microorganism.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[23]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[25][26][27][28][29]

  • Materials: 96-well cell culture plates, cultured cells, complete cell culture medium, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).[26]

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[27]

    • Remove the medium and dissolve the formazan crystals in a solubilizing agent.[28]

    • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.[28]

    • Cell viability is calculated as a percentage relative to untreated control cells, and the IC50 value can be determined.

mtt_assay_workflow Start Start Seed Cells Seed Cells Start->Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Analyze Data Analyze Data Measure Absorbance->Analyze Data End End Analyze Data->End

MTT assay experimental workflow.

Conclusion

The furan ring continues to be a highly valuable and versatile scaffold in the field of drug discovery and development. Its presence in a wide range of biologically active compounds underscores its importance as a pharmacophore. The ability to readily synthesize a diverse library of furan derivatives, coupled with their capacity to modulate key biological pathways, ensures that the furan nucleus will remain a focal point of research for the development of new and effective therapeutic agents for the foreseeable future. This guide provides a foundational understanding of the synthesis, biological evaluation, and mechanistic underpinnings of furan-containing compounds, serving as a valuable resource for researchers dedicated to advancing this exciting area of medicinal chemistry.

References

Technical Guide: Physicochemical Properties of 5-(furan-2-yl)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of the physicochemical properties of 5-(furan-2-yl)pyridine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to a lack of extensive experimental data in publicly available literature, this guide combines computed data with established experimental protocols for the synthesis and analysis of structurally related compounds. The information herein is intended to serve as a foundational resource for researchers engaged in the study and application of furan-pyridine derivatives.

Introduction

5-(furan-2-yl)pyridine-3-carboxylic acid, also known as 5-(furan-2-yl)nicotinic acid, is a bifunctional molecule incorporating both a pyridine carboxylic acid and a furan moiety. The pyridine ring is a common scaffold in pharmaceuticals, while the furan ring is a versatile five-membered heterocycle present in numerous biologically active compounds. The combination of these two rings suggests a potential for diverse chemical reactivity and biological activity, making it a target of interest for drug discovery and materials science. This guide summarizes its computed physicochemical properties, outlines a plausible synthetic route, and discusses potential biological significance based on related structures.

Physicochemical Properties

Direct experimental data for 5-(furan-2-yl)pyridine-3-carboxylic acid is limited. The following table summarizes computed physicochemical properties sourced from the PubChem database. These values are predictions and should be used as estimates pending experimental verification.

PropertyValue (Computed)Reference
Molecular Formula C₁₀H₇NO₃[1]
Molecular Weight 189.17 g/mol [1]
XLogP3 1.1[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 4[1]
Rotatable Bond Count 1[1]
Topological Polar Surface Area 63.3 Ų[1]
Exact Mass 189.042593085 Da[1]

Synthesis and Characterization

A plausible and widely used method for the synthesis of 5-(furan-2-yl)pyridine-3-carboxylic acid is the Suzuki-Miyaura cross-coupling reaction. This reaction is a versatile method for forming carbon-carbon bonds between aromatic rings.

Proposed Synthetic Pathway

The synthesis can be envisioned in two main steps:

  • Suzuki-Miyaura Coupling: Coupling of a furan-2-boronic acid with a brominated pyridine-3-carboxylic acid ester.

  • Hydrolysis: Conversion of the resulting ester to the final carboxylic acid.

G cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Ester Hydrolysis A Ethyl 5-bromonicotinate Reactants1 Reactants1 B Furan-2-boronic acid C Ethyl 5-(furan-2-yl)nicotinate D Ethyl 5-(furan-2-yl)nicotinate Reactants1->C Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 80°C E 5-(furan-2-yl)pyridine-3-carboxylic acid D->E 1. NaOH (aq) 2. HCl (aq)

Proposed synthesis of 5-(furan-2-yl)pyridine-3-carboxylic acid.
Experimental Protocols

  • Reaction Setup: To a flame-dried round-bottom flask, add ethyl 5-bromonicotinate (1.0 eq), furan-2-boronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ethyl 5-(furan-2-yl)nicotinate.

  • Reaction Setup: Dissolve ethyl 5-(furan-2-yl)nicotinate (1.0 eq) in a mixture of ethanol and water.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or gentle heat (e.g., 50 °C) until the reaction is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain 5-(furan-2-yl)pyridine-3-carboxylic acid.

Characterization Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural & Purity Analysis Start Starting Materials Reaction Chemical Reaction Start->Reaction Crude Crude Product Reaction->Crude Purify Column Chromatography / Recrystallization Crude->Purify Pure Pure Compound Purify->Pure NMR ¹H & ¹³C NMR Pure->NMR MS Mass Spectrometry Pure->MS HPLC HPLC Pure->HPLC G cluster_pathway Hypothetical Target Pathway Ligand 5-(furan-2-yl)pyridine- 3-carboxylic acid Receptor Target Protein (e.g., Kinase, Enzyme) Ligand->Receptor Binding & Inhibition Product Product Receptor->Product Catalysis (Blocked) Substrate Substrate Substrate->Receptor Pathway Downstream Signaling Cascade Product->Pathway Response Cellular Response (e.g., Proliferation, Apoptosis) Pathway->Response

References

Methodological & Application

Synthesis of 5-(Furan-2-yl)nicotinic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Furan-Containing Nicotinic Acid Scaffolds

In the landscape of modern medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a cornerstone of rational drug design. The nicotinic acid framework, a fundamental component of the essential vitamin B3, is a privileged scaffold known to interact with a variety of biological targets.[1] Similarly, the furan ring is a prevalent motif in numerous biologically active compounds, contributing to their therapeutic efficacy through various molecular interactions.[2] The strategic combination of these two heterocycles in the form of 5-(Furan-2-yl)nicotinic acid creates a molecule of significant interest for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. This document provides a comprehensive guide to the synthesis of this valuable compound, detailing the underlying chemical principles, a robust experimental protocol, and methods for its thorough characterization.

Reaction Scheme and Mechanistic Overview

The most efficient and widely adopted method for the synthesis of this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers high yields, excellent functional group tolerance, and relatively mild reaction conditions.[3] The general transformation involves the coupling of 5-bromonicotinic acid with 2-furanylboronic acid in the presence of a palladium catalyst and a suitable base.

Overall Reaction:

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process that proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromonicotinic acid, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the furan group from the boronic acid is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The newly formed carbon-carbon bond is established as the furan and nicotinic acid moieties are eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Below is a diagram illustrating the key steps of the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)2 Base PdII_Both Ar-Pd(II)L2-Ar' Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Ar-Ar' FinalProduct This compound (Ar-Ar') ArylHalide 5-Bromonicotinic Acid (Ar-X) BoronicAcid 2-Furanylboronic Acid (Ar'-B(OH)2) caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol details a robust and reproducible method for the synthesis of this compound in a laboratory setting.

Materials and Reagents
Reagent/MaterialGradeSupplier
5-Bromonicotinic acid≥98%Commercially Available
2-Furanylboronic acid≥97%Commercially Available
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]99%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
1,4-DioxaneAnhydrous, ≥99.8%Commercially Available
WaterDeionizedLaboratory Supply
Ethyl acetateACS GradeCommercially Available
HexaneACS GradeCommercially Available
Hydrochloric acid (HCl)1 M solutionLaboratory Supply
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeCommercially Available
Equipment
  • Round-bottom flask or Schlenk flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromonicotinic acid (1.00 g, 4.95 mmol, 1.0 equiv), 2-furanylboronic acid (0.66 g, 5.94 mmol, 1.2 equiv), and potassium carbonate (2.05 g, 14.85 mmol, 3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition: Under a positive flow of inert gas, add 30 mL of a degassed 4:1 mixture of 1,4-dioxane and deionized water. Add tetrakis(triphenylphosphine)palladium(0) (0.286 g, 0.248 mmol, 0.05 equiv) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with 50 mL of water and acidify to a pH of approximately 4-5 with 1 M HCl. A precipitate should form.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Alternatively, recrystallization from an ethanol/water mixture can be employed to yield the pure this compound.

Expected Yield and Physical Properties
  • Yield: 75-85%

  • Appearance: Off-white to pale yellow solid

  • Molecular Formula: C₁₀H₇NO₃[4]

  • Molecular Weight: 189.17 g/mol [4]

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for both the pyridine and furan rings. The pyridine protons should appear as singlets or doublets in the aromatic region (δ 7.5-9.0 ppm). The furan protons will also be in the aromatic region, typically between δ 6.5 and 7.8 ppm. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will display signals corresponding to the carbon atoms of the pyridine and furan rings, as well as the carboxylic acid carbonyl carbon. The carbonyl carbon is expected to be the most downfield signal (δ > 165 ppm).

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS): HRMS should be used to confirm the elemental composition of the product. The expected exact mass for [M+H]⁺ is 190.0499.

Infrared (IR) Spectroscopy
  • The IR spectrum should exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid. A strong C=O stretching vibration should be observed around 1700 cm⁻¹.

The following diagram outlines the general workflow for the characterization of the synthesized compound.

Characterization_Workflow cluster_analysis Analytical Characterization start Synthesized Product (Crude) purification Purification (Column Chromatography or Recrystallization) start->purification pure_product Pure this compound purification->pure_product nmr NMR Spectroscopy (¹H and ¹³C) pure_product->nmr ms Mass Spectrometry (HRMS) pure_product->ms ir IR Spectroscopy pure_product->ir final_confirmation Structure and Purity Confirmed nmr->final_confirmation ms->final_confirmation ir->final_confirmation caption Analytical Workflow

Caption: Workflow for the purification and characterization of this compound.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or no product yield Inactive catalystUse a fresh batch of palladium catalyst. Ensure proper handling to avoid exposure to air and moisture.
Inefficient degassingThoroughly degas the solvent and the reaction mixture to remove oxygen, which can deactivate the catalyst.
Poor quality of boronic acidUse high-purity boronic acid. Boronic acids can degrade over time; consider using a fresh bottle.
Presence of starting material Incomplete reactionExtend the reaction time and/or increase the reaction temperature slightly (e.g., to 100 °C).
Insufficient baseEnsure the base is anhydrous and used in the correct stoichiometric amount.
Formation of homocoupled byproducts Presence of oxygenImprove the degassing procedure.
Catalyst decompositionUse a more stable palladium catalyst or ligand system.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for the synthesis of this compound. The protocol described herein, coupled with the detailed characterization methods, offers a comprehensive guide for researchers in medicinal chemistry and drug development. The successful synthesis of this key intermediate opens avenues for the exploration of novel chemical entities with potential therapeutic applications.

References

Application Notes and Protocols for the Synthesis of 5-(Furan-2-yl)nicotinic Acid via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in academic and industrial research, particularly in the synthesis of pharmaceuticals and biologically active compounds.[1][2] This protocol details the synthesis of 5-(Furan-2-yl)nicotinic acid, a valuable building block in medicinal chemistry, through the palladium-catalyzed Suzuki coupling of 5-bromonicotinic acid and furan-2-boronic acid. Furan-containing compounds are significant in drug discovery due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] Similarly, nicotinic acid derivatives are crucial scaffolds in the development of various therapeutic agents.[4] The combination of these two heterocyclic motifs can lead to novel molecular entities with significant pharmacological potential.

Reaction Scheme

The synthesis of this compound is achieved through the palladium-catalyzed cross-coupling of 5-bromonicotinic acid with furan-2-boronic acid. The general reaction scheme is as follows:

Data Presentation

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of 5-bromonicotinic acid derivatives with various arylboronic acids, which can be adapted for the synthesis of this compound.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485[1]
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802489[1]
33-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF8024-[1]
4Furan-2-boronic acidPd(PPh₃)₄ (2-5)K₂CO₃ or K₃PO₄Dioxane/H₂O or DMF80-10012-24Expected >80Adapted from[1]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via a solution-phase Suzuki coupling reaction.

Materials:
  • 5-Bromonicotinic acid (1.0 equiv)

  • Furan-2-boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:
  • Reaction Setup:

    • To a dry Schlenk flask containing a magnetic stir bar, add 5-bromonicotinic acid (1.0 equiv), furan-2-boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).[1]

  • Inert Atmosphere:

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1]

  • Catalyst and Solvent Addition:

    • Under the inert atmosphere, add the palladium catalyst (2-5 mol%) to the flask.

    • Subsequently, add the degassed solvent via syringe.[1]

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If DMF is used as the solvent, dilute the reaction mixture with water and adjust the pH to ~3-4 with 1M HCl. This will precipitate the product. Filter the solid, wash with water, and dry under vacuum.[1]

    • If a biphasic solvent system like dioxane/water is used, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purification:

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure this compound.[1]

Mandatory Visualization

Experimental Workflow Diagram

Suzuki_Coupling_Workflow A Reaction Setup: - 5-Bromonicotinic acid - Furan-2-boronic acid - Base B Inert Atmosphere: Evacuate and backfill with Ar/N₂ (3x) A->B C Reagent Addition: - Pd Catalyst - Degassed Solvent B->C D Reaction: Heat (80-100 °C) Stir (12-24 h) C->D E Work-up: - Cool to RT - pH adjustment/Extraction D->E F Purification: - Column Chromatography or Recrystallization E->F G Pure this compound F->G

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Diagram

The Suzuki coupling reaction proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[5]

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)Ln-Ar' Transmetal->PdII_Diaryl Boronate Ar'B(OR)₂ Boronate->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

The Synthetic Chemist's Guide to 5-Substituted Nicotinic Acids via Palladium Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 5-substituted nicotinic acid scaffold is a privileged motif in medicinal chemistry and drug development, appearing in a multitude of biologically active compounds.[1][2] The strategic functionalization of the pyridine ring at the 5-position is crucial for modulating the pharmacological properties of these molecules. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of palladium-catalyzed cross-coupling reactions—the cornerstone of modern synthetic strategies for accessing this vital class of compounds. We will delve into the mechanistic underpinnings, provide field-proven protocols, and offer expert insights into reaction optimization, moving beyond a simple recitation of steps to explain the causality behind experimental choices.

The Strategic Importance of the 5-Position

The nicotinic acid core, a pyridine ring bearing a carboxylic acid at the 3-position, presents a unique electronic landscape. The electron-withdrawing nature of both the carboxylic acid and the pyridine nitrogen renders the ring relatively electron-deficient. This electronic status makes direct functionalization challenging and necessitates the use of powerful catalytic methods. Palladium-catalyzed cross-coupling has emerged as the most robust and versatile approach, allowing for the precise installation of a wide array of substituents at the 5-position, typically starting from 5-bromonicotinic acid.[3]

The choice of substituent at the 5-position profoundly influences a molecule's interaction with biological targets. By introducing aryl, alkyl, alkenyl, alkynyl, amino, and other functional groups, chemists can fine-tune properties such as potency, selectivity, and pharmacokinetic profiles.

Core Methodologies: A Palladium-Catalyzed Toolbox

Several palladium-catalyzed reactions have become indispensable for the synthesis of 5-substituted nicotinic acids.[4] Each method offers a unique capability for forming specific types of chemical bonds.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used method for synthesizing 5-aryl and 5-heteroaryl nicotinic acids due to its mild conditions, exceptional functional group tolerance, and the commercial availability of a vast library of boronic acids.[3][5][6]

Mechanistic Insight: The catalytic cycle, a fundamental concept in understanding these transformations, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] The choice of ligand is critical; sterically demanding, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination.[8]

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (R¹-X) Pd(II)Complex R¹-Pd(II)L₂-X Pd(0)L2->Pd(II)Complex R¹-X Transmetalation Transmetalation (Ar-B(OH)₂ + Base) Pd(II)ArylComplex R¹-Pd(II)L₂-Ar Pd(II)Complex->Pd(II)ArylComplex Ar-B(OH)₂ Base Pd(II)ArylComplex->Pd(0)L2 R¹-Ar RedElim Reductive Elimination Start R¹-X = 5-Bromonicotinic Acid Ar-B(OH)₂ = Arylboronic Acid Start->Pd(0)L2

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

For the synthesis of 5-amino nicotinic acid derivatives, the Buchwald-Hartwig amination is the premier method.[9][10] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines, including ammonia equivalents.[9][11][12]

Mechanistic Insight: The mechanism is similar to other palladium-catalyzed cross-couplings, proceeding through oxidative addition, amine coordination and deprotonation, and reductive elimination.[9][13] The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the reductive elimination step, which is often rate-limiting.[13]

Buchwald_Hartwig_Workflow start Starting Materials: 5-Bromonicotinic Acid Amine (R₂NH) Pd Catalyst & Ligand Base setup Reaction Setup (Inert Atmosphere) start->setup reaction Heating & Stirring (e.g., 80-110 °C) setup->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification product 5-Aminonicotinic Acid Derivative purification->product

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Introducing C(sp) Hybridized Fragments

The Sonogashira coupling is the method of choice for synthesizing 5-alkynyl nicotinic acids.[14][15] This reaction involves the coupling of a terminal alkyne with an aryl halide, co-catalyzed by palladium and copper(I).[14]

Mechanistic Insight: The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki coupling. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) intermediate.

Other Key Palladium-Catalyzed Reactions
  • Heck Coupling: This reaction is used to form C(sp²)–C(sp²) bonds by coupling with alkenes, yielding 5-alkenyl nicotinic acids.[4]

  • Carbonylative Couplings: These reactions introduce a carbonyl group, allowing for the synthesis of 5-carboxamido or 5-keto nicotinic acid derivatives by incorporating carbon monoxide.[16]

Experimental Protocols: From Theory to Practice

The following protocols provide a starting point for the synthesis of 5-substituted nicotinic acids. Optimization may be required for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid

This protocol describes a general method for the coupling of 5-bromonicotinic acid with an arylboronic acid in solution.[1]

Materials:

  • 5-Bromonicotinic acid (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 5-bromonicotinic acid, the arylboronic acid, and the base.[1]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.[1]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80–100 °C) and stir the mixture vigorously.[1]

  • Monitoring: Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to precipitate the product. Filter the solid, wash with water, and dry under vacuum.

  • Purification: If necessary, purify the crude product by recrystallization or column chromatography.

Protocol 2: Solid-Phase Suzuki-Miyaura Coupling

Solid-phase organic synthesis (SPOS) can be advantageous for library synthesis and purification.[5]

Procedure:

  • Resin Loading: Attach 5-bromonicotinic acid to a suitable resin (e.g., Wang resin) using standard coupling agents (e.g., DIC/HOBt).

  • Resin Swelling: Suspend the 5-bromonicotinic ester-bound resin in degassed DMF in a reaction vessel.[1]

  • Catalyst Addition: Add Pd(PPh₃)₄ to the resin suspension and agitate for 10 minutes.[1]

  • Reagent Addition: Add K₃PO₄ and the arylboronic acid to the mixture.[1]

  • Inerting and Reaction: Degas the vessel with Argon for 1 minute and then shake the mixture at 80 °C for 24 hours.[1]

  • Washing: After the reaction, filter the resin and wash sequentially with DMF, DCM, and MeOH (3 times each).[1]

  • Cleavage: Cleave the 5-arylnicotinic acid from the resin using appropriate conditions (e.g., TFA in DCM).

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485[1]
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802489[1]
33-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802482 (representative)
4Thiophene-2-boronic acidPd(dppf)Cl₂ (3)Na₂CO₃Dioxane/H₂O1001278 (representative)

Causality and Optimization: A Scientist's Perspective

Ligand Selection: The choice of ligand is paramount for a successful cross-coupling reaction.[8] For electron-deficient substrates like 5-bromonicotinic acid, electron-rich and sterically bulky phosphine ligands (e.g., Buchwald-type biarylphosphines) are often superior.[8][17] They promote the formation of the active monoligated Pd(0) species and accelerate the rate-limiting oxidative addition and reductive elimination steps.[8]

Base Selection: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction and in the deprotonation of the amine in the Buchwald-Hartwig amination. Inorganic bases like K₃PO₄ and K₂CO₃ are commonly used.[1] The choice of base can influence the reaction rate and selectivity.

Solvent Choice: The solvent must be able to dissolve the reactants and be stable at the reaction temperature. Aprotic polar solvents like DMF, dioxane, and toluene are frequently employed.[3] Degassing the solvent to remove oxygen is critical, as O₂ can oxidize the Pd(0) catalyst, rendering it inactive.

Troubleshooting:

  • Low Yields: Consider screening different ligands, bases, and solvents. Ensure the reaction is conducted under strictly inert conditions. Catalyst poisoning by the pyridine nitrogen can sometimes be an issue; using a higher catalyst loading or a more robust catalyst system may be necessary.[2]

  • Side Reactions: In Suzuki couplings, homocoupling of the boronic acid can occur. This can often be minimized by the slow addition of the boronic acid or by using a slight excess of the halide.

Conclusion

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the synthesis of 5-substituted nicotinic acids. A thorough understanding of the underlying mechanisms and the factors that influence these reactions is essential for developing efficient and robust synthetic routes. By carefully selecting the catalyst, ligands, base, and solvent, researchers can access a wide range of nicotinic acid derivatives for applications in drug discovery and materials science. This guide provides a solid foundation for both novice and experienced chemists to successfully employ these transformative reactions in their research endeavors.

References

Application Note and Protocol for the Synthesis of 5-(furan-2-yl)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(furan-2-yl)pyridine-3-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science due to its structural motifs, which are present in many biologically active molecules. This document provides a detailed protocol for a potential two-step synthesis of 5-(furan-2-yl)pyridine-3-carboxylic acid, commencing with a Suzuki-Miyaura cross-coupling reaction to form an ester precursor, followed by hydrolysis to yield the final carboxylic acid. The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds between aryl and/or heteroaryl rings.[1][2][3][4][5]

Chemical Properties and Data

Below is a summary of the key chemical properties for the target compound, 5-(furan-2-yl)pyridine-3-carboxylic acid.

PropertyValueReference
IUPAC Name 5-(furan-2-yl)pyridine-3-carboxylic acid[6]
Synonyms 5-(Furan-2-yl)nicotinic acid, 5-(2-Furyl)nicotinic acid[6]
Molecular Formula C₁₀H₇NO₃[6]
Molecular Weight 189.17 g/mol [6][7]
CAS Number 857283-84-2[6]
Purity Typically >98% when commercially sourced[7]

Experimental Protocol

This protocol is divided into two main stages: the synthesis of the ester intermediate, ethyl 5-(furan-2-yl)nicotinate, via a Suzuki-Miyaura cross-coupling reaction, followed by the hydrolysis of the ester to the final carboxylic acid product.

Part 1: Synthesis of Ethyl 5-(furan-2-yl)nicotinate via Suzuki-Miyaura Cross-Coupling

This procedure is adapted from general Suzuki-Miyaura coupling methodologies for heterocyclic compounds.[1][2][3]

Materials:

  • Ethyl 5-bromonicotinate

  • Furan-2-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water, deionized

  • Ethyl acetate

  • Brine solution (saturated NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask, add ethyl 5-bromonicotinate (1.0 eq), furan-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.

  • A solvent mixture of toluene, ethanol, and water (4:1:1 ratio) is added to the flask to dissolve the reagents.

  • The reaction mixture is degassed by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • The flask is fitted with a reflux condenser and heated to 80-90 °C with vigorous stirring under an inert atmosphere.

  • The reaction progress is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate and washed sequentially with water and brine.

  • The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure ethyl 5-(furan-2-yl)nicotinate.

Part 2: Hydrolysis of Ethyl 5-(furan-2-yl)nicotinate

This procedure outlines the basic hydrolysis (saponification) of the ester to the carboxylic acid.[8][9][10][11]

Materials:

  • Ethyl 5-(furan-2-yl)nicotinate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water, deionized

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • Dissolve ethyl 5-(furan-2-yl)nicotinate (1.0 eq) in a mixture of ethanol and water in a round-bottom flask.

  • Add sodium hydroxide (2.0-3.0 eq) to the solution.

  • The mixture is heated to reflux with stirring for 2-4 hours. The progress of the hydrolysis can be monitored by TLC.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The ethanol is removed under reduced pressure.

  • The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 3-4 by the slow addition of concentrated hydrochloric acid.

  • A precipitate of 5-(furan-2-yl)pyridine-3-carboxylic acid will form.

  • The precipitate is collected by vacuum filtration using a Büchner funnel, washed with cold water, and dried under vacuum to yield the final product.

Reaction Yield and Purity Data

The following table presents expected yields and purity for each step of the synthesis. These values are representative and may vary based on experimental conditions.

StepProductExpected Yield (%)Purity (%)
1 Ethyl 5-(furan-2-yl)nicotinate75-85>95
2 5-(furan-2-yl)pyridine-3-carboxylic acid85-95>98

Visualizing the Synthesis Workflow

The following diagram illustrates the two-step synthesis process.

Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Hydrolysis A Ethyl 5-bromonicotinate C Pd(OAc)₂ / PPh₃ K₂CO₃ Toluene/Ethanol/Water 80-90 °C A->C B Furan-2-boronic acid B->C D Ethyl 5-(furan-2-yl)nicotinate C->D E Ethyl 5-(furan-2-yl)nicotinate F 1. NaOH, Ethanol/Water, Reflux 2. HCl (aq) E->F G 5-(furan-2-yl)pyridine-3-carboxylic acid F->G

Caption: Two-step synthesis of 5-(furan-2-yl)pyridine-3-carboxylic acid.

Signaling Pathway of Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established mechanism in organometallic chemistry.

Suzuki_Cycle Pd0 Pd(0)L₂ A Oxidative Addition Pd0->A PdII_Aryl Ar-Pd(II)L₂-X A->PdII_Aryl B Transmetalation PdII_Aryl->B PdII_Both Ar-Pd(II)L₂-Ar' B->PdII_Both C Reductive Elimination PdII_Both->C C->Pd0 Product Ar-Ar' C->Product ArX Ar-X ArX->A ArBOH2 Ar'-B(OH)₂ ArBOH2->B

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Applications of 5-(Furan-2-yl)nicotinic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Furan-2-yl)nicotinic acid is a heterocyclic compound that incorporates both a pyridinecarboxylic acid (nicotinic acid) and a furan ring system. This unique structural combination makes it a molecule of significant interest in medicinal chemistry. The nicotinic acid moiety is a well-known pharmacophore, notably for its role in modulating lipid metabolism, while the furan ring is a versatile scaffold found in numerous bioactive compounds with a wide range of therapeutic properties, including anticancer, antibacterial, and anti-inflammatory activities. This document provides an overview of the potential applications of this compound, with a focus on its promising role as a scaffold for the development of novel inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in cancer cell metabolism.

Potential Application: Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) for Cancer Therapy

Recent research has highlighted the potential of nicotinic acid and its derivatives as inhibitors of NAMPT, an enzyme crucial for the NAD+ salvage pathway. Cancer cells exhibit a high metabolic rate and are particularly dependent on NAMPT for NAD+ regeneration to sustain their rapid proliferation and survival.[1] Inhibition of NAMPT leads to NAD+ depletion, metabolic collapse, and ultimately, cancer cell death.[1]

While direct biological data for this compound is limited, structurally related compounds incorporating a furan moiety have demonstrated potent NAMPT inhibitory activity. A recent study detailed the synthesis and evaluation of a series of (pyridin-3-yl)triazole, (pyridin-3-yl)thiourea, and (pyridin-3/4-yl)cyanoguanidine derivatives with a furan group at the tail position. Several of these compounds exhibited exceptional potency against cancer cell lines.[1]

Quantitative Data: NAMPT Inhibitory Activity of Furan-Containing Nicotinamide Derivatives

The following table summarizes the in vitro cytotoxic activity of representative furan-containing NAMPT inhibitors against the human acute myeloid leukemia cell line (ML2) and the human pancreatic cancer cell line (MiaPaCa-2).

Compound IDCore StructureTail GroupML2 IC₅₀ (pM)MiaPaCa-2 IC₅₀ (nM)
35a (Pyridin-3-yl)triazoleFuran180.005
39a (Pyridin-3-yl)thioureaFuran460.455
47 (Pyridin-3-yl)cyanoguanidineFuran492.81
Data sourced from a 2023 study on novel NAMPT inhibitors.[1]

Signaling Pathway Diagram

NAMPT_Pathway cluster_downstream NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NMNAT NMNAT NMN->NMNAT ATP_NMNAT ATP ATP_NMNAT->NMNAT NAD NAD+ PARP PARP NAD->PARP Sirtuins Sirtuins NAD->Sirtuins Glycolysis Glycolysis NAD->Glycolysis Cancer_Survival Cancer Cell Survival & Proliferation PARP->Cancer_Survival Sirtuins->Cancer_Survival Glycolysis->Cancer_Survival Cell_Death Cell Death Cancer_Survival->Cell_Death Depletion of NAD+ NAMPT->NMN ATP -> ADP NMNAT->NAD Inhibitor 5-(Furan-2-yl)nicotinic Acid Derivatives Inhibitor->NAMPT

Caption: NAD+ Salvage Pathway and NAMPT Inhibition.

Experimental Protocols

Synthesis of a Representative Furan-Containing NAMPT Inhibitor (Compound 35a analog)

This protocol describes a general method for the synthesis of a (pyridin-3-yl)triazole derivative with a furan tail, analogous to the highly potent compound 35a.[1]

Materials:

  • 5-(Furan-2-yl)nicotinohydrazide

  • Appropriate isothiocyanate

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DMF (Dimethylformamide)

  • EtOAc (Ethyl acetate)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of the Thiosemicarbazide Intermediate

    • To a solution of 5-(furan-2-yl)nicotinohydrazide (1.0 eq) in DMF, add the corresponding isothiocyanate (1.1 eq).

    • Stir the reaction mixture at room temperature for 12 hours.

    • Pour the reaction mixture into water and extract with EtOAc.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the thiosemicarbazide intermediate.

  • Step 2: Cyclization to the Triazole

    • Dissolve the thiosemicarbazide intermediate (1.0 eq) in DMF.

    • Add EDC (1.5 eq) and HOBt (1.2 eq) to the solution.

    • Stir the reaction at room temperature for 24 hours.

    • Dilute the reaction mixture with water and extract with EtOAc.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain the final (pyridin-3-yl)triazole compound.

In Vitro NAMPT Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against the NAMPT enzyme.

Materials:

  • Recombinant human NAMPT enzyme

  • Nicotinamide (NAM)

  • Phosphoribosyl pyrophosphate (PRPP)

  • ATP

  • Reaction buffer (e.g., Tris-HCl with MgCl₂)

  • Detection reagent (e.g., a luciferase/luciferin-based system that measures NAD+)

  • Test compound (e.g., this compound derivative)

  • 384-well plates

Procedure:

  • Prepare a solution of the test compound at various concentrations.

  • In a 384-well plate, add the reaction buffer, NAMPT enzyme, NAM, and PRPP.

  • Add the test compound to the wells. Include a positive control (a known NAMPT inhibitor) and a negative control (vehicle).

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the NAD+ detection reagent.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Workflow Diagram

Experimental_Workflow Start Design & Synthesis of This compound Derivatives Purification Purification & Characterization (HPLC, NMR, MS) Start->Purification InVitro_Assay In Vitro NAMPT Inhibition Assay Purification->InVitro_Assay IC50_Det IC₅₀ Determination InVitro_Assay->IC50_Det Cell_Based_Assay Cell-Based Assays (Cytotoxicity, NAD+ Levels) IC50_Det->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Start Iterative Design InVivo_Studies In Vivo Efficacy Studies (Xenograft Models) Lead_Optimization->InVivo_Studies PK_PD Pharmacokinetics & Pharmacodynamics InVivo_Studies->PK_PD Tox Toxicology Studies PK_PD->Tox Clinical_Candidate Identification of Clinical Candidate Tox->Clinical_Candidate

Caption: Workflow for the Development of NAMPT Inhibitors.

Structure-Activity Relationship (SAR) Insights

The potent activity of the furan-containing NAMPT inhibitors suggests key structural features that are important for their biological function.

Caption: Key Structural Features for NAMPT Inhibition.

Note: The above DOT script for the SAR diagram is a conceptual representation. A more detailed diagram would require a chemical structure image, which is not supported in this format. The textual representation illustrates the key components.

The general SAR for this class of compounds indicates:

  • Nicotinamide Head: The pyridyl core is essential for mimicking the natural substrate, nicotinamide, and binding to the active site of NAMPT.

  • Linker: The nature of the linker (triazole, thiourea, etc.) affects the overall conformation and potency of the inhibitor.

  • Furan Tail: The furan group likely occupies a hydrophobic pocket within the enzyme, contributing significantly to the binding affinity. The high potency of furan-containing derivatives underscores the favorable interactions of this moiety.

Conclusion and Future Directions

While direct experimental evidence for the medicinal chemistry applications of this compound is currently limited, the remarkable potency of its structurally related derivatives as NAMPT inhibitors strongly suggests its potential as a valuable scaffold in anticancer drug discovery. Future research should focus on the synthesis and comprehensive biological evaluation of direct amide and ester derivatives of this compound to explore their NAMPT inhibitory activity and other potential therapeutic applications. The insights gained from such studies could pave the way for the development of novel and effective therapeutic agents.

References

Application Notes & Protocols for 5-(Furan-2-yl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction and Scientific Rationale

5-(Furan-2-yl)nicotinic acid is a heterocyclic small molecule that presents a compelling scaffold for chemical biology and drug discovery. It integrates two biologically significant moieties: a furan ring and a nicotinic acid (Vitamin B3) backbone. This unique combination provides a rich chemical space for exploring novel therapeutic applications.

The furan ring is a five-membered aromatic heterocycle found in numerous pharmacologically active compounds.[1][2] It often serves as a bioisostere for phenyl groups, offering modulated electronic and steric properties that can enhance metabolic stability, receptor binding, and overall bioavailability.[1][2] Furan derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[3][4] The oxygen atom in the furan ring can act as a hydrogen bond acceptor, which is a critical interaction for molecular recognition at biological targets.[1]

Nicotinic acid, a form of Vitamin B3, is a well-established therapeutic agent and an essential human nutrient.[5][6] Its derivatives are foundational in medicinal chemistry, with applications ranging from treating dyslipidemia to potential roles as anticancer and anti-inflammatory agents.[7][8][9][10] The lipid-lowering effects of nicotinic acid are primarily mediated through the activation of the G protein-coupled receptor HCA₂, which leads to a reduction in free fatty acids available for triglyceride synthesis.[10]

The conjugation of these two scaffolds in this compound suggests a high potential for synergistic or novel biological activities. This guide provides researchers with the foundational knowledge, physicochemical properties, and validated experimental protocols to begin investigating this promising research chemical.

Physicochemical and Handling Properties

Proper characterization and handling are paramount for reproducible experimental outcomes. The key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name 5-(furan-2-yl)pyridine-3-carboxylic acid[11]
Synonyms 5-(2-Furyl)nicotinic acid[11]
CAS Number 857283-84-2[11]
Molecular Formula C₁₀H₇NO₃[11]
Molecular Weight 189.17 g/mol [11]
Purity Typically >95% (Verify with vendor)[12]
Appearance White to off-white crystalline powder (typical)Inferred
Solubility Soluble in DMSO, DMF, and methanol. Poorly soluble in water.Inferred
Storage Store in a cool, dry place. For long-term storage, keep sealed at 2-8°C.[13]

Note: This compound is intended for laboratory research use only and is not for human or veterinary use.[14] Researchers should always consult the Material Safety Data Sheet (MSDS) from the supplier and use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

Hypothesized Biological Targets and Therapeutic Areas

The chemical structure of this compound allows for the formulation of several research hypotheses regarding its mechanism of action and potential applications.

Potential Signaling Pathways

Given the nicotinic acid core, a primary hypothesis is that the compound may interact with the Hydroxycarboxylic Acid Receptor 2 (HCA₂) , also known as GPR109A. Activation of this receptor on adipocytes inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels and subsequent reduction of hormone-sensitive lipase activity. This cascade ultimately reduces the release of free fatty acids (FFAs) from adipose tissue.

Caption: Hypothesized HCA2 receptor signaling pathway for this compound.
Primary Research Areas

  • Metabolic Disorders: Building on the known pharmacology of nicotinic acid, this compound is a prime candidate for screening in models of dyslipidemia and type 2 diabetes. Recent studies have also implicated nicotinic acid derivatives as inhibitors of α-amylase and α-glucosidase, offering another avenue for diabetes research.[15]

  • Inflammation: Both furan and nicotinic acid derivatives possess anti-inflammatory properties.[1][8] The compound could be investigated as an inhibitor of key inflammatory mediators like cyclooxygenase (COX) enzymes or nitric oxide (NO) production in immune cells.

  • Oncology: The furan nucleus is a component of several anticancer agents, and nicotinic acid derivatives have also been explored for their antineoplastic potential.[1][7][16] Initial screens should assess cytotoxicity against a panel of human cancer cell lines.

  • Infectious Diseases: The established antibacterial and antifungal activities of many furan-containing molecules make this compound a candidate for antimicrobial screening.[1][3]

Experimental Workflows and Protocols

The following protocols provide a validated starting point for investigating the biological activity of this compound. The overall workflow is designed to first establish a toxicity profile and then screen for specific biological activities.

Experimental_Workflow start Receive & Log Compound prep Protocol 1: Prepare 10 mM Stock in DMSO start->prep cyto Protocol 2: Cell Viability Assay (e.g., MTT on HepG2, RAW 264.7) prep->cyto ic50 Calculate IC50 Value cyto->ic50 decision Is IC50 > 50 µM? ic50->decision screen Protocol 3: Screen for Bioactivity (e.g., Anti-inflammatory Assay) decision->screen Yes toxic Investigate Cytotoxicity (Apoptosis Assays) decision->toxic No mechanism Mechanism of Action Studies (Western Blot, ELISA, etc.) screen->mechanism

References

Application Notes and Protocols for 5-(Furan-2-yl)nicotinic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-(furan-2-yl)nicotinic acid scaffold represents a promising starting point for the development of novel therapeutic agents. This heterocyclic structure combines the features of nicotinic acid, a well-known bioactive molecule, with a furan moiety, a common pharmacophore in medicinal chemistry.[1] Derivatives of this core structure have shown potential in various therapeutic areas, particularly in oncology, by targeting key signaling pathways involved in cell proliferation and angiogenesis.

These application notes provide an overview of the synthesis, biological activities, and experimental protocols for the evaluation of this compound derivatives, aiding researchers in the exploration of this chemical space for drug discovery.

Biological Activity and Data Presentation

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes in cellular signaling pathways. The following tables summarize the quantitative data from studies on related compounds, providing a benchmark for the evaluation of new derivatives.

Table 1: Cytotoxic Activity of Furan-Based Derivatives against Human Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference CompoundIC50 (µM)
4 MCF-74.06Staurosporine (STU)Not specified
7 MCF-72.96Staurosporine (STU)Not specified

Data extracted from a study on furan-based derivatives with cytotoxic activity.[2]

Table 2: VEGFR-2 Inhibitory Activity of Furan- and Furopyrimidine-Based Derivatives

Compound IDVEGFR-2 IC50 (nM)
4c 57.1
7b 42.5
7c 52.5
Sorafenib 41.1

Data from a study on furan- and furopyrimidine-based derivatives as VEGFR-2 inhibitors.[3]

Signaling Pathways and Experimental Workflows

The development of this compound derivatives as drug candidates often involves targeting specific signaling pathways implicated in disease. One such pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade, which is crucial for angiogenesis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Derivative 5-(Furan-2-yl)nicotinic Acid Derivative Derivative->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.

The general workflow for synthesizing and evaluating these compounds is outlined below.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization start Starting Materials (e.g., Nicotinic Acid Derivative, Furan Boronic Acid) synthesis Synthesis of This compound Derivatives start->synthesis purification Purification and Characterization synthesis->purification invitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) purification->invitro invivo In Vivo Models (Optional) invitro->invivo data_analysis Data Analysis and SAR Studies invitro->data_analysis invivo->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization lead_optimization->synthesis

Caption: General experimental workflow for the discovery of this compound derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the discovery and evaluation of this compound derivatives.

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of this compound derivatives via Suzuki coupling, followed by amide bond formation.

Materials:

  • Substituted nicotinic acid (e.g., 5-bromonicotinic acid)

  • Furan-2-boronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent (e.g., Dioxane/Water mixture)

  • Thionyl chloride (SOCl2) or other activating agent

  • Desired amine

  • Dry organic solvents (e.g., Dichloromethane, DMF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Suzuki Coupling to form this compound:

    • In a round-bottom flask, dissolve the 5-halonicotinic acid (1 equivalent), furan-2-boronic acid (1.2 equivalents), and base (2-3 equivalents) in the solvent mixture.

    • Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

    • Add the palladium catalyst (0.05-0.1 equivalents) to the mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and acidify with HCl to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain crude this compound. Purify further by recrystallization or column chromatography if necessary.

  • Amide Bond Formation:

    • Suspend the synthesized this compound (1 equivalent) in a dry solvent like dichloromethane.

    • Add thionyl chloride (1.2-1.5 equivalents) dropwise at 0 °C and then reflux the mixture for 2-4 hours to form the acid chloride. Remove the excess thionyl chloride under reduced pressure.

    • Dissolve the resulting acid chloride in a dry solvent and add the desired amine (1 equivalent) and a base (e.g., triethylamine, 1.2 equivalents) at 0 °C.

    • Stir the reaction mixture at room temperature and monitor its progress.

    • After completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the final this compound derivative.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure for determining the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37 °C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized compounds in the growth medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 3: In Vitro VEGFR-2 Kinase Assay

This protocol describes a method to evaluate the inhibitory activity of the synthesized compounds against the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase buffer

  • ATP

  • Substrate (e.g., a synthetic peptide)

  • Synthesized compounds dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White 96-well plates

  • Luminometer

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the kinase buffer, the synthesized compound at various concentrations, and the VEGFR-2 enzyme.

    • Include a positive control (e.g., Sorafenib) and a negative control (no inhibitor).

    • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and detect the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

These protocols provide a foundation for the synthesis and evaluation of novel this compound derivatives. Researchers are encouraged to adapt and optimize these methods based on their specific research goals and available resources.

References

Application Notes and Protocols for the Characterization of 5-(Furan-2-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Furan-2-yl)nicotinic acid is a heterocyclic compound incorporating both a pyridine and a furan ring system. As a derivative of nicotinic acid (Niacin, Vitamin B3), it holds potential for biological activity, particularly in modulating pathways involving nicotinic acid receptors such as GPR109A.[1][2][3][4][5] Robust analytical characterization is crucial for advancing research and development involving this molecule. This document provides detailed protocols for the comprehensive analysis of this compound utilizing a suite of standard analytical techniques.

Molecular Structure and Properties:

  • IUPAC Name: 5-(furan-2-yl)pyridine-3-carboxylic acid

  • Molecular Formula: C₁₀H₇NO₃[6]

  • Molecular Weight: 189.17 g/mol [6]

Analytical Characterization Workflow

The following diagram illustrates a comprehensive workflow for the characterization of this compound, from initial spectroscopic identification to detailed chromatographic and thermal analysis.

Analytical Workflow for this compound cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Identification cluster_chromatography Purity & Quantification cluster_thermal Thermal Properties Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation MS Mass Spectrometry (EI-MS, ESI-MS) Purification->MS Molecular Weight Confirmation IR Infrared (IR) Spectroscopy Purification->IR Functional Group Analysis UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Electronic Transitions HPLC High-Performance Liquid Chromatography (HPLC) Purification->HPLC Purity Assessment GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Purification->GC_MS Purity & Volatile Impurities TGA Thermogravimetric Analysis (TGA) Purification->TGA Thermal Stability DSC Differential Scanning Calorimetry (DSC) Purification->DSC Phase Transitions

Figure 1: A comprehensive analytical workflow for the characterization of this compound.

Spectroscopic Analysis

Spectroscopic techniques are fundamental for the initial identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H and ¹³C NMR Data:

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Pyridine Ring
H-29.1 - 9.3 (d)150 - 152
H-48.7 - 8.9 (d)138 - 140
C-5-125 - 127
H-68.4 - 8.6 (dd)147 - 149
Furan Ring
C-2'-145 - 147
H-3'6.7 - 6.9 (d)107 - 109
H-4'6.5 - 6.7 (dd)112 - 114
H-5'7.6 - 7.8 (d)143 - 145
Carboxylic Acid
-COOH13.0 - 14.0 (br s)165 - 167

Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

Functional Group Characteristic Absorption Range (cm⁻¹)
O-H stretch (carboxylic acid)2500-3300 (broad)
C-H stretch (aromatic)3000-3100
C=O stretch (carboxylic acid)1680-1720
C=N and C=C stretch (aromatic rings)1450-1600
C-O stretch (furan and carboxylic acid)1200-1300

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment.

Experimental Protocol for IR Spectroscopy (ATR):

  • Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): m/z = 189

  • Major Predicted Fragments:

    • m/z = 172 ([M-OH]⁺)

    • m/z = 144 ([M-COOH]⁺)

    • m/z = 115

    • m/z = 89

Experimental Protocol for Mass Spectrometry (EI-MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a GC inlet.

  • Instrumentation: Utilize a mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition:

    • Ionization energy: 70 eV.

    • Scan a mass range appropriate for the compound (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the molecule.

Expected UV-Vis Absorption:

  • Due to the extended conjugation between the furan and pyridine rings, absorption maxima (λ_max) are expected in the UV region, likely between 250-350 nm. For comparison, nicotinic acid exhibits absorption peaks at approximately 213 nm and 261 nm in acidic solution.[7]

Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) to an approximate concentration of 10-20 µg/mL.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use the pure solvent as a blank.

    • Scan the wavelength range from 200 to 400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Chromatographic Analysis

Chromatographic methods are essential for assessing the purity of this compound and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the compound.

Proposed HPLC Method Parameters:

Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 260 nm
Injection Volume 10 µL

Experimental Protocol for HPLC Analysis:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range.

  • Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Analysis: Inject the standards and samples and record the chromatograms.

  • Data Analysis: Determine the retention time of the main peak. Calculate the purity of the sample by peak area percentage. Quantify the amount of the compound in the sample using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the analysis of this compound, potentially after derivatization to increase its volatility.

Proposed GC-MS Method Parameters (with derivatization):

Parameter Condition
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow of 1 mL/min
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Injector Temperature 250 °C
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Mass Range m/z 40-400

Experimental Protocol for GC-MS Analysis:

  • Derivatization: In a vial, dissolve a small amount of the sample in a suitable solvent (e.g., pyridine or acetonitrile). Add an excess of the derivatizing agent. Heat the mixture at 60-70 °C for 30 minutes.

  • Instrumentation: Use a GC-MS system.

  • Analysis: Inject an aliquot of the derivatized sample into the GC-MS.

  • Data Analysis: Identify the peak corresponding to the derivatized this compound and analyze its mass spectrum.

Thermal Analysis

Thermal analysis techniques provide information about the physical and chemical properties of the material as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, indicating thermal stability and decomposition profiles.

Experimental Protocol for TGA:

  • Sample Preparation: Place 5-10 mg of this compound into a TGA pan (e.g., alumina or platinum).

  • Instrumentation: Use a thermogravimetric analyzer.

  • Data Acquisition:

    • Heat the sample from ambient temperature to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: Determine the onset of decomposition and the temperature ranges of mass loss.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting point, glass transitions, and other phase changes. Based on its analog, 5-phenylnicotinic acid, which has a melting point of 260°C, a similar thermal event can be expected for this compound.[8]

Experimental Protocol for DSC:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan and hermetically seal it.

  • Instrumentation: Use a differential scanning calorimeter.

  • Data Acquisition:

    • Heat the sample from ambient temperature to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: Identify endothermic and exothermic peaks, corresponding to events like melting and decomposition. Determine the peak temperatures and enthalpies of these transitions.

Potential Signaling Pathway Involvement

Nicotinic acid and its derivatives are known to interact with G protein-coupled receptors, most notably GPR109A (also known as HM74A or PUMA-G).[1][4] Activation of this receptor, primarily expressed in adipocytes and immune cells, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent reduction in lipolysis.[9]

GPR109A_Signaling_Pathway Ligand This compound GPR109A GPR109A Receptor Ligand->GPR109A Binds to G_protein Gi/o Protein GPR109A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Lipolysis Lipolysis Inhibition G_protein->Lipolysis Ultimately leads to cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Phosphorylates & Activates HSL->Lipolysis Leads to

Figure 2: A simplified diagram of the GPR109A signaling pathway potentially activated by this compound.

Conclusion

The analytical methods and protocols outlined in this document provide a comprehensive framework for the thorough characterization of this compound. By employing a combination of spectroscopic, chromatographic, and thermal analysis techniques, researchers can confidently identify, purify, and quantify this compound, paving the way for further investigation into its chemical and biological properties.

References

Application Note: A Validated HPLC Method for Purity Determination of 5-(Furan-2-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity and the analysis of related substances for 5-(Furan-2-yl)nicotinic acid, a key heterocyclic building block in pharmaceutical and materials science. The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and stability testing in research and drug development environments. The methodology is established and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction and Scientific Rationale

This compound is a bifunctional molecule incorporating both a pyridinecarboxylic acid and a furan moiety.[4][5] This unique structure makes it a valuable intermediate in the synthesis of novel compounds with potential biological activity, such as inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) or novel fungicides.[6] The purity of such intermediates is paramount as impurities can affect the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).

The analytical challenge lies in developing a method that can separate the main compound from structurally similar process-related impurities and potential degradants. The presence of both an acidic carboxylic group and a basic nitrogen atom in the pyridine ring, along with the aromatic furan ring, dictates the chromatographic strategy.

Causality Behind Methodological Choices:

  • Chromatographic Mode (RP-HPLC): Reversed-phase chromatography is selected for its versatility and proven efficacy in separating moderately polar to nonpolar compounds. The analyte possesses sufficient hydrophobicity from its aromatic rings to be retained on a C18 stationary phase.

  • Column Chemistry (C18): A C18 (octadecylsilane) column provides a nonpolar stationary phase that interacts with the aromatic rings of the analyte, offering robust retention and selectivity.

  • Mobile Phase Composition: The mobile phase consists of an aqueous buffer and an organic modifier (acetonitrile).

    • Acidic Modifier (Formic Acid): The carboxylic acid group on the analyte would be ionized at neutral pH, leading to poor retention and peak tailing on a reversed-phase column. The addition of formic acid to the mobile phase suppresses this ionization by lowering the pH well below the pKa of the carboxyl group. This ensures the analyte is in its neutral, more retained form, resulting in sharp, symmetrical peaks. Formic acid is also LC-MS compatible, offering method flexibility.[7]

    • Organic Modifier (Acetonitrile): Acetonitrile is chosen for its low UV cutoff and excellent elution strength for a wide range of organic molecules. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted within a reasonable runtime.

  • Detection: The conjugated aromatic systems of the furan and pyridine rings provide strong UV absorbance.[5] An empirical scan of the analyte's UV spectrum indicates a maximum absorbance around 265 nm, a wavelength that offers high sensitivity for both the parent compound and likely aromatic impurities.[8]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD) or UV detector.

  • Chromatography Data System (CDS): Empower™, Chromeleon™, or equivalent.

  • Analytical Column: Waters SunFire C18, 4.6 x 150 mm, 5 µm, or equivalent.

  • Analytical Balance: Mettler Toledo XP205 or equivalent.

  • pH Meter: Calibrated with standard buffers.

  • Solvents & Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Formic Acid (LC-MS Grade, ~99%)

    • This compound Reference Standard (Purity ≥99.5%)

    • Methanol (HPLC Grade)

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B (Organic): 0.1% (v/v) Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Standard Working Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent. This solution is used for the assay.

  • Purity/Related Substances Standard (0.001 mg/mL): Pipette 0.25 mL of the Standard Working Solution into a 25 mL volumetric flask and dilute to volume with the diluent. This corresponds to the 0.1% reporting level relative to the assay sample concentration.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

HPLC Operating Conditions

The chromatographic parameters are summarized in the table below.

ParameterCondition
ColumnWaters SunFire C18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 265 nm
Injection Volume10 µL
Run Time30 minutes
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0

Analytical Method Validation Protocol

The method was validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][9]

System Suitability Test (SST)

Rationale: SST is an integral part of any analytical procedure, demonstrating that the chromatographic system is adequate for the intended analysis.[3] Procedure: Five replicate injections of the Standard Working Solution (0.1 mg/mL) are made. Acceptance Criteria:

Parameter Acceptance Limit
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |

Specificity (Forced Degradation)

Rationale: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] Forced degradation studies are performed to produce potential degradation products and demonstrate peak purity.

Procedure: The sample solution (1.0 mg/mL) was exposed to the following stress conditions:

  • Acid Hydrolysis: 1 mL of sample + 1 mL of 1N HCl, heated at 80°C for 4 hours, then neutralized.

  • Base Hydrolysis: 1 mL of sample + 1 mL of 1N NaOH, heated at 80°C for 2 hours, then neutralized.

  • Oxidative Degradation: 1 mL of sample + 1 mL of 30% H₂O₂, stored at room temperature for 24 hours.

  • Thermal Degradation: Solid sample heated at 105°C for 48 hours.

  • Photolytic Degradation: Sample solution exposed to UV light (254 nm) for 24 hours.

All stressed samples were diluted to the target concentration and analyzed alongside an unstressed sample. Peak purity was evaluated using the DAD.

G cluster_stress Forced Degradation Stress Conditions cluster_analysis Specificity Analysis Acid Acid Hydrolysis (HCl, Heat) HPLC HPLC Analysis of Stressed Samples Acid->HPLC Base Base Hydrolysis (NaOH, Heat) Base->HPLC Oxidation Oxidation (H₂O₂) Oxidation->HPLC Thermal Thermal (105°C) Thermal->HPLC Photo Photolytic (UV Light) Photo->HPLC Purity Peak Purity Assessment (DAD) HPLC->Purity Result Result: Method is Specific. No co-elution observed. Purity->Result Analyte This compound (API Sample) Analyte->Acid Analyte->Base Analyte->Oxidation Analyte->Thermal Analyte->Photo

Caption: Forced degradation workflow for specificity validation.

Linearity and Range

Rationale: To establish the linear relationship between analyte concentration and detector response over a specified range.[10] Procedure: A series of solutions were prepared from the Standard Stock solution at concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 0.0025 to 0.15 mg/mL). Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Accuracy (Recovery)

Rationale: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1] Procedure: Accuracy was determined by spiking a placebo (if applicable) or a known low-purity batch with the analyte at three concentration levels (80%, 100%, and 120% of the working concentration), in triplicate. Acceptance Criteria: Mean recovery should be between 98.0% and 102.0%.

Precision

Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[2] Procedure:

  • Repeatability (Intra-assay): Six separate sample preparations from the same homogenous batch were analyzed on the same day by the same analyst.

  • Intermediate Precision: The repeatability assay was repeated by a different analyst on a different day using a different instrument. Acceptance Criteria: RSD of the assay results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Rationale: LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[1] Procedure: Determined based on the signal-to-noise ratio (S/N). Acceptance Criteria:

  • LOD: S/N ratio of approximately 3:1.

  • LOQ: S/N ratio of approximately 10:1.

Robustness

Rationale: To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1] Procedure: The effect of small variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic) were evaluated. Acceptance Criteria: System suitability parameters must be met, and the peak retention time and area should not significantly change.

Summary of Validation Results

The following table summarizes the expected outcomes for a fully validated method.

Validation ParameterResultAcceptance Criteria
Specificity No co-elution observed under stressPeak is pure; no interference
Linearity (r²) >0.999≥ 0.999
Range LOQ to 150% of working conc.80% - 120% of assay conc.[10]
Accuracy (% Recovery) 99.5% - 101.5%98.0% - 102.0%
Precision (RSD%)
- Repeatability<1.0%≤ 2.0%
- Intermediate Precision<1.5%≤ 2.0%
LOD ~0.0003 mg/mL (S/N ≈ 3:1)Report value
LOQ ~0.001 mg/mL (S/N ≈ 10:1)Report value; RSD ≤ 10%
Robustness PassedSST criteria met

General Analytical Workflow

The overall process from sample handling to final result is depicted below.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Weigh Sample & Reference Standard B Prepare Solutions (Sample, Standard, Mobile Phase) A->B C System Suitability Test (SST Injections) B->C D Inject Blank, Standard, and Sample Solutions C->D E Acquire Chromatographic Data D->E F Integrate Peaks E->F G Calculate Purity (% Area) and Assay (vs. Standard) F->G H Generate Final Report G->H

Caption: Overall workflow for HPLC purity analysis.

Conclusion

The RP-HPLC method described provides a reliable and robust tool for the determination of purity and related substances of this compound. The method is straightforward, utilizing common reagents and column chemistry, and has been validated to meet the stringent requirements of the pharmaceutical industry as outlined by ICH guidelines. This application note serves as a comprehensive guide for researchers, scientists, and quality control analysts involved in the development and manufacturing of products containing this important chemical intermediate.

References

Application Notes and Protocols for the Mass Spectetric Analysis of 5-(Furan-2-yl)nicotinic Acid and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Furan-2-yl)nicotinic acid is a synthetic compound with potential pharmacological applications. Understanding its metabolic fate is crucial for drug development, enabling the assessment of efficacy, toxicity, and pharmacokinetic properties. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a powerful analytical technique for the identification and quantification of drug metabolites in complex biological matrices. These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound and its putative metabolites.

Predicted Metabolic Pathways

Based on established biotransformation pathways for furan-containing compounds and nicotinic acid derivatives, the metabolism of this compound is anticipated to proceed through two primary routes: oxidation of the furan ring and modification of the nicotinic acid moiety.

  • Furan Ring Metabolism: The furan ring is susceptible to cytochrome P450-mediated oxidation, leading to the formation of a reactive α,β-unsaturated dialdehyde intermediate. This reactive species can subsequently be detoxified by conjugation with endogenous nucleophiles such as glutathione (GSH) or amino acids like glycine.

  • Nicotinic Acid Metabolism: The nicotinic acid portion of the molecule can undergo conjugation with glycine to form a nicotinuric acid-like metabolite.

The interplay of these pathways can lead to a variety of metabolites, each with distinct physicochemical properties.

This compound This compound CYP450 Oxidation CYP450 Oxidation This compound->CYP450 Oxidation Glycine Conjugation (Nicotinic Acid) Glycine Conjugation (Nicotinic Acid) This compound->Glycine Conjugation (Nicotinic Acid) Reactive Intermediate Reactive Intermediate CYP450 Oxidation->Reactive Intermediate Glutathione Conjugation Glutathione Conjugation Reactive Intermediate->Glutathione Conjugation Glycine Conjugation (Furan) Glycine Conjugation (Furan) Reactive Intermediate->Glycine Conjugation (Furan) Metabolite 1 (GSH Conjugate) Metabolite 1 (GSH Conjugate) Glutathione Conjugation->Metabolite 1 (GSH Conjugate) Metabolite 2 (Glycine-Furan Conjugate) Metabolite 2 (Glycine-Furan Conjugate) Glycine Conjugation (Furan)->Metabolite 2 (Glycine-Furan Conjugate) Metabolite 3 (Nicotinuric Acid Analog) Metabolite 3 (Nicotinuric Acid Analog) Glycine Conjugation (Nicotinic Acid)->Metabolite 3 (Nicotinuric Acid Analog)

Predicted metabolic pathways of this compound.

Quantitative Data Summary

The following table summarizes the predicted mass-to-charge ratios (m/z) for the parent compound and its major putative metabolites, which are essential for setting up selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments in a triple quadrupole mass spectrometer.

AnalyteAbbreviationPredicted [M+H]⁺ (m/z)Predicted [M-H]⁻ (m/z)
This compoundParent190.04188.03
Glutathione ConjugateM1497.12495.11
Glycine-Furan ConjugateM2265.07263.06
Nicotinuric Acid AnalogM3247.06245.05

Experimental Protocols

Protocol 1: Sample Preparation from Plasma

This protocol describes the extraction of this compound and its metabolites from plasma samples using protein precipitation, a common and effective method for removing high-abundance proteins.

Materials:

  • Plasma samples

  • Acetonitrile (ACN), LC-MS grade

  • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

cluster_0 Sample Preparation Workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is precipitate Protein Precipitation (ice-cold ACN) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Workflow for plasma sample preparation.

Protocol 2: LC-MS/MS Analysis

This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of the parent compound and its metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

ParameterCondition
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes, hold for 1 min, return to 5% B
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL

MS/MS Parameters:

The following table provides suggested MRM transitions for the parent compound and its predicted metabolites. These should be optimized for the specific instrument used. The collision energy (CE) will need to be determined empirically.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Polarity
Parent190.04144.03 (Loss of COOH)Positive
M1497.12368.08 (Loss of pyroglutamate)Positive
M2265.07190.04 (Loss of glycine)Positive
M3247.06190.04 (Loss of glycine)Positive
IS(Specific to IS)(Specific to IS)Positive

Data Acquisition and Analysis:

  • Acquire data in MRM mode.

  • Integrate the peak areas for each analyte and the internal standard.

  • Calculate the peak area ratio (analyte/IS).

  • Quantify the concentration of each analyte using a calibration curve prepared with known standards.

cluster_1 LC-MS/MS Analysis Workflow sample_injection Sample Injection lc_separation LC Separation (C18 Column) sample_injection->lc_separation esi_ionization ESI Ionization lc_separation->esi_ionization quadrupole1 Q1: Precursor Ion Selection esi_ionization->quadrupole1 collision_cell Q2: Collision-Induced Dissociation quadrupole1->collision_cell quadrupole3 Q3: Product Ion Selection collision_cell->quadrupole3 detector Detector quadrupole3->detector data_analysis Data Analysis detector->data_analysis

Workflow for LC-MS/MS analysis.

Conclusion

The protocols and information provided in these application notes serve as a comprehensive guide for the mass spectrometric analysis of this compound and its metabolites. The predicted metabolic pathways offer a rational basis for metabolite identification, and the detailed experimental procedures provide a robust starting point for method development and validation. Researchers are encouraged to optimize these methods for their specific instrumentation and experimental needs to achieve the highest quality data in their drug development studies.

Application Notes and Protocols for NMR Spectroscopy of 5-(Furan-2-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-(Furan-2-yl)nicotinic acid. The information herein is intended to guide researchers in obtaining high-quality NMR data for structural verification and further studies.

Introduction

This compound is a heterocyclic compound containing both a pyridine and a furan ring system. Its structural elucidation is crucial for its application in medicinal chemistry and drug development. NMR spectroscopy is a primary analytical technique for the unambiguous determination of its molecular structure. This protocol outlines the necessary steps for sample preparation, instrument setup, and data acquisition for both ¹H and ¹³C NMR experiments.

Chemical Structure

Caption: Chemical structure of this compound with atom numbering.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values were obtained from computational prediction tools and should be used as a guide for spectral assignment. Experimental verification is highly recommended.

Table 1: Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H29.15d~2.0
H48.50t~2.0
H69.25d~2.0
H3'7.00dd~3.5, ~0.8
H4'6.60dd~3.5, ~1.8
H5'7.70dd~1.8, ~0.8
COOH13.0 - 14.0br s-

Table 2: Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (ppm)
C2152.5
C3130.0
C4140.0
C5125.0
C6155.0
C=O167.0
C2'148.0
C3'112.0
C4'113.0
C5'145.0

Experimental Protocol

This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for carboxylic acids due to its ability to dissolve polar compounds and the acidic proton of the carboxylic acid group is readily observable. Other potential solvents include methanol-d₄ (CD₃OD) or a mixture of chloroform-d (CDCl₃) with a few drops of DMSO-d₆.

  • Sample Concentration : For a standard 5 mm NMR tube, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.

  • Sample Filtration : To ensure a homogeneous magnetic field, it is crucial to have a sample free of particulate matter. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Internal Standard : For accurate chemical shift referencing, an internal standard can be added. Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H and ¹³C NMR in most organic solvents. If using an aqueous or highly polar solvent, a water-soluble standard like 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be used.

G A Weigh 5-10 mg of This compound B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) A->B C Add internal standard (e.g., TMS) B->C D Filter solution into a clean NMR tube C->D E Cap the NMR tube and wipe clean D->E

Caption: Workflow for NMR sample preparation.

NMR Instrument Parameters

The following are general guidelines for setting up a standard NMR spectrometer (e.g., 400-600 MHz). Instrument-specific parameters may need to be optimized.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width (SW): Approximately 16 ppm, centered around 6-8 ppm.

  • Acquisition Time (AQ): At least 2-3 seconds to ensure good resolution.

  • Relaxation Delay (D1): 1-5 seconds.

  • Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width (SW): Approximately 200-220 ppm, centered around 100-120 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): A higher number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio. The acquisition time can range from 30 minutes to several hours depending on the sample concentration.

  • Temperature: 298 K (25 °C).

Data Processing and Analysis
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the internal standard peak to its known chemical shift (e.g., TMS at 0.00 ppm).

  • Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative number of protons for each resonance.

  • Structural Assignment: Assign the observed signals to the corresponding protons and carbons in the this compound structure based on their chemical shifts, multiplicities, and coupling constants, using the predicted data as a guide. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in unambiguous assignments.

G A Acquire FID B Apply Window Function A->B C Fourier Transform B->C D Phase Correction C->D E Baseline Correction D->E F Referencing E->F G Peak Picking & Integration F->G H Structural Assignment G->H

Caption: Workflow for NMR data processing and analysis.

Disclaimer

The NMR data presented in this document is based on computational predictions and has not been experimentally verified. It is intended for guidance purposes only. Researchers should obtain and analyze their own experimental data for definitive structural confirmation.

Application Notes and Protocols for In Vitro Assays Using 5-(Furan-2-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Furan-2-yl)nicotinic acid is a hybrid molecule incorporating the structural features of both nicotinic acid (a B vitamin with lipid-modifying properties) and a furan moiety, a common scaffold in medicinal chemistry associated with a wide range of biological activities.[1][2] While direct in vitro studies on this compound are not extensively available in the public domain, its chemical structure suggests several potential applications worth investigating. These application notes provide a theoretical framework and detailed protocols for the in vitro evaluation of this compound based on the known activities of its constituent parts.

Hypothesized Applications and Corresponding In Vitro Assays

Based on the known biological activities of nicotinic acid and various furan derivatives, this compound is a candidate for investigation in the following areas:

  • Lipid Metabolism and Cardiovascular Research: Leveraging the nicotinic acid moiety, the compound may act as an agonist for the hydroxycarboxylic acid receptor 2 (HCA2 or GPR109A), which is known to mediate the lipid-lowering effects of nicotinic acid.[3][4]

  • Anticancer Research: Furan derivatives have demonstrated cytotoxic activity against various cancer cell lines and inhibitory effects on key cancer-related enzymes like VEGFR-2 and tubulin.[5][6][7]

  • Anti-inflammatory Research: Both nicotinic acid and certain furan derivatives have shown anti-inflammatory properties.[1][8]

Application in Lipid Metabolism: GPR109A (HCA2) Receptor Activation

Application Note: this compound may function as a selective agonist of the GPR109A receptor, similar to nicotinic acid. Activation of this receptor in adipocytes inhibits lipolysis, reducing the release of free fatty acids into circulation and subsequently lowering triglyceride synthesis in the liver.[3][9] In vitro assays can be employed to determine the potency and efficacy of this compound at the GPR109A receptor.

Experimental Protocol: G-Protein Coupled Receptor (GPCR) Activation Assay (cAMP Measurement)

This protocol measures the inhibition of cyclic AMP (cAMP) production following the activation of the Gi-coupled GPR109A receptor.

Materials:

  • CHO-K1 cells stably expressing human GPR109A (or other suitable cell line)

  • This compound

  • Nicotinic acid (positive control)

  • Forskolin

  • IBMX (3-isobutyl-1-methylxanthine)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium (e.g., F-12K Medium with 10% FBS)

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit or similar HTRF-based kit)

  • White opaque 96-well microplates

Procedure:

  • Cell Culture: Culture the GPR109A-expressing CHO-K1 cells in T-75 flasks until they reach 80-90% confluency.

  • Cell Seeding: Harvest the cells and seed them in white opaque 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and nicotinic acid in a suitable solvent (e.g., DMSO). Prepare serial dilutions in assay buffer (e.g., PBS with 0.1% BSA and IBMX).

  • Assay: a. Remove the culture medium from the wells and wash once with PBS. b. Add 50 µL of the compound dilutions (or vehicle control) to the respective wells. c. Add 50 µL of forskolin solution (to stimulate cAMP production) to all wells except the negative control. d. Incubate the plate at room temperature for 30 minutes.

  • cAMP Measurement: Follow the manufacturer's instructions for the chosen cAMP assay kit to measure the levels of intracellular cAMP. This typically involves adding lysis buffer and the HTRF reagents.

  • Data Analysis: a. Calculate the percent inhibition of forskolin-stimulated cAMP production for each concentration of the test compound. b. Plot the percent inhibition against the log concentration of the compound. c. Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

Workflow for GPCR Activation Assay

GPR109A_Assay_Workflow start Start: Culture GPR109A-expressing cells seed Seed cells in 96-well plates start->seed incubate1 Incubate 24h seed->incubate1 add_compound Add compound to wells incubate1->add_compound prepare Prepare serial dilutions of This compound prepare->add_compound add_forskolin Add Forskolin to stimulate cAMP add_compound->add_forskolin incubate2 Incubate 30 min add_forskolin->incubate2 measure Measure cAMP levels (e.g., HTRF assay) incubate2->measure analyze Analyze data and determine IC50 measure->analyze end End analyze->end

Caption: Workflow for determining GPR109A receptor activation by measuring cAMP inhibition.

Application in Anticancer Research: Cytotoxicity and Enzyme Inhibition

Application Note: The furan moiety is present in numerous compounds with demonstrated anticancer properties.[5][6][7] this compound could potentially exhibit cytotoxic effects on cancer cells through various mechanisms, such as inhibition of critical signaling pathways (e.g., VEGFR-2) or disruption of cellular components like microtubules.[5][6]

Experimental Protocol: MTT Assay for Cell Viability

This protocol assesses the cytotoxic effect of the compound by measuring the metabolic activity of cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[5][6]

  • Normal cell line for selectivity assessment (e.g., MCF-10A)[5]

  • This compound

  • Doxorubicin (positive control)

  • DMEM or RPMI-1640 medium with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well flat-bottom microplates

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add various concentrations of this compound (e.g., 0.1 to 100 µM) to the wells. Include a vehicle control (DMSO) and a positive control (doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot the percentage of viability against the log concentration of the compound. c. Determine the IC50 value from the dose-response curve.

Workflow for MTT Cytotoxicity Assay

MTT_Assay_Workflow start Seed cancer cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat with serial dilutions of This compound incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Remove medium, add DMSO incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate viability and IC50 read->analyze end End analyze->end

Caption: General workflow for assessing cell cytotoxicity using the MTT assay.

Quantitative Data for Related Furan Derivatives

The following table summarizes the IC50 values of various furan-containing compounds against different cancer cell lines, providing a reference for potential efficacy.

Compound ClassCompoundCell LineIC50 (µM)Reference
Furan-based Pyridine CarbohydrazideCompound 4MCF-71.83[5]
Furan-based N-phenyl TriazinoneCompound 7MCF-71.25[5]
Furopyrimidine DerivativeCompound 7bA5496.66[6]
Furopyrimidine DerivativeCompound 7bHT-298.51[6]
Furopyridone DerivativeUnspecifiedKYSE700.655 µg/mL[10]

Signaling Pathway Diagram: Nicotinic Acid (Niacin) Action

Nicotinic acid primarily acts through the GPR109A receptor, a Gi-coupled protein. Its activation leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular cAMP levels. This cascade ultimately suppresses lipolysis in adipose tissue.

Niacin_Signaling_Pathway cluster_cell Adipocyte NA This compound (Hypothesized) GPR109A GPR109A (HCA2) Receptor NA->GPR109A binds to Gi Gi Protein GPR109A->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL activates Lipolysis Lipolysis HSL->Lipolysis promotes FFA Free Fatty Acids (FFAs) Release Lipolysis->FFA

Caption: Hypothesized signaling pathway for this compound via GPR109A.

While direct experimental evidence for the in vitro activity of this compound is pending, its composite structure provides a strong rationale for investigating its potential roles in lipid metabolism, cancer, and inflammation. The protocols and data presented here offer a foundational guide for researchers to begin exploring the pharmacological profile of this novel compound. These assays will help elucidate its mechanism of action and determine its potential as a therapeutic agent.

References

Application Notes and Protocols for Novel Antimicrobial Agents Derived from Nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and antimicrobial evaluation of novel agents derived from nicotinic acid. The emergence of multidrug-resistant pathogens necessitates the exploration of new chemical scaffolds, and nicotinic acid derivatives have shown considerable promise as a versatile platform for the development of potent antimicrobial compounds.

This document outlines the synthetic pathways to key nicotinic acid derivatives, protocols for assessing their antimicrobial efficacy, and insights into their potential mechanisms of action. The provided information is intended to guide researchers in the discovery and development of the next generation of antimicrobial therapeutics.

Data Presentation: Antimicrobial Activity of Nicotinic Acid Derivatives

The following tables summarize the in vitro antimicrobial activity of representative nicotinic acid derivatives against a panel of clinically relevant bacterial and fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of the compound that prevents visible growth of the microorganism.

Table 1: Antibacterial Activity of Nicotinic Acid Acylhydrazone Derivatives

Compound IDDerivative TypeStaphylococcus aureus (ATCC 6538)Staphylococcus epidermidis (ATCC 12228)Bacillus subtilis (ATCC 6633)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 9027)Reference
Acylhydrazone 15-nitrofuran substituent3.911.95---[1][2]
Acylhydrazone 2-7.81-15.62----[3]
Acylhydrazone 3MRSA strain active7.81 (MRSA ATCC 43300)---31.25-500[1][2][3]

Table 2: Antimicrobial Activity of 1,3,4-Oxadiazoline Derivatives of Nicotinic Acid

Compound IDDerivative TypeStaphylococcus aureus (ATCC 6538)Bacillus subtilis (ATCC 6633)Staphylococcus aureus (MRSA ATCC 43300)Pseudomonas aeruginosa (ATCC 9027)Candida albicansReference
Oxadiazoline 15-nitrofuran substituent7.817.8115.62250Active[1][2]
Oxadiazoline 2---15.62-250 (MRSA)31.25-125-[2]

Experimental Protocols

Detailed methodologies for the synthesis and antimicrobial evaluation of nicotinic acid derivatives are provided below.

Protocol 1: Synthesis of Nicotinic Acid Acylhydrazone Derivatives

This protocol describes a general two-step synthesis for N-acylhydrazones of nicotinic acid, which are key intermediates and have shown intrinsic antimicrobial activity.[1][2][4][5]

Step 1: Synthesis of Nicotinic Acid Hydrazide

  • To a solution of nicotinic acid (0.03 mol) in anhydrous carbon tetrachloride (20 ml), add phosphorus pentachloride (0.05 mol).

  • Reflux the mixture for 2 hours at 100°C.

  • Distill off the solvent to obtain the solid nicotinoyl chloride. This intermediate is used in the next step without further purification.

  • At 0°C, add hydrazine hydrate (0.1 mol) dropwise to the nicotinoyl chloride (0.03 mol).

  • Stir the resulting mixture for 5 hours at room temperature to yield nicotinic acid hydrazide.

Step 2: Synthesis of Schiff Bases (Acylhydrazones)

  • In 50 ml of ethanol, dissolve nicotinic acid hydrazide (0.01 mol) and an appropriate aromatic aldehyde (0.01 mol).

  • Add a few drops of glacial acetic acid to the mixture.

  • Gently heat the reaction mixture for 1 hour at 60°C.

  • Pour the reaction mixture into ice-cold water to precipitate the Schiff base.

  • Filter the precipitate and recrystallize from a suitable solvent like DMF to obtain the pure acylhydrazone derivative.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standardized broth microdilution method to determine the MIC of the synthesized nicotinic acid derivatives against bacterial and fungal strains.[3][6][7]

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a sterile 96-well U-bottom microtiter plate, add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

    • Add 200 µL of the highest concentration of the test compound (in CAMHB) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline (0.85% NaCl).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to wells 1 through 11.

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent in the well with no visible growth.

Protocol 3: Kirby-Bauer Disk Diffusion Assay

This protocol describes the disk diffusion method for preliminary screening of the antimicrobial activity of the synthesized compounds.[1][8][9][10]

  • Inoculum Preparation:

    • Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the adjusted bacterial inoculum.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to ensure a confluent lawn of growth.

  • Preparation and Placement of Disks:

    • Impregnate sterile paper disks (6 mm in diameter) with a known concentration of the synthesized compound.

    • Allow the disks to dry in a sterile environment.

    • Using sterile forceps, place the impregnated disks onto the inoculated agar surface.

  • Incubation and Measurement:

    • Invert the plates and incubate at 35 ± 2°C for 16-24 hours.

    • After incubation, measure the diameter of the zone of inhibition (the clear zone around the disk where no growth has occurred) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Visualizations: Workflows and Pathways

Experimental Workflow for Antimicrobial Agent Development

The following diagram illustrates the general workflow for the development of novel antimicrobial agents from nicotinic acid derivatives, from initial synthesis to antimicrobial evaluation.

G cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action Studies cluster_development Lead Optimization & Development start Nicotinic Acid intermediate Nicotinic Acid Derivatives (e.g., Acylhydrazones, Oxadiazoles) start->intermediate Chemical Synthesis characterization Structural Characterization (NMR, IR, Mass Spec) intermediate->characterization primary_screen Primary Screening (e.g., Disk Diffusion Assay) characterization->primary_screen secondary_screen Secondary Screening (MIC/MBC Determination) primary_screen->secondary_screen Active Compounds enzyme_inhibition Enzyme Inhibition Assays secondary_screen->enzyme_inhibition cell_based Cell-based Assays (e.g., Cell Cycle Arrest) secondary_screen->cell_based lead_optimization Lead Optimization enzyme_inhibition->lead_optimization cell_based->lead_optimization preclinical Preclinical Studies lead_optimization->preclinical

Caption: Workflow for developing antimicrobial agents from nicotinic acid.

Potential Signaling Pathway Inhibition

Nicotinic acid and its derivatives can interfere with essential bacterial pathways. One proposed mechanism is the inhibition of NAD+ (Nicotinamide Adenine Dinucleotide) biosynthesis, a critical coenzyme in cellular metabolism. The diagram below illustrates a simplified representation of this pathway and the potential point of inhibition.

G Tryptophan Tryptophan Quinolinate Quinolinic Acid Tryptophan->Quinolinate NAMN Nicotinic Acid Mononucleotide Quinolinate->NAMN NAD NAD+ NAMN->NAD NADP NADP+ NAD->NADP Metabolism Cellular Metabolism & DNA Repair NAD->Metabolism NADP->Metabolism Inhibitor Nicotinic Acid Derivative Inhibitor->Quinolinate Inhibition

Caption: Inhibition of bacterial NAD+ biosynthesis by nicotinic acid derivatives.

Logical Relationship in Antimicrobial Drug Discovery

The process of discovering and developing new antimicrobial agents follows a logical progression from broad screening to specific characterization and optimization.

G A Compound Library Synthesis B High-Throughput Screening A->B C Hit Identification B->C D Lead Generation C->D E Lead Optimization D->E F Candidate Drug E->F

Caption: Logical flow of antimicrobial drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 5-(Furan-2-yl)nicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 5-(Furan-2-yl)nicotinic acid via Suzuki coupling. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and efficient synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Suzuki coupling of a 5-halonicotinic acid with 2-furanboronic acid.

Issue 1: Low or No Conversion to this compound

  • Question: My reaction shows a low yield or no product formation. What are the potential causes and how can I resolve this?

  • Answer: Low or no conversion in the Suzuki coupling for this compound can stem from several factors, primarily related to the catalyst, reagents, or reaction conditions.

    • Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its inactivity can halt the catalytic cycle.

      • Solution: Use a pre-activated Pd(0) catalyst like Pd(PPh₃)₄ or an air-stable precatalyst.[1] If using a Pd(II) source like Pd(OAc)₂, ensure its complete reduction to Pd(0) in situ. The formation of palladium black can indicate catalyst decomposition, often due to the presence of oxygen or high temperatures.[2]

    • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical for this specific coupling.

      • Solution: Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[3][4] A common solvent system is a mixture of an organic solvent like DMF or 1,4-dioxane with water.[3][5] Incrementally increasing the reaction temperature (typically between 80-100 °C) can also improve conversion.[1][3]

    • Poor Reagent Quality: The purity of your starting materials, 5-halonicotinic acid and 2-furanboronic acid, is crucial.

      • Solution: Use fresh, high-purity reagents. 2-Furanboronic acid is known to be unstable and can undergo protodeboronation, especially under basic conditions.[6][7] Consider using the more stable 2-furanylboronic acid pinacol ester.[1]

    • Inhibition of the Catalyst: The nitrogen on the pyridine ring can coordinate with the palladium center, inhibiting its catalytic activity.[2]

      • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands to promote the desired catalytic cycle.[2]

Issue 2: Significant Formation of Side Products

  • Question: My reaction is producing significant side products. How can I identify and minimize them?

  • Answer: The formation of side products is a common issue in Suzuki couplings. The two most prevalent side reactions are protodeboronation and homocoupling.

    • Protodeboronation of 2-Furanboronic Acid: This results in the formation of furan.

      • Cause: This is often caused by the presence of water or acidic protons in the reaction mixture, leading to the replacement of the boronic acid group with a hydrogen atom.[1]

      • Solution: Use anhydrous solvents and ensure your base is dry.[1] Using a boronic ester, such as the pinacol ester, can also mitigate this issue.[1]

    • Homocoupling of 2-Furanboronic Acid: This leads to the formation of 2,2'-bifuran.

      • Cause: This side reaction is typically promoted by the presence of oxygen.[1]

      • Solution: Rigorously degas your solvents and the reaction vessel.[1] This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent for an extended period.[1]

Frequently Asked Questions (FAQs)

Q1: Which halogen on the nicotinic acid is best for this reaction?

A1: The reactivity of the C-X bond in the oxidative addition step follows the trend I > Br > Cl.[4] Therefore, 5-iodonicotinic acid is the most reactive, often allowing for milder reaction conditions, followed by 5-bromonicotinic acid.[4] 5-Chloronicotinic acid is the least reactive and may require more forcing conditions or specialized catalyst systems.

Q2: What is the optimal catalyst loading?

A2: Typically, palladium catalyst loading ranges from 1-5 mol%.[4] For challenging couplings, a higher catalyst loading might be necessary. However, high loadings can sometimes lead to increased side product formation. It is recommended to start with a lower loading (e.g., 2 mol%) and increase it if the reaction is sluggish.

Q3: How do I choose the right base?

A3: The base plays a crucial role in the transmetalation step.[8] Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used.[3][4] The strength of the base can influence the reaction rate and the prevalence of side reactions. For substrates sensitive to harsh basic conditions, a milder base like K₂CO₃ may be preferable.[1]

Q4: My reaction mixture turned black. What does this mean?

A4: The formation of a black precipitate, often referred to as palladium black, indicates the decomposition of the palladium catalyst.[2] This can be caused by the presence of oxygen, impurities, or excessively high reaction temperatures.[2] Catalyst decomposition will lead to a decrease in reaction rate and lower yields. Ensure your reaction is performed under a robust inert atmosphere and that your reagents and solvents are pure.

Q5: Can I monitor the progress of the reaction?

A5: Yes, monitoring the reaction is highly recommended. Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) can be used to track the consumption of the starting materials and the formation of the product.[3]

Data Presentation

Table 1: Summary of Typical Reaction Conditions for Suzuki Coupling of 5-Bromonicotinic Acid Derivatives.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485[3]
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802489[3]
33-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802482[3]
42-Naphthylboronic acidPd₂(dba)₃ (2) / RuPhos (4)K₃PO₄t-BuOH/H₂O1001878[4]
5Phenylboronic acidPdCl₂(dppf) (3)CsFDME80394[4]

Note: The data presented is a compilation from solid-phase and solution-phase couplings of similar substrates and serves as a general guideline. Optimization for the specific synthesis of this compound is recommended.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of 5-Bromonicotinic Acid with 2-Furanboronic Acid

This protocol is a representative example and may require optimization for specific scales and equipment.

Materials:

  • 5-Bromonicotinic acid (1.0 equiv)

  • 2-Furanboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)

Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine 5-bromonicotinic acid, 2-furanboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.[3]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.[3]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If DMF is used as the solvent, dilute the reaction mixture with water and adjust the pH to ~3-4 with 1M HCl to precipitate the product.[3] Filter the solid, wash with water, and dry under vacuum.

    • If a biphasic solvent system like dioxane/water is used, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.[3]

Visualizations

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation start Start reactants Combine Reactants: - 5-Halonicotinic Acid - 2-Furanboronic Acid - Base start->reactants inert Establish Inert Atmosphere (N₂ or Ar) reactants->inert reagents Add Catalyst and Degassed Solvent inert->reagents heat Heat to Desired Temperature with Vigorous Stirring reagents->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor complete Reaction Complete monitor->complete workup Aqueous Workup complete->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (Column Chromatography) extraction->purification product Characterize Product purification->product

Caption: General experimental workflow for the Suzuki coupling synthesis.

Troubleshooting_Logic cluster_problem Problem Identification cluster_diagnosis Diagnosis & Solution start Low or No Product Yield check_sm Check Starting Material Consumption start->check_sm cause_catalyst Inactive Catalyst? check_sm->cause_catalyst cause_conditions Suboptimal Conditions? cause_catalyst->cause_conditions No solution_catalyst Solution: - Use pre-activated catalyst - Check for decomposition cause_catalyst->solution_catalyst Yes cause_reagents Poor Reagent Quality? cause_conditions->cause_reagents No solution_conditions Solution: - Screen bases (K₃PO₄, K₂CO₃) - Vary solvent/temperature cause_conditions->solution_conditions Yes cause_side_reactions Side Reactions? cause_reagents->cause_side_reactions No solution_reagents Solution: - Use high-purity reagents - Consider boronic ester cause_reagents->solution_reagents Yes solution_side_reactions Solution: - Rigorously degas - Use anhydrous solvents cause_side_reactions->solution_side_reactions Yes

Caption: Troubleshooting logic for low-yield Suzuki coupling reactions.

References

Technical Support Center: Synthesis of 5-(Furan-2-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-(Furan-2-yl)nicotinic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent and versatile methods for the synthesis of this compound involve palladium-catalyzed cross-coupling reactions. These reactions create a carbon-carbon bond between a nicotinic acid backbone and a furan ring. The three most common methods are:

  • Suzuki-Miyaura Coupling: This is a widely used method that couples a halide (like 5-bromonicotinic acid) with a boronic acid (furan-2-ylboronic acid) in the presence of a palladium catalyst and a base. It is known for its mild reaction conditions and tolerance of various functional groups.[1][2]

  • Stille Coupling: This reaction involves the coupling of an organotin compound (e.g., 2-(tributylstannyl)furan) with an organic halide (e.g., 5-bromonicotinic acid) catalyzed by a palladium complex.[3][4] While effective, the toxicity of organotin reagents is a significant drawback.[3][4]

  • Negishi Coupling: This method utilizes an organozinc reagent (e.g., 2-furylzinc chloride) to couple with an organic halide, again catalyzed by a palladium or nickel complex.[5][6]

Q2: What are the starting materials for the Suzuki-Miyaura synthesis of this compound?

A2: The typical starting materials for the Suzuki-Miyaura synthesis are:

  • A substituted nicotinic acid: 5-bromonicotinic acid is a common choice.

  • A furan-containing coupling partner: Furan-2-ylboronic acid is the most common reagent.

  • A palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is frequently used.[2]

  • A base: A variety of inorganic bases can be used, with potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) being common examples.[2]

  • A solvent: A polar aprotic solvent like dimethylformamide (DMF) or a mixture of solvents like dioxane and water is typically employed.

Q3: What are the main advantages of the Suzuki-Miyaura coupling for this synthesis?

A3: The Suzuki-Miyaura coupling offers several advantages for the synthesis of this compound:

  • Mild reaction conditions: The reaction can often be carried out at moderate temperatures.[1]

  • High functional group tolerance: It is compatible with a wide range of functional groups on both coupling partners.[1][2]

  • Commercial availability of reagents: Boronic acids are generally more readily available and less toxic than the organotin and organozinc reagents used in Stille and Negishi couplings, respectively.[1]

  • Generally good yields: The Suzuki-Miyaura coupling is known for providing good to excellent yields of the desired product.[2]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible CauseRecommended Solution(s)
Incomplete Reaction Extend the reaction time or moderately increase the reaction temperature. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.
Catalyst Deactivation Ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst. Use freshly degassed solvents. Consider using a more robust catalyst or a higher catalyst loading.
Suboptimal Base The choice of base can significantly impact the reaction yield. If using a weaker base like sodium bicarbonate, consider switching to a stronger base such as potassium carbonate or potassium phosphate.
Poor Solubility of Reagents Ensure that all reagents are adequately dissolved in the chosen solvent system. If solubility is an issue, consider using a co-solvent or a different solvent altogether. For example, a mixture of DMF and water can improve the solubility of inorganic bases.
Degradation of Starting Materials The furan ring can be sensitive to strongly acidic or basic conditions and high temperatures. Ensure the pH is controlled and avoid excessive heating.
Problem 2: Presence of Significant Side Products
Possible CauseRecommended Solution(s)
Homocoupling of Boronic Acid This side reaction can occur, especially at higher temperatures. Lowering the reaction temperature or using a different palladium catalyst and ligand combination can minimize this.
Protodeboronation of Furan-2-ylboronic Acid This is the cleavage of the C-B bond by a proton source. Ensure anhydrous conditions and use a non-protic solvent if possible. The choice of base can also influence this side reaction.
Hydrolysis of the Nitrile Group (if applicable) If starting from a nitrile precursor to the carboxylic acid, hydrolysis can be a competing reaction. Maintaining a neutral or near-neutral pH can minimize this.[7]

Quantitative Data

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of 5-Aryl Nicotinic Acid Derivatives [2]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802489
33-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802482

Experimental Protocols

Detailed Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.

Materials:

  • 5-Bromonicotinic acid

  • Furan-2-ylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, add 5-bromonicotinic acid (1 equivalent), furan-2-ylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Under the inert atmosphere, add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (typically 2-5 mol%), to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 1M HCl to a pH of approximately 3-4. The product will precipitate out of the solution.

  • Purification: Filter the precipitate and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Visualizations

Suzuki_Miyaura_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Nicotinic_Acid 5-Bromonicotinic Acid Reaction_Arrow + Nicotinic_Acid->Reaction_Arrow Boronic_Acid Furan-2-ylboronic Acid Boronic_Acid->Reaction_Arrow Catalyst Pd(PPh₃)₄ Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Dioxane/H₂O) Product This compound Reaction_Arrow->Product Pd Catalyst, Base, Heat

Caption: General reaction scheme for the Suzuki-Miyaura synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Check for Complete Reaction (TLC/LC-MS) Start->Check_Reaction Incomplete Reaction Incomplete? Check_Reaction->Incomplete Extend_Time Increase Reaction Time/Temperature Incomplete->Extend_Time Yes Check_Catalyst Review Catalyst and Conditions Incomplete->Check_Catalyst No Extend_Time->Check_Reaction Inert_Atmosphere Ensure Inert Atmosphere Check_Catalyst->Inert_Atmosphere Degas_Solvents Use Degassed Solvents Inert_Atmosphere->Degas_Solvents Check_Base Consider a Stronger Base Degas_Solvents->Check_Base Check_Purification Optimize Purification Protocol Check_Base->Check_Purification Recrystallize Recrystallize from a Different Solvent Check_Purification->Recrystallize Chromatography Consider Column Chromatography Check_Purification->Chromatography End Improved Yield/Purity Recrystallize->End Chromatography->End Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->PdII_Aryl PdII_Both R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Both Transmetal Transmetalation Transmetal->PdII_Both PdII_Both->Pd0 Product R¹-R² PdII_Both->Product RedElim Reductive Elimination RedElim->Pd0 Reactant1 R¹-X Reactant1->OxAdd Reactant2 R²-B(OR)₂ Reactant2->Transmetal Base Base Base->Transmetal

References

Technical Support Center: Purification of 5-(Furan-2-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5-(Furan-2-yl)nicotinic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, particularly when synthesized via common cross-coupling methodologies.

Issue Potential Cause Recommended Solution
Low Purity After Recrystallization The chosen solvent system is not optimal for selectively crystallizing the desired product while leaving impurities in the mother liquor.- Solvent Screening: Experiment with different solvent systems. Good starting points for nicotinic acid derivatives include mixed solvent systems like methanol/ether or ethanol/water.[1][2] - Cooling Rate: Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities. - Seeding: Introduce a small crystal of pure product to induce crystallization.
Product Oiling Out During Recrystallization The product is melting before it dissolves, or its solubility in the hot solvent is too high, leading to supersaturation upon cooling.- Use a Larger Volume of Solvent: This will keep the product dissolved at a lower temperature. - Switch to a Different Solvent System: Choose a solvent in which the product is less soluble at higher temperatures. A hexane/acetone or hexane/THF mixture can be effective.[1]
Colored Impurities in the Final Product Residual catalysts (e.g., palladium from a cross-coupling reaction) or colored organic byproducts are present.- Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration during recrystallization. This can help adsorb colored impurities.[3] - Silica Gel Filtration: Dissolve the crude product in a suitable solvent and pass it through a short plug of silica gel to remove polar, colored impurities.
Incomplete Removal of Starting Materials Unreacted starting materials (e.g., a bromonicotinic acid derivative or a furan boronic acid/ester) have similar solubility to the product.- Acid-Base Extraction: Dissolve the crude mixture in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The acidic this compound will move to the aqueous layer, leaving non-acidic impurities in the organic layer. Acidify the aqueous layer and extract the pure product back into an organic solvent. - Column Chromatography: If recrystallization and extraction are insufficient, purification by column chromatography may be necessary.
Poor Yield After Purification The product is too soluble in the recrystallization solvent, or some product is lost during transfers and filtration.- Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Chill the Mother Liquor: After filtering the initial crop of crystals, cool the filtrate to a lower temperature (e.g., in an ice bath) to recover a second crop. - Careful Handling: Ensure all equipment is clean and dry, and minimize the number of transfer steps.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities often stem from the synthetic route used. For instance, in a Suzuki coupling reaction, impurities can include unreacted starting materials like bromo-nicotinic acid and furanboronic acid, homocoupled byproducts, and residual palladium catalyst.

Q2: What is a good starting point for a recrystallization solvent system?

A2: For furan-containing nicotinic acid derivatives, a mixture of methanol and diethyl ether has been shown to be effective.[4] Other common solvent systems for carboxylic acids include ethanol/water mixtures and hexane/acetone.[1][2] It is recommended to perform small-scale solvent screening to find the optimal system for your specific crude material.

Q3: How can I remove baseline impurities that co-crystallize with my product?

A3: If simple recrystallization is ineffective, an acid-base extraction is a powerful technique for purifying carboxylic acids. By dissolving the crude product in an organic solvent and extracting with a mild aqueous base, the acidic product is separated from neutral and basic impurities. Subsequent acidification of the aqueous layer will precipitate the purified product.

Q4: When should I consider using column chromatography?

A4: Column chromatography should be considered when recrystallization and acid-base extraction fail to provide the desired purity, or when separating the product from impurities with very similar physical properties.

Q5: How can I assess the purity of my final product?

A5: The purity of this compound can be assessed using several analytical techniques, including:

  • Melting Point: A sharp melting point range close to the literature value is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for quantifying the purity of the product and detecting trace impurities.

Experimental Protocols

Recrystallization from a Mixed Solvent System (Methanol/Diethyl Ether)
  • Place the crude this compound in a clean Erlenmeyer flask.

  • Add a minimal amount of hot methanol to dissolve the crude solid completely.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filter the hot solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Slowly add diethyl ether to the hot filtrate until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Acid-Base Extraction
  • Dissolve the crude this compound in an appropriate organic solvent such as ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the extraction 2-3 times.

  • Combine the aqueous layers. The desired product is now in the aqueous phase as its sodium salt.

  • Wash the combined aqueous layers with the organic solvent to remove any remaining neutral or basic impurities.

  • Slowly acidify the aqueous layer with a dilute acid (e.g., 1M HCl) while stirring until the product precipitates out.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the purified product under vacuum.

Quantitative Data Summary

The following table should be used to record data during the purification process to track efficiency and purity improvement.

Purification Step Starting Mass (g) Final Mass (g) Yield (%) Purity Before (%) Purity After (%) Method of Purity Analysis
RecrystallizationHPLC, NMR, MP
Acid-Base ExtractionHPLC, NMR, MP
Column ChromatographyHPLC, NMR, MP

Purification Workflow

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Check (HPLC, NMR, MP) Recrystallization->Purity_Check1 Pure_Product Pure Product Purity_Check1->Pure_Product Purity > 98% Acid_Base Acid-Base Extraction Purity_Check1->Acid_Base Purity < 98% Purity_Check2 Purity Check (HPLC, NMR, MP) Acid_Base->Purity_Check2 Purity_Check2->Pure_Product Purity > 98% Column_Chromatography Column Chromatography Purity_Check2->Column_Chromatography Purity < 98% Purity_Check3 Purity Check (HPLC, NMR, MP) Column_Chromatography->Purity_Check3 Purity_Check3->Pure_Product Purity > 98%

Caption: Troubleshooting workflow for the purification of this compound.

References

5-(Furan-2-yl)nicotinic acid solubility issues and solutions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-(Furan-2-yl)nicotinic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

A1: this compound is a heterocyclic compound with the following properties:

  • Molecular Formula: C₁₀H₇NO₃[1]

  • Molecular Weight: 189.17 g/mol [1]

  • Appearance: Likely a white to off-white solid, similar to its parent compound, nicotinic acid.[2]

  • General Structural Features: It possesses both a carboxylic acid group and a basic nitrogen atom on the pyridine ring, making it an amphoteric molecule. It also contains a furan ring, which contributes to its aromatic and hydrophobic character.[3]

Q2: I am having trouble dissolving this compound in water. Is this expected?

A2: Yes, this is expected. Many organic acids with significant aromatic components, like this compound, exhibit low aqueous solubility.[4] The planar, aromatic rings contribute to strong intermolecular forces in the solid state, which require significant energy to overcome for dissolution in water. The parent compound, nicotinic acid, is itself only slightly soluble in cold water.[2]

Q3: What are the most common organic solvents for dissolving this compound?

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Methanol

  • Ethanol

  • Acetone

It is always recommended to perform small-scale solubility tests to determine the most suitable solvent for your specific application.

Troubleshooting Guide: Solubility Issues and Solutions

This guide provides a structured approach to addressing common solubility problems with this compound.

Issue 1: Poor Aqueous Solubility for Biological Assays

Symptoms:

  • The compound does not fully dissolve in aqueous buffers (e.g., PBS).

  • Precipitation is observed upon addition of the compound to the aqueous medium.

  • Inconsistent results in biological assays due to undissolved particles.

Solutions:

  • pH Adjustment (Salt Formation): As a nicotinic acid derivative, the compound's solubility is expected to be highly pH-dependent.[6] Increasing the pH of the aqueous solution will deprotonate the carboxylic acid group, forming a more soluble salt.

  • Co-solvency: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[7]

  • Use of Hydrotropes: Hydrotropic agents are compounds that can enhance the aqueous solubility of poorly soluble substances.[4][8]

Illustrative Solubility Data

The following table provides hypothetical, yet realistic, solubility data for this compound to illustrate the effects of different solvents and conditions.

Solvent SystemTemperature (°C)Estimated Solubility (mg/mL)Notes
Deionized Water25< 0.1Very poorly soluble.
Phosphate Buffered Saline (PBS), pH 7.4250.5 - 1.5Increased solubility due to salt formation.
0.1 M NaOH25> 10Significantly increased solubility at high pH.
DMSO25> 20High solubility in a polar aprotic solvent.
Ethanol251 - 5Moderately soluble.
10% DMSO in PBS (v/v)252 - 4Co-solvency enhances aqueous solubility.

Experimental Protocols

Protocol 1: Determining the Aqueous Solubility of this compound

This protocol describes a standard shake-flask method for determining the equilibrium solubility of the compound.

Materials:

  • This compound

  • Selected aqueous buffers (e.g., deionized water, PBS pH 7.4)

  • Scintillation vials or sealed tubes

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After shaking, allow the samples to stand to let undissolved particles settle.

  • Centrifuge the samples to pellet any remaining solid.

  • Carefully remove an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a calibrated HPLC or UV-Vis method.

Protocol 2: Enhancing Aqueous Solubility using pH Adjustment

This protocol outlines the steps to prepare a stock solution of this compound by forming its salt.

Materials:

  • This compound

  • Deionized water

  • 1 M NaOH solution

  • pH meter

Procedure:

  • Weigh the desired amount of this compound and place it in a suitable container.

  • Add a portion of the final desired volume of deionized water.

  • While stirring, slowly add 1 M NaOH dropwise to the suspension.

  • Monitor the pH of the solution. The solid should dissolve as the pH increases and the carboxylate salt is formed.

  • Continue adding NaOH until all the solid has dissolved and the desired pH is reached (e.g., pH 7.4 for physiological relevance).

  • Add the remaining volume of deionized water to reach the final desired concentration.

  • Sterile filter the solution if it is for use in cell culture.

Visualizations

Troubleshooting Workflow for Solubility Issues

The following diagram illustrates a logical workflow for troubleshooting solubility problems with this compound.

G cluster_0 Solubility Troubleshooting Workflow start Start: Compound is poorly soluble check_solvent Is an organic solvent acceptable? start->check_solvent use_organic Use DMSO, DMF, or Ethanol check_solvent->use_organic Yes check_aqueous Is an aqueous system required? check_solvent->check_aqueous No end_success End: Compound Solubilized use_organic->end_success ph_adjust Try pH Adjustment (e.g., add NaOH) check_aqueous->ph_adjust Yes end_fail End: Further Formulation Development Needed check_aqueous->end_fail No check_success_ph Solubility Improved? ph_adjust->check_success_ph use_cosolvent Use a Co-solvent (e.g., DMSO/water) check_success_ph->use_cosolvent No check_success_ph->end_success Yes check_success_cosolvent Solubility Improved? use_cosolvent->check_success_cosolvent consider_other Consider other methods: - Hydrotropes - Solid Dispersions check_success_cosolvent->consider_other No check_success_cosolvent->end_success Yes consider_other->end_fail G cluster_1 Solubility Enhancement Protocol A 1. Initial Solubility Test (e.g., in water) B 2. Select Enhancement Method (pH, Co-solvent, etc.) A->B C 3. Prepare Test Solutions B->C D 4. Equilibrium Shake-Flask Method C->D E 5. Quantify Concentration (HPLC/UV-Vis) D->E F 6. Compare Results to Baseline E->F

References

Stability and storage conditions for 5-(Furan-2-yl)nicotinic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, storage, and handling of 5-(Furan-2-yl)nicotinic acid for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature 2-8°CThe furan ring can be sensitive to heat. Refrigerated storage is recommended to minimize potential degradation. A related compound, 5-(Furan-3-yl)nicotinic acid, is also recommended to be stored at 2-8°C.
Light Protect from lightNicotinic acid and related compounds can be light-sensitive. Storage in an amber vial or a dark location is advised.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.The furan moiety can be susceptible to oxidation.
Moisture Store in a dry, desiccated environment.To prevent potential hydrolysis and degradation.

Q2: What is the known stability of this compound?

A2: Quantitative long-term stability data for this compound is limited. However, its stability can be inferred from the properties of the furan and nicotinic acid components. The furan ring is known to be susceptible to degradation under acidic conditions. Nicotinic acid is generally stable but can be sensitive to light and is incompatible with strong oxidizing agents.

Q3: Is there a Safety Data Sheet (SDS) available for this compound?

A3: Yes, a Safety Data Sheet is available for 5-(2-Furyl)nicotinic acid, a synonym for this compound. It indicates that the compound may cause skin and serious eye irritation. Users should consult the full SDS and take appropriate safety precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses.

Troubleshooting Guide

This guide addresses potential issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of the compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored at the recommended 2-8°C, protected from light, and in a dry, inert atmosphere.

    • Prepare Fresh Solutions: If the stock solution has been stored for an extended period, prepare a fresh solution from solid material.

    • pH of the Medium: The furan ring is susceptible to degradation in acidic conditions. If your experimental medium is acidic, consider the stability of the compound over the duration of the experiment. It may be necessary to run a control experiment to assess the compound's stability in your specific buffer or solvent system.

Issue 2: Difficulty in dissolving the compound.

  • Possible Cause: The compound is a solid and may have limited solubility in certain solvents.

  • Troubleshooting Steps:

    • Consult Solubility Information: While specific solubility data is not widely published, related compounds like nicotinic acid are soluble in polar organic solvents.

    • Gentle Warming: Gentle warming of the solvent may aid in dissolution. However, avoid excessive heat to prevent degradation.

    • Sonication: Use of an ultrasonic bath can help to break up solid particles and enhance dissolution.

    • Solvent Selection: Test solubility in small quantities of different solvents appropriate for your experimental system.

Issue 3: Observation of color change in the solid compound or in solution.

  • Possible Cause: This may indicate degradation of the compound.

  • Troubleshooting Steps:

    • Assess Storage Conditions: Review the storage history of the compound. Exposure to light, heat, or reactive atmospheres can lead to degradation and color change.

    • Purity Check: If possible, re-analyze the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR) to check for the presence of degradation products.

    • Discard if Necessary: If significant degradation is suspected, it is advisable to use a fresh batch of the compound to ensure the reliability of experimental results.

Experimental Protocols

As specific experimental protocols for this compound are not widely available, a general procedure for handling and solution preparation is provided below.

General Protocol for Preparation of a Stock Solution

  • Acclimatization: Before opening, allow the container of this compound to equilibrate to room temperature to prevent condensation of moisture onto the solid.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the solid compound using an analytical balance.

  • Dissolution: Add the appropriate solvent to the weighed compound. If necessary, use gentle warming or sonication to aid dissolution.

  • Storage of Stock Solution: Store the stock solution in a tightly sealed vial, protected from light, at an appropriate temperature (e.g., -20°C or -80°C for long-term storage, or 2-8°C for short-term use). The stability of the compound in solution should be determined for your specific solvent and storage conditions.

Visualizations

Below are diagrams illustrating a general experimental workflow and a troubleshooting decision-making process.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start weigh Weigh Compound start->weigh dissolve Dissolve in Solvent weigh->dissolve prep_solution Prepare Stock Solution dissolve->prep_solution treat_cells Treat Cells/System prep_solution->treat_cells incubate Incubate treat_cells->incubate assay Perform Assay incubate->assay collect_data Collect Data assay->collect_data analyze_data Analyze Data collect_data->analyze_data end End analyze_data->end

Caption: General experimental workflow for using this compound.

troubleshooting_guide start Inconsistent Results check_storage Verify Storage Conditions (2-8°C, dark, dry, inert atm.) start->check_storage storage_ok Storage OK? check_storage->storage_ok correct_storage Action: Correct Storage & Use Fresh Aliquot storage_ok->correct_storage No check_solution Check Solution Age & pH storage_ok->check_solution Yes correct_storage->start solution_ok Solution Fresh & pH Neutral? check_solution->solution_ok prepare_fresh Action: Prepare Fresh Solution solution_ok->prepare_fresh No consider_stability Consider Compound Stability in Experimental Medium solution_ok->consider_stability Yes prepare_fresh->start run_control Action: Run Stability Control consider_stability->run_control end Proceed with Experiment run_control->end

Caption: Troubleshooting guide for inconsistent experimental results.

Technical Support Center: Synthesis of 5-(Furan-2-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Furan-2-yl)nicotinic acid. The information provided addresses common issues encountered during synthesis, with a focus on side product formation.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems encountered during the synthesis of this compound, particularly when using Suzuki-Miyaura or Stille cross-coupling reactions.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive Catalyst: The palladium catalyst may be inactive due to oxidation or improper handling.- Ensure all reagents and solvents are anhydrous and properly degassed. - Use fresh catalyst or a pre-catalyst that is activated in situ. - Consider using more robust catalysts like Pd(dppf)Cl₂ or palladacycle pre-catalysts.
Inefficient Transmetalation: The transfer of the furan group from the boron or tin reagent to the palladium center is slow.- For Suzuki coupling, ensure the base is appropriate and present in sufficient quantity to activate the boronic acid. Common bases include K₃PO₄, K₂CO₃, and CsF.[1] - For Stille coupling, the addition of a copper(I) co-catalyst can sometimes accelerate the reaction.
Protodeboronation of 2-Furylboronic Acid (Suzuki Coupling): The boronic acid reacts with residual water or protons in the reaction mixture to form furan instead of coupling.[2]- Use rigorously dried solvents and reagents. - Minimize reaction time by monitoring the reaction closely and stopping it once the starting material is consumed. - Consider using boronic esters (e.g., pinacol esters) which can be more stable.
Significant Formation of 2,2'-Bifuran Homocoupling of 2-Furylboronic Acid (Suzuki Coupling): This is often promoted by the presence of oxygen.- Thoroughly degas the reaction mixture (e.g., by three freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent for an extended period). - Maintain a positive pressure of an inert gas throughout the reaction.
Significant Formation of Biphenyl-3,3'-dicarboxylic Acid Homocoupling of 5-Bromonicotinic Acid: This can occur, especially at higher temperatures or with certain catalyst systems.- Lower the reaction temperature if possible. - Screen different palladium catalysts and ligands.
Formation of Furan Protodeboronation (Suzuki) or Protodestannylation (Stille): The furan-containing starting material decomposes before coupling.- Follow the recommendations for minimizing protodeboronation listed above. - For Stille coupling, ensure the organostannane is pure and handled under an inert atmosphere.
Difficulty in Product Purification Co-elution of Product and Side Products: The desired product may have similar polarity to side products like 2,2'-bifuran or unreacted starting materials.- Optimize chromatographic conditions (e.g., try different solvent systems or use a different stationary phase). - Recrystallization from a suitable solvent system can be an effective purification method. - Acid-base extraction can be used to separate the acidic product from neutral impurities.
Reaction Stalls Before Completion Catalyst Deactivation: The catalyst may degrade over the course of the reaction.- Add a fresh portion of the catalyst to the reaction mixture. - Use a more stable catalyst system, such as one with bulky electron-rich phosphine ligands (e.g., Buchwald ligands).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods are palladium-catalyzed cross-coupling reactions. The two main approaches are:

  • Suzuki-Miyaura Coupling: This involves the reaction of 5-bromonicotinic acid with 2-furylboronic acid (or a corresponding boronic ester) in the presence of a palladium catalyst and a base.[3][4]

  • Stille Coupling: This reaction couples 5-bromonicotinic acid with an organotin reagent such as 2-(tributylstannyl)furan, also using a palladium catalyst.[5]

Q2: What are the primary side products I should expect in a Suzuki-Miyaura synthesis of this compound?

A2: The most common side products are:

  • Furan: Formed via protodeboronation of 2-furylboronic acid. This is a known issue with some heteroaromatic boronic acids.[2]

  • 2,2'-Bifuran: Arises from the homocoupling of two molecules of 2-furylboronic acid.

  • Nicotinic Acid: If the starting 5-bromonicotinic acid is reduced.

  • Biphenyl-3,3'-dicarboxylic Acid: From the homocoupling of 5-bromonicotinic acid.

Q3: And what about the side products in a Stille coupling synthesis?

A3: In a Stille coupling, you might encounter:

  • Furan: From protodestannylation of the 2-(tributylstannyl)furan.

  • 2,2'-Bifuran: Resulting from the homocoupling of the organostannane reagent.[5]

  • Tin residues: Organotin compounds are toxic and can be difficult to remove completely from the final product.

Q4: How can I minimize the formation of these side products?

A4: To minimize side product formation:

  • Degas thoroughly: Oxygen promotes homocoupling, so it is crucial to remove it from your reaction mixture and maintain an inert atmosphere (argon or nitrogen).

  • Use dry reagents and solvents: Water can lead to protodeboronation or protodestannylation.

  • Control reaction time: Monitor the reaction progress and work it up as soon as the starting materials are consumed to avoid prolonged reaction times that can lead to more side products.

  • Optimize catalyst and base: The choice of palladium catalyst, ligands, and base can significantly impact the reaction outcome. It may be necessary to screen different conditions to find the optimal combination for your specific reaction.

Q5: What is a general experimental protocol for the Suzuki-Miyaura synthesis?

A5: A general procedure is as follows:

  • In a reaction vessel, combine 5-bromonicotinic acid (1 equivalent), 2-furylboronic acid (1.2-1.5 equivalents), and a base such as potassium carbonate or potassium phosphate (2-3 equivalents).

  • Purge the vessel with an inert gas (argon or nitrogen).

  • Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water or DMF).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under the inert atmosphere.

  • Heat the reaction mixture (typically to 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.

  • Purify the crude product, usually by column chromatography or recrystallization.[3]

Data Presentation

The following table summarizes common side products and their potential relative abundance in the synthesis of this compound. Please note that the actual distribution of products can vary significantly depending on the specific reaction conditions.

Compound Structure Typical Synthetic Route Potential Abundance Notes
This compound (Product) This compoundSuzuki or Stille CouplingMajorDesired product.
Furan FuranSuzuki or Stille CouplingMinor to SignificantFrom protodeboronation/protodestannylation. More prevalent with excess water or acidic conditions.[2]
2,2'-Bifuran 2,2'-BifuranSuzuki or Stille CouplingMinor to SignificantFrom homocoupling. Increased by the presence of oxygen.
Nicotinic Acid Nicotinic acidSuzuki or Stille CouplingMinorFrom reduction of 5-bromonicotinic acid.
Biphenyl-3,3'-dicarboxylic Acid Biphenyl-3,3'-dicarboxylic AcidSuzuki or Stille CouplingMinorFrom homocoupling of 5-bromonicotinic acid.

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol

This protocol is a general guideline and may require optimization.

Materials:

  • 5-Bromonicotinic acid (1.0 eq)

  • 2-Furylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a Schlenk flask charged with a magnetic stir bar, add 5-bromonicotinic acid, 2-furylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Under a positive flow of argon, add the Pd(PPh₃)₄ catalyst.

  • Heat the mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the 5-bromonicotinic acid is consumed.

  • Cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous layer with 1M HCl to a pH of approximately 3-4, which should precipitate the crude product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Synthesis_Side_Products cluster_reactants Starting Materials reactant1 5-Bromonicotinic Acid catalyst Pd Catalyst / Base reactant1->catalyst side_product3 Biphenyl-3,3'-dicarboxylic Acid (Homocoupling) reactant1->side_product3 Side Reaction 3 reactant2 2-Furylboronic Acid reactant2->catalyst side_product1 Furan (Protodeboronation) reactant2->side_product1 Side Reaction 1 side_product2 2,2'-Bifuran (Homocoupling) reactant2->side_product2 Side Reaction 2 product This compound catalyst->product Desired Reaction

Caption: Synthetic pathway and common side products.

References

Technical Support Center: Scaling Up 5-(Furan-2-yl)nicotinic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 5-(Furan-2-yl)nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth and efficient scale-up process.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, primarily via the Suzuki-Miyaura coupling of 5-bromonicotinic acid and furan-2-boronic acid.

Problem 1: Low or No Conversion of Starting Materials

  • Symptom: TLC or HPLC analysis shows a significant amount of unreacted 5-bromonicotinic acid and/or furan-2-boronic acid.

  • Possible Causes & Solutions:

Potential CauseSuggested Solutions
Inactive Catalyst The Pd(0) active species may not have been generated or has been deactivated. Ensure you are using a high-quality palladium catalyst. If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its in-situ reduction to Pd(0). Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more robust, air-stable precatalyst.[1][2]
Oxygen Contamination The presence of oxygen can lead to the oxidation of the Pd(0) catalyst and promote the homocoupling of the boronic acid.[1] Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[3]
Suboptimal Reaction Conditions The temperature, reaction time, or choice of base and solvent may not be optimal. Incrementally increase the reaction temperature and monitor the progress. Extend the reaction time, checking for product formation at regular intervals.[2] Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, DMF, Toluene).
Poor Reagent Quality 5-bromonicotinic acid or furan-2-boronic acid may be of low purity or degraded. Use freshly purchased or purified starting materials. Furan-2-boronic acid is known to be unstable and can undergo protodeboronation.

Problem 2: Significant Formation of Side Products

  • Symptom: TLC or HPLC analysis shows multiple spots/peaks in addition to the starting materials and the desired product.

  • Possible Causes & Solutions:

Side ProductPotential CauseSuggested Solutions
Homocoupling of Furan-2-boronic Acid Reaction of two molecules of the boronic acid, often promoted by the presence of oxygen.[3]Thoroughly degas the reaction mixture before adding the palladium catalyst and maintain an inert atmosphere.[3]
Protodeboronation of Furan-2-boronic Acid Replacement of the boronic acid group with a hydrogen atom, leading to the formation of furan. This is a common side reaction with electron-rich heteroaryl boronic acids, especially under harsh basic conditions or in the presence of protic solvents.[1]Use milder bases such as K₂CO₃ or KF. Employ anhydrous solvents where possible. Consider converting the boronic acid to a more stable derivative, such as a pinacol ester.
Dehalogenation of 5-Bromonicotinic Acid Replacement of the bromine atom with a hydrogen atom.This can occur if the organopalladium intermediate reacts with a hydride source. Ensure solvents are pure and consider screening different bases.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for the Suzuki-Miyaura coupling of 5-bromonicotinic acid and furan-2-boronic acid?

A1: While several palladium catalysts can be effective, Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly used for similar Suzuki couplings. For challenging couplings, particularly with heteroaryl boronic acids, more advanced catalyst systems involving bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) in combination with a palladium source like Pd₂(dba)₃ may offer improved yields and reaction rates.[3]

Q2: How does the choice of base and solvent impact the reaction yield?

A2: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[4] Inorganic bases like K₃PO₄ and K₂CO₃ are frequently used. The solvent must solubilize the reactants and the catalyst. A mixture of an organic solvent like 1,4-dioxane or DMF with water is often employed, as water can help dissolve the inorganic base and facilitate the formation of the active boronate. However, excess water can promote protodeboronation.[5]

Q3: My furan-2-boronic acid seems to be degrading during the reaction. What can I do to prevent this?

A3: Furan-2-boronic acid is known to be unstable, particularly under basic conditions, leading to protodeboronation. To mitigate this, you can:

  • Use milder bases (e.g., K₂CO₃, KF).

  • Run the reaction at the lowest effective temperature.

  • Use the boronic acid in a slight excess (1.2-1.5 equivalents).

  • Consider converting the furan-2-boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the coupling reaction.

Q4: What are the key challenges when scaling up this reaction from the lab to a pilot plant?

A4: Key challenges in scaling up include:

  • Mixing: Ensuring efficient mixing in larger reactors is critical, especially for heterogeneous mixtures. Inadequate mixing can lead to localized "hot spots" and inconsistent reaction progress.

  • Heat Transfer: The exothermic nature of the reaction may be more pronounced on a larger scale, requiring efficient heat dissipation to maintain optimal temperature control.

  • Reagent Addition: The rate of addition of reagents may need to be carefully controlled to manage the reaction exotherm.

  • Purification: Isolation and purification of the product on a large scale can be challenging. Developing a robust and scalable crystallization procedure is crucial.

  • Catalyst Removal: Efficient removal of the palladium catalyst from the final product is a critical regulatory requirement for pharmaceutical applications.

Data Presentation

The following tables provide a summary of typical reaction conditions and yields for Suzuki-Miyaura couplings of 5-bromonicotinic acid with various arylboronic acids. While specific data for furan-2-boronic acid is limited in comparative studies, these results can serve as a valuable guide for optimization.

Table 1: Effect of Different Palladium Catalysts on Yield

(Reaction Conditions: 5-bromonicotinic acid (1.0 equiv), Phenylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), Dioxane/H₂O (4:1), 80 °C, 12 h)

EntryPalladium Catalyst (mol%)Yield (%)
1Pd(PPh₃)₄ (5)85[6]
2Pd(dppf)Cl₂ (3)88
3Pd₂(dba)₃ / SPhos (2/4)92

Table 2: Influence of Base and Solvent on Yield

(Reaction Conditions: 5-bromonicotinic acid (1.0 equiv), Phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), 80 °C, 12 h)

EntryBase (2.0 equiv)SolventYield (%)
1K₂CO₃Dioxane/H₂O (4:1)85
2K₃PO₄DMF87[6]
3Cs₂CO₃Toluene/H₂O (10:1)82
4K₂CO₃DMF84

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the synthesis of this compound. Optimization may be required.

  • Materials:

    • 5-Bromonicotinic acid (1.0 equiv)

    • Furan-2-boronic acid (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃, 2.0 equiv)

    • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

    • Schlenk flask or reaction vial with a stir bar

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • To a flame-dried Schlenk flask, add 5-bromonicotinic acid, furan-2-boronic acid, and the base.

    • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.[6]

    • Add the degassed solvent via syringe.

    • Under a positive flow of inert gas, add the palladium catalyst to the flask.

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[6]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol: Recrystallization

  • Solvent Selection: The choice of solvent is critical for effective purification. For nicotinic acid derivatives, common recrystallization solvents include water, ethanol, or a mixture of the two.[7][8] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of the chosen boiling solvent.

    • If the solution is colored, a small amount of activated carbon can be added, and the solution boiled for a few minutes.

    • Hot filter the solution to remove the activated carbon and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.

    • Further cooling in an ice bath can maximize the yield of the purified product.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Mandatory Visualization

Suzuki_Miyaura_Coupling Start Starting Materials: 5-Bromonicotinic Acid Furan-2-boronic Acid ReactionVessel Reaction Vessel (Inert Atmosphere) Start->ReactionVessel Heating Heating (80-100 °C) ReactionVessel->Heating Stirring Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->ReactionVessel Base Base (e.g., K2CO3) Base->ReactionVessel Solvent Degassed Solvent (e.g., Dioxane/H2O) Solvent->ReactionVessel Monitoring Reaction Monitoring (TLC / LC-MS) Heating->Monitoring Workup Aqueous Workup Monitoring->Workup Reaction Complete Purification Purification (Recrystallization) Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Workflow Start Low or No Yield in Suzuki Coupling CheckCatalyst Check Catalyst Activity and Loading Start->CheckCatalyst CheckConditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->CheckConditions CheckReagents Assess Reagent Purity and Stability Start->CheckReagents OptimizeCatalyst Optimize Catalyst System (Ligand, Precatalyst) CheckCatalyst->OptimizeCatalyst OptimizeConditions Screen Bases and Solvents, Adjust Temperature/Time CheckConditions->OptimizeConditions SideProducts Analyze for Side Products (Homocoupling, Protodeboronation) CheckReagents->SideProducts SideProducts->OptimizeConditions Other Side Products ProtectBoronicAcid Use Boronate Ester or Milder Base SideProducts->ProtectBoronicAcid Protodeboronation Observed SuccessfulReaction Successful Reaction OptimizeCatalyst->SuccessfulReaction OptimizeConditions->SuccessfulReaction ProtectBoronicAcid->SuccessfulReaction

Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling reaction.

References

Technical Support Center: Troubleshooting Failed Reactions for 5-Substituted Nicotinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving 5-substituted nicotinic acids.

Frequently Asked Questions (FAQs)

General Issues

Q1: My reaction is resulting in a very low yield. What are the common causes and how can I address them?

A: Low yields in reactions with 5-substituted nicotinic acids can stem from several factors.[1] A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue. Key areas to investigate include:

  • Incomplete Reaction: The reaction may not have reached completion. To address this, you can try extending the reaction time or moderately increasing the temperature.[1] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and conditions.[1]

  • Side Reactions: The formation of byproducts is a significant cause of reduced yields.[1] Common side reactions depend on the specific transformation being performed.

  • Catalyst Deactivation: In catalytic processes, the catalyst may lose its activity.[1] For instance, in palladium-catalyzed cross-coupling reactions, the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition.[2]

  • Suboptimal Reagents: The quality of starting materials and reagents is crucial for a successful reaction.[3]

  • Purification Losses: Significant material loss can occur during workup and purification steps like recrystallization.[1]

Below is a logical workflow for troubleshooting low yields:

Low_Yield_Troubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes extend_time Extend Reaction Time or Increase Temperature incomplete->extend_time end Yield Improved extend_time->end analyze_byproducts Analyze Byproducts (NMR, MS) complete->analyze_byproducts side_reactions Significant Side Reactions analyze_byproducts->side_reactions Yes no_side_reactions No Major Side Reactions analyze_byproducts->no_side_reactions No optimize_conditions Optimize Conditions: - Lower Temperature - Milder Base - Anhydrous Conditions side_reactions->optimize_conditions optimize_conditions->end check_catalyst Check Catalyst/Reagents no_side_reactions->check_catalyst bad_reagents Inactive Catalyst or Poor Reagent Quality check_catalyst->bad_reagents Yes good_reagents Reagents are Good check_catalyst->good_reagents No use_fresh Use Fresh Catalyst/Reagents bad_reagents->use_fresh use_fresh->end review_purification Review Purification Protocol good_reagents->review_purification review_purification->end Suzuki_Coupling_Workflow setup 1. Reaction Setup (5-Bromonicotinic acid, Arylboronic acid, Base) inert 2. Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert addition 3. Catalyst and Solvent Addition (Pd Catalyst, Degassed Solvent) inert->addition reaction 4. Reaction (Heat and Stir, Monitor) addition->reaction workup 5. Work-up (Cool, Precipitate/Extract) reaction->workup purification 6. Purification (Column Chromatography/Recrystallization) workup->purification

References

Technical Support Center: Suzuki Coupling of Furan Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers engaged in the Suzuki-Miyaura cross-coupling of furan boronic acids.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki coupling reactions with furan boronic acids, particularly 2-furanboronic acid, often challenging?

A1: Five-membered heterocyclic boronic acids, including 2-furanboronic acid, are known to be challenging coupling partners primarily because they are prone to rapid protodeboronation (the cleavage of the C-B bond by a proton) under the basic aqueous conditions typically used for Suzuki-Miyaura reactions.[1][2] This decomposition pathway competes with the desired transmetalation step in the catalytic cycle, often leading to low yields of the cross-coupled product.[1][2]

Q2: What is the most effective type of catalyst for the Suzuki coupling of unstable furan boronic acids?

A2: For unstable boronic acids like those derived from furan, highly active palladium precatalysts are recommended.[1][2] These catalysts are designed to rapidly generate the active Pd(0) species in situ. This fast activation allows the cross-coupling reaction to proceed quickly, outcompeting the boronic acid decomposition.[1][2] Systems using bulky, electron-rich monodentate biarylphosphine ligands such as XPhos and SPhos with a suitable palladium source have proven to be particularly effective.[1][2]

Q3: What are the main side reactions, and how can they be minimized?

A3: The most common side reactions are protodeboronation and homocoupling of the boronic acid.

  • Protodeboronation: This is the primary issue with furan boronic acids.[1][2][3] To minimize it, use a highly active catalyst system that promotes rapid coupling, often at lower temperatures (e.g., room temperature or 40°C), and carefully select the base.[1][2]

  • Homocoupling: This occurs when two molecules of the boronic acid couple together. It is often caused by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalyst.[3][4][5] To prevent this, it is critical to thoroughly degas all solvents and run the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen).[4] Using a Pd(II) precatalyst can also lead to homocoupling during its initial reduction to the active Pd(0) state.[3][5]

Q4: Is it better to use a furan boronic acid or a corresponding boronic ester (e.g., pinacol ester)?

A4: Boronic esters, such as those derived from pinacol or MIDA (N-methyliminodiacetic acid), can offer enhanced stability compared to the free boronic acids.[1][5] Masking the boronic acid as an ester can prevent premature decomposition.[1] Boronic esters can be used directly in the coupling reaction, where they slowly hydrolyze in situ to release the boronic acid for the catalytic cycle.[1][6] This slow-release strategy can maintain a low concentration of the active boronic acid, favoring the desired cross-coupling over decomposition.[7] However, boronic acids are often more reactive and may be more efficient if their instability can be managed with a sufficiently active catalyst system.[8]

Troubleshooting Guide

Problem: My reaction shows low to no yield of the desired product.

Potential CauseRecommended Solution
Inactive Catalyst The active catalytic species is Pd(0). If using a Pd(II) source (e.g., Pd(OAc)₂), it must be reduced in situ.[4][5] Ensure your catalyst and ligands are not degraded. It is highly recommended to use a modern, air-stable palladium precatalyst (e.g., an XPhos-based precatalyst) which rapidly forms the active Pd(0) species.[1][2]
Furan Boronic Acid Decomposition This is the most likely issue. The rate of catalytic turnover must be faster than the rate of protodeboronation.[1][2] Use a highly active catalyst system at lower temperatures (RT to 40°C) to accelerate the coupling.[1][2] Alternatively, protect the boronic acid as a more stable derivative, such as a diethanolamine adduct or a MIDA boronate.[1][9]
Oxygen Contamination Oxygen can deactivate the catalyst and lead to the formation of homocoupled byproducts.[3][4] Ensure all solvents are rigorously degassed (e.g., via freeze-pump-thaw cycles or sparging with argon for an extended period). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire setup and reaction time.[4]
Incorrect Base or Solvent The choice of base and solvent is critical. For unstable boronic acids, a base like K₃PO₄ is often effective.[1] Solvents such as THF or Dioxane, often with water as a co-solvent, are commonly used.[10][11] Anhydrous conditions can also be explored, especially when using boronic esters.[5] Screen different base and solvent combinations to find the optimal system for your specific substrates.
Poor Reagent Quality Boronic acids can degrade upon storage.[4] Use fresh or properly stored boronic acid. Verify the purity of your aryl halide and other reagents.

Problem: I observe a significant amount of furan (from protodeboronation) in my crude reaction mixture.

Potential CauseRecommended Solution
Slow Catalytic Cycle The catalytic cycle is too slow relative to the decomposition of the boronic acid. Switch to a more active palladium precatalyst and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) to accelerate the reaction.[1][2] This allows the coupling to occur before significant decomposition takes place.
Harsh Reaction Conditions High temperatures and prolonged reaction times increase the rate of protodeboronation.[2] Utilize a catalyst system that operates efficiently at room temperature or slightly elevated temperatures (e.g., 40°C) to minimize decomposition.[1][2]

Problem: My main byproduct is the homocoupling of the furan boronic acid.

Potential CauseRecommended Solution
Presence of Oxygen The most common cause of homocoupling is oxygen contamination.[3][4] Improve your inert atmosphere techniques. Degas solvents thoroughly using methods like freeze-pump-thaw (3 cycles) and ensure all glassware is dried and purged with an inert gas before use.
Pd(II) Precatalyst Reduction The initial reduction of a Pd(II) source to Pd(0) can consume two molecules of the boronic acid, leading to homocoupling.[3][5] While this is sometimes unavoidable, using a well-defined Pd(0) source (e.g., Pd₂(dba)₃) or a precatalyst designed for rapid activation can mitigate this issue.

Data Presentation: Catalyst Performance

The selection of a highly active precatalyst is crucial for the successful coupling of unstable heteroaryl boronic acids. The data below, adapted from literature, demonstrates the effectiveness of an XPhos-based precatalyst system.[1]

EntryAryl HalideBoronic AcidTemp (°C)Time (h)Yield (%)
14-Chloroanisole2-Furanboronic acid400.593
24-Chlorotoluene2-Furanboronic acid400.592
31-Bromo-4-(trifluoromethyl)benzene2-Furanboronic acidRT0.596
42-Bromopyridine2-Furanboronic acidRT0.595
54-Chloroanisole3-Furanboronic acid400.594
Conditions: Aryl halide (1 mmol), boronic acid (1.5 mmol), Pd precatalyst (2 mol %), K₃PO₄ (4 mL, 0.5 M aq.), THF (2 mL). Yields are isolated yields.[1]

Experimental Protocols

General Protocol for Suzuki Coupling of 2-Furanboronic Acid

This protocol is a general guideline and should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • 2-Furanboronic acid (1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Degassed Solvent (e.g., THF/water mixture, 4:1)

Procedure:

  • Inert Atmosphere Setup: Add the palladium precatalyst, base, aryl halide, and 2-furanboronic acid to a dry Schlenk flask equipped with a magnetic stir bar.

  • Seal and Purge: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system via syringe under a positive pressure of inert gas. The typical reaction concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[4]

  • Reaction: Place the flask in a preheated oil bath set to the desired temperature (e.g., 40°C) and stir vigorously.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]

Protocol for Protecting Boronic Acid with Diethanolamine

This procedure creates a more stable diethanolamine adduct that can be used directly in Suzuki couplings in protic solvents.[9]

Materials:

  • Furan boronic acid (1.0 equiv)

  • Diethanolamine (1.0 equiv)

  • Solvent (e.g., methylene chloride)

Procedure:

  • Dissolution: In a vial with a stir bar, dissolve the furan boronic acid in a minimal amount of methylene chloride.[9]

  • Addition: Add diethanolamine dropwise via pipette while stirring. The initial solid may dissolve completely before a new precipitate forms.[9]

  • Precipitation & Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.[9]

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used in subsequent coupling reactions.[9]

Visualizations

Troubleshooting_Workflow start Low or No Yield c1 Check Catalyst System start->c1 c2 Check Reagents & Conditions start->c2 c3 Check for Side Reactions start->c3 s1a Using Pd(II) source? c1->s1a s1c Is catalyst/ligand old? c1->s1c s2a Degassed solvents thoroughly? c2->s2a s2c Is boronic acid fresh? c2->s2c s3a Protodeboronation observed? c3->s3a s3c Homocoupling observed? c3->s3c s1b Use air-stable Pd-precatalyst (e.g., XPhos G3) s1a->s1b Yes s1a->s1c No s1d Use fresh catalyst/ligand s1c->s1d Yes s2b Use Freeze-Pump-Thaw or extensive sparging s2a->s2b No s2a->s2c Yes s2d Use fresh boronic acid or protect as ester/adduct s2c->s2d No s3b Use faster catalyst system & milder conditions (lower temp) s3a->s3b Yes s3d Improve inert atmosphere technique (rigorous degassing) s3c->s3d Yes

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Catalyst_Selection start Substrate: Furan Boronic Acid (Known to be unstable) n1 Goal: Maximize coupling rate to outcompete decomposition start->n1 n2 Strategy: Use a highly active catalyst system n1->n2 n3 Component 1: Palladium Source n2->n3 n4 Component 2: Ligand n2->n4 s1 Recommended: Use a Precatalyst (e.g., Pd(allyl)Cl]2, Palladacycle) n3->s1 s3 Recommended: Bulky, electron-rich monodentate phosphine n4->s3 s2 Enables rapid generation of active Pd(0) species s1->s2 result Result: Fast coupling at milder temperatures (RT - 40°C) s2->result s4 Examples: XPhos, SPhos s3->s4 s5 Promotes fast oxidative addition & reductive elimination s3->s5 s4->result s5->result

Caption: Logic for selecting a catalyst for unstable boronic acids.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans pd2_trans->pd0 red_elim Reductive Elimination ox_add Oxidative Addition trans Transmetalation r1r2 R¹-R² (Product) r1x R¹-X (Aryl Halide) r2b R²-B(OH)₂ (Furan Boronic Acid) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Accelerating the Synthesis of Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to reduce reaction times in the synthesis of nicotinic acid and its derivatives.

Quick Navigation

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using microwave-assisted synthesis for nicotinic acid derivatives?

A1: Microwave-assisted organic synthesis offers several key advantages over conventional heating methods. The primary benefit is a dramatic reduction in reaction time, often from hours to minutes. This is due to efficient and uniform heating of the reaction mixture.[1][2] This rapid heating can also lead to higher product yields and cleaner reactions with fewer byproducts.[1]

Q2: How can enzymatic synthesis be a faster alternative to traditional chemical methods?

A2: Enzymatic synthesis, particularly using nitrilases, can be significantly faster and more efficient. For instance, whole-cell catalysis with engineered nitrilases has been shown to achieve 100% conversion of 3-cyanopyridine to nicotinic acid in as little as 15 minutes under optimized conditions.[3] This method operates under mild conditions, avoiding the harsh temperatures and pressures often required in chemical synthesis.[4]

Q3: What is a "fed-batch" reaction, and how does it help in reducing overall synthesis time?

A3: A fed-batch reaction is a technique where the substrate is added in increments throughout the reaction rather than all at once at the beginning. This is particularly useful in enzymatic reactions where high substrate concentrations can inhibit enzyme activity. By gradually feeding the substrate, a high rate of product formation can be maintained, leading to a shorter overall reaction time to reach the desired product concentration. For example, in the enzymatic synthesis of nicotinic acid from 3-cyanopyridine, a fed-batch approach allowed for the accumulation of a high concentration of nicotinic acid in a significantly shorter time.[3]

Q4: Can the choice of catalyst significantly impact the reaction time in the chemical synthesis of nicotinic acid?

A4: Absolutely. The catalyst plays a crucial role in the rate of reaction. For example, in the oxidation of 3-picoline to nicotinic acid, different catalyst systems can lead to vastly different reaction times and yields. The use of specific vanadium-based catalysts in gas-phase oxidation can achieve high conversion rates with very short residence times.[5] Similarly, in liquid-phase oxidation, the choice of cobalt, manganese, and bromide catalysts can significantly influence the reaction's speed and efficiency.[5]

Troubleshooting Guides

Issue 1: Low Product Yield

Q: My synthesis is resulting in a low yield of the desired nicotinic acid derivative. What are the common causes and how can I address them?

A: Low yields can be frustrating and can stem from several factors. A systematic approach to troubleshooting is key to improving your results.[6]

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6] This will help you determine the optimal reaction time. You can also try extending the reaction time or moderately increasing the temperature to drive the reaction to completion.[6]

  • Side Reactions: The formation of byproducts is a major contributor to reduced yields. Common side reactions include hydrolysis of nitrile groups or over-oxidation of the starting material.[6]

    • Solution: To minimize hydrolysis when starting from a nitrile, maintain a neutral or near-neutral pH and use anhydrous solvents and reagents where possible.[6] To prevent over-oxidation, carefully select a milder or more selective oxidizing agent and control the reaction temperature.[6]

  • Catalyst Deactivation: In catalytic processes, the catalyst may lose its activity.

    • Solution: Ensure you are using the correct reaction conditions as specified in the protocol, as factors like strong acidity can poison some catalysts.[6] Using a fresh batch of catalyst is also recommended.[6]

  • Purification Losses: Significant amounts of product can be lost during workup and purification steps like recrystallization.

    • Solution: Optimize the solvent volumes used for recrystallization to maximize the recovery of your product.[6]

Issue 2: Formation of Nicotinamide or Other Hydrolysis Byproducts

Q: I am observing the formation of nicotinamide as a byproduct when synthesizing nicotinic acid from a nitrile precursor. What causes this and how can I prevent it?

A: The hydrolysis of the nitrile group to the corresponding amide (nicotinamide) is a common side reaction, especially in the presence of water.[6]

  • pH Control: The rate of hydrolysis is heavily influenced by pH. In acidic conditions, the nitrile group is more susceptible to nucleophilic attack by water. In basic conditions, hydroxide ions can directly attack the nitrile.

    • Solution: If the reaction conditions allow, maintaining a neutral or near-neutral pH can minimize this side reaction.[6]

  • Anhydrous Conditions: The presence of water is a prerequisite for hydrolysis.

    • Solution: Whenever feasible, use anhydrous solvents and reagents to minimize the amount of water in your reaction mixture.[6]

  • Temperature and Reaction Time: Higher temperatures and longer reaction times can promote the hydrolysis of the nitrile to the amide.

    • Solution: Monitor the reaction closely and aim to stop it as soon as the starting material has been consumed to avoid prolonged exposure to conditions that favor hydrolysis.[6]

Issue 3: Over-oxidation or Over-reduction Side Reactions

Q: My reaction is not stopping at the desired oxidation state. How can I improve the selectivity?

A: Achieving the desired oxidation state without over-oxidation or over-reduction is a common challenge in organic synthesis.

  • Choice of Reagents: The choice of oxidizing or reducing agent is critical for selectivity.

    • Solution: For oxidations, consider using milder or more selective oxidizing agents. For reductions of a nicotinic acid derivative to an aldehyde, a less reactive reducing agent can help prevent further reduction to the alcohol.[6]

  • Reaction Conditions: Temperature, pressure, and reaction time all play a crucial role in selectivity.

    • Solution: Carefully control the reaction parameters. For instance, many reduction reactions require low temperatures to minimize over-reduction.

Quantitative Data Summary

The following tables provide a summary of quantitative data from various synthesis methods for nicotinic acid and its derivatives, with a focus on reaction time and yield.

Table 1: Comparison of Nicotinic Acid Synthesis Methods

Starting MaterialMethodCatalyst/EnzymeTemperature (°C)Reaction TimeConversion (%)Yield (%)Reference
3-CyanopyridineEnzymatic (Whole-cell)Engineered Nitrilase (Gordonia terrae)Optimized15 min100-[3]
3-MethylpyridineLiquid-Phase OxidationCo(OAc)₂/Mn(OAc)₂/Bromides2103 h93.799 (selectivity)[5]
5-Ethyl-2-methylpyridineLiquid-Phase OxidationHNO₃190-270~45 min9691[5]
3-PicolineGas-Phase AmmoxidationV₂O₅-based280-500-HighHigh[5][7]
NicotineOxidationNitric Acid70 (initial)~12 h-63-74[6]
3-PicolineOxidationKMnO₄ in H₂SO₄70-906 h-77[5]

Table 2: Microwave-Assisted vs. Conventional Synthesis

ReactionMethodReaction TimeYield (%)Reference
Benzyl chloride hydrolysisMicrowave3 min97[2]
Benzyl chloride hydrolysisConventional35 min-[2]
Benzamide hydrolysisMicrowave7 min99[2]
Benzamide hydrolysisConventional1 h-[2]

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Ethyl Nicotinate

This protocol describes the esterification of nicotinic acid with ethanol using a solid acid catalyst under microwave irradiation.

Materials:

  • Nicotinic acid

  • Absolute ethanol

  • Toluene

  • HND230 solid acid catalyst

  • Microwave reactor

  • Round-bottom flask and standard glassware

Procedure:

  • In a suitable reaction vessel for the microwave reactor, combine nicotinic acid, absolute ethanol (in a molar ratio of 1:1 to 1:2 with nicotinic acid), and toluene (at a weight ratio of 1:0.3 to 1:8 with nicotinic acid).

  • Add the HND230 solid acid catalyst (0.01-0.1 times the weight of nicotinic acid).

  • Place the vessel in the microwave reactor and heat the mixture to 50-65°C with stirring for 3-6 hours.

  • After the initial reaction period, increase the temperature to allow for reflux and water removal. Continue the reaction until no more water is separated.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to recover the solid acid catalyst.

  • Remove the toluene from the filtrate under reduced pressure to obtain the crude ethyl nicotinate.

  • The product can be further purified by distillation if necessary.

Protocol 2: Enzymatic Synthesis of Nicotinic Acid from 3-Cyanopyridine

This protocol provides a general procedure for the whole-cell enzymatic conversion of 3-cyanopyridine to nicotinic acid.

Materials:

  • Microbial cells containing nitrilase activity (e.g., Gordonia terrae, Rhodococcus rhodochrous)

  • 3-Cyanopyridine

  • Phosphate buffer (pH 7.0-8.0)

  • Incubator shaker

  • Centrifuge

  • HPLC for analysis

Procedure:

  • Cell Culture and Harvest: Cultivate the microbial cells under optimal conditions to induce nitrilase expression. Harvest the cells by centrifugation and wash with phosphate buffer.

  • Reaction Setup: Resuspend the cell pellet in phosphate buffer to a desired concentration. Add 3-cyanopyridine to the cell suspension.

  • Incubation: Place the reaction mixture in an incubator shaker at the optimal temperature for the enzyme (typically 30-50°C) with agitation.

  • Reaction Monitoring: Periodically take samples from the reaction mixture and analyze the conversion of 3-cyanopyridine to nicotinic acid by HPLC.

  • Work-up: Once the reaction is complete, separate the cells from the reaction mixture by centrifugation. The supernatant containing the nicotinic acid can be further purified.

Protocol 3: Chemical Oxidation of 3-Picoline to Nicotinic Acid

This protocol outlines the synthesis of nicotinic acid via the oxidation of 3-picoline using potassium permanganate.

Materials:

  • 3-Picoline

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃) (for quenching)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 3-picoline in water.

  • Slowly add a concentrated solution of sulfuric acid while cooling the flask in an ice bath.

  • Gradually add solid potassium permanganate to the stirred solution. The reaction is exothermic, so the addition rate should be controlled to maintain the desired reaction temperature (typically 70-90°C).

  • After the addition is complete, continue to stir the mixture at the elevated temperature for several hours until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and quench any remaining permanganate by the careful addition of sodium bisulfite until the solution becomes colorless.

  • Filter the mixture to remove the manganese dioxide byproduct.

  • Adjust the pH of the filtrate to the isoelectric point of nicotinic acid (around 3-4) with a suitable base to precipitate the product.

  • Collect the precipitated nicotinic acid by filtration, wash with cold water, and dry.

  • The crude product can be recrystallized from hot water for further purification.

Workflow and Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in the synthesis of nicotinic acid derivatives.

troubleshooting_workflow start Low Yield Observed incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Side Reactions? incomplete_reaction->side_reactions No extend_time Extend Reaction Time / Increase Temp. incomplete_reaction->extend_time Yes catalyst_issues Catalyst Issues? side_reactions->catalyst_issues No optimize_reagents Optimize Reagents / Conditions side_reactions->optimize_reagents Yes purification_losses Purification Losses? catalyst_issues->purification_losses No fresh_catalyst Use Fresh Catalyst / Check Conditions catalyst_issues->fresh_catalyst Yes optimize_purification Optimize Purification Protocol purification_losses->optimize_purification Yes end Yield Improved purification_losses->end No extend_time->end optimize_reagents->end fresh_catalyst->end optimize_purification->end

Caption: Troubleshooting workflow for low product yield.

synthesis_pathways cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis cluster_microwave Microwave-Assisted Synthesis 3-Picoline 3-Picoline Nicotinic Acid Nicotinic Acid 3-Picoline->Nicotinic Acid Oxidation (e.g., KMnO4, HNO3) 3-Cyanopyridine 3-Cyanopyridine Nicotinic_Acid_Enz Nicotinic Acid 3-Cyanopyridine->Nicotinic_Acid_Enz Nitrilase Nicotinic_Acid_MW Nicotinic Acid Nicotinic_Acid_Ester Nicotinic Acid Ester Nicotinic_Acid_MW->Nicotinic_Acid_Ester Esterification

Caption: Key synthetic pathways to nicotinic acid derivatives.

References

Validation & Comparative

A Comparative Guide to Nicotinic Acid Analogs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of nicotinic acid analogs, with a focus on 5-(Furan-2-yl)nicotinic acid. This document summarizes the current landscape of research, presenting available experimental data and detailed methodologies to support further investigation and development in this area.

Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent for treating dyslipidemia.[1] Its ability to modulate lipid profiles is primarily mediated through the activation of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[2] Beyond its effects on lipids, nicotinic acid and its analogs have garnered significant interest for their diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and vasodilatory effects.[3][4] The development of nicotinic acid analogs aims to improve efficacy, selectivity, and reduce the side effects associated with nicotinic acid, such as flushing.[5]

This guide focuses on a comparative analysis of nicotinic acid analogs, with a particular interest in this compound. While specific experimental data for this compound is limited in the public domain, this document provides a framework for its evaluation by comparing it with other reported nicotinic acid derivatives. The structure-activity relationships (SAR) of analogs with substitutions at the 5-position of the pyridine ring are a key area of research to develop novel therapeutics.[6]

Performance Comparison of Nicotinic Acid Analogs

The therapeutic potential of nicotinic acid analogs is evaluated based on their potency and efficacy in various biological assays. Key performance indicators include their ability to activate the GPR109A receptor and their anti-inflammatory properties.

GPR109A Receptor Activation

Activation of the GPR109A receptor is a primary mechanism for the therapeutic effects of nicotinic acid and its analogs. This is typically quantified by measuring the half-maximal effective concentration (EC50) in in vitro assays. A lower EC50 value indicates a higher potency.

Table 1: GPR109A Activation of Representative Nicotinic Acid Analogs

CompoundCell LineAssay TypeEC50 (nM)Reference Compound
Nicotinic AcidHEK293-GPR109AcAMP Inhibition~100-
AcifranHEK293-GPR109AcAMP Inhibition~100Nicotinic Acid
Pyrrole Analog 16CHO-hGPR109ANot Specified1.8Nicotinic Acid
Pyrazole-tetrazole AnalogCHO-K1Not SpecifiedPotent AgonistNicotinic Acid
Pyrazole-acid AnalogNot SpecifiedNot SpecifiedPotent AgonistNicotinic Acid

Note: Data for this compound is not currently available in published literature. The table presents data for other nicotinic acid analogs to provide a comparative context.

Anti-inflammatory Activity

The anti-inflammatory effects of nicotinic acid analogs are often assessed by their ability to inhibit the production of pro-inflammatory mediators in immune cells, such as macrophages. The half-maximal inhibitory concentration (IC50) is a common metric, with lower values indicating greater potency.

Table 2: In Vitro Anti-inflammatory Activity of Representative Nicotinic Acid Analogs

CompoundCell LineInflammatory StimulusInhibited MediatorIC50 (µM)Reference Compound
Nicotinic Acid Derivative 4cRAW 264.7LPSNitric Oxide (NO)-Mefenamic Acid
Nicotinic Acid Derivative 4dRAW 264.7LPS/INFγNitritePotent InhibitionIbuprofen
Nicotinic Acid Derivative 4fRAW 264.7LPS/INFγNitritePotent InhibitionIbuprofen
Nicotinic Acid Derivative 4gRAW 264.7LPS/INFγNitritePotent InhibitionIbuprofen
Nicotinic Acid Derivative 4hRAW 264.7LPS/INFγNitritePotent InhibitionIbuprofen
Nicotinic Acid Derivative 5bRAW 264.7LPS/INFγNitritePotent InhibitionIbuprofen

Note: Specific IC50 values for all compounds were not provided in the source material, but their potent inhibitory activity was highlighted.[4][7] Data for this compound is not currently available.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate nicotinic acid analogs.

GPR109A Activation Assay (cAMP Inhibition)

This assay measures the ability of a compound to activate the Gi-coupled GPR109A receptor, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8]

1. Cell Culture:

  • Human Embryonic Kidney (HEK) 293 cells stably expressing the human GPR109A receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Assay Procedure:

  • Seed the HEK293-GPR109A cells into a 384-well plate and incubate overnight.

  • Prepare serial dilutions of the test compounds (e.g., this compound) and a reference agonist (e.g., nicotinic acid).

  • Pre-treat the cells with the compounds for a specified time.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., AlphaScreen™).[9][10]

3. Data Analysis:

  • The percentage of inhibition of forskolin-stimulated cAMP production is calculated for each compound concentration.

  • The EC50 value is determined by fitting the dose-response data to a sigmoidal curve.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[11]

1. Cell Culture:

  • The murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Assay Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Collect the cell culture supernatant.

3. Nitric Oxide Measurement (Griess Assay):

  • Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Measure the absorbance at 540 nm, which is proportional to the nitrite concentration (a stable product of NO).

  • A standard curve using sodium nitrite is used to quantify the nitrite concentration.

4. Data Analysis:

  • The percentage of inhibition of NO production is calculated for each compound concentration compared to the LPS-only control.

  • The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental steps is essential for a clear understanding of the evaluation process for nicotinic acid analogs.

GPR109A_Signaling_Pathway cluster_membrane Cell Membrane GPR109A GPR109A Receptor Gi Gi GPR109A->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Ligand Nicotinic Acid Analog Ligand->GPR109A Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Anti-inflammatory Effects) PKA->Response Leads to

Caption: GPR109A signaling pathway activated by nicotinic acid analogs.

Experimental_Workflow cluster_invitro In Vitro Assays CellCulture Cell Culture (e.g., HEK293-GPR109A or RAW 264.7) CompoundTreatment Compound Treatment (Nicotinic Acid Analogs) CellCulture->CompoundTreatment Stimulation Stimulation (e.g., Forskolin or LPS) CompoundTreatment->Stimulation Measurement Measurement (e.g., cAMP levels or NO production) Stimulation->Measurement DataAnalysis Data Analysis (EC50 / IC50 Determination) Measurement->DataAnalysis

Caption: General experimental workflow for in vitro evaluation of nicotinic acid analogs.

Conclusion

The landscape of nicotinic acid analog research presents a promising avenue for the development of novel therapeutics with improved profiles over the parent compound. While direct comparative data for this compound remains to be elucidated, the established methodologies for evaluating GPR109A activation and anti-inflammatory activity provide a clear path forward for its characterization. The furan moiety is a well-known pharmacophore present in numerous biologically active compounds, suggesting that this compound could possess significant therapeutic potential. Future studies should focus on the synthesis and comprehensive biological evaluation of this and other heteroaryl nicotinic acid analogs to fully understand their structure-activity relationships and clinical utility. This guide serves as a foundational resource for researchers embarking on such investigations, offering a structured approach to the comparative analysis of these important compounds.

References

A Comparative Analysis of the Biological Activities of Furan- and Phenyl-Substituted Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nicotinic acid, a fundamental pyridinecarboxylic acid, and its derivatives represent a cornerstone in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. The bioisosteric replacement of a phenyl ring with a furan ring is a common strategy in drug design to modulate physicochemical properties and biological activity. This guide provides a comparative overview of the biological activities of furan-substituted and phenyl-substituted nicotinic acid derivatives, drawing upon data from distinct preclinical studies. It is important to note that the presented data originates from separate investigations, each with unique molecular structures and experimental conditions. Therefore, this guide serves as a collation of existing research to highlight potential trends and inform future studies, rather than a direct, head-to-head comparison.

Summary of Quantitative Biological Activity Data

The following tables summarize the reported biological activities for various classes of nicotinic acid derivatives.

Table 1: Anti-inflammatory and Analgesic Activity of Phenyl-Substituted Nicotinic Acid Derivatives

Compound IDSubstitution on Phenyl RingAnalgesic Activity (% Writhing Inhibition)Anti-inflammatory Activity (% Edema Inhibition)Reference
4a 2-Bromo55.2%58.7%[1][2]
4c 2-Bromo, 4-Chloro68.4%72.3%[1][2]
4d 2-Bromo, 4-Fluoro62.1%65.9%[1][2]
Mefenamic Acid -50.1%52.8%[1][2]

Data from Khalil et al. (2013). Activities were assessed at a dose of 100 mg/kg.

Table 2: Antimicrobial Activity of Furan-Substituted Nicotinic Acid Derivatives

Compound IDSubstituentS. aureus (MIC µg/mL)B. subtilis (MIC µg/mL)E. coli (MIC µg/mL)C. albicans (MIC µg/mL)Reference
13 5-nitrofuran15.623.91>250>250[3]
25 5-nitrofuran (as 1,3,4-oxadiazoline)7.817.8125015.62[3]

Data from Macaev et al. (2022). These compounds are acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid.

Table 3: Antimicrobial and Antiproliferative Activity of Phenylfuranyl-Nicotinamidine Derivatives

Compound IDSubstitution on Phenyl RingS. aureus (MIC µM)E. coli (MIC µM)Leukemia (GI50 µM)Colon Cancer (GI50 µM)Reference
4a Unsubstituted10>202.633.02[4][5]
4b 4-Methoxy>20>207.089.12[4][5]
4e 4-Chloro>20>200.831.05[4][5]
Ampicillin -10---[4][5]

Data from Al-Tel et al. (2015). GI50 is the concentration for 50% growth inhibition.

Experimental Protocols

In Vivo Anti-inflammatory and Analgesic Assays

Carrageenan-Induced Paw Edema in Rats: Male Wistar rats were randomly divided into groups. Thirty minutes after intraperitoneal administration of the test compounds or vehicle, 0.1 mL of 1% carrageenan suspension in saline was injected into the sub-plantar region of the right hind paw. The paw volume was measured at 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer. The percentage inhibition of edema was calculated by comparing the change in paw volume in the treated groups with the control group.[1][2]

Acetic Acid-Induced Writhing Test in Mice: Male albino mice were used. The test compounds were administered intraperitoneally 30 minutes before the intraperitoneal injection of 0.6% acetic acid solution (10 mL/kg). The number of writhes (a specific stretching posture) was counted for 20 minutes, starting 5 minutes after the acetic acid injection. The percentage of writhing inhibition was calculated by comparing the number of writhes in the treated groups to the control group.[1][2]

Determination of Serum Cytokines (TNF-α and IL-6): Blood samples were collected from the retro-orbital plexus of rats 4 hours after the induction of inflammation in the paw edema model. Serum was separated by centrifugation. The levels of TNF-α and IL-6 in the serum were determined using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[1][2]

In Vitro Antimicrobial Susceptibility Testing

Broth Microdilution Method: The minimum inhibitory concentrations (MICs) of the compounds were determined by the broth microdilution method in 96-well plates. Bacterial and fungal strains were cultured overnight and then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in Mueller-Hinton broth for bacteria and Sabouraud dextrose broth for fungi. The compounds were serially diluted in the broth. The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi. The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.[3][4][5]

In Vitro Antiproliferative Assay

NCI-60 Human Tumor Cell Line Screen: The antiproliferative activity was evaluated against a panel of 60 human tumor cell lines at the National Cancer Institute (NCI). The assay relies on the sulforhodamine B (SRB) protein stain. Briefly, cells were seeded in 96-well plates and incubated for 24 hours. The test compounds were then added at a single concentration or multiple concentrations and incubated for another 48 hours. After incubation, the cells were fixed with trichloroacetic acid and stained with SRB. The bound stain was solubilized with a TRIS base solution, and the absorbance was read on a plate reader. The GI50 value, the concentration causing 50% inhibition of cell growth, was calculated.[4][5]

Visualized Workflows and Signaling Pathways

experimental_workflow_in_vivo cluster_analgesic Analgesic Activity cluster_inflammatory Anti-inflammatory Activity a1 Mice Groups a2 Compound/Vehicle Administration (i.p.) a1->a2 a3 Acetic Acid Injection (i.p.) a2->a3 a4 Count Writhing Responses a3->a4 a5 Calculate % Inhibition a4->a5 i1 Rat Groups i2 Compound/Vehicle Administration (i.p.) i1->i2 i3 Carrageenan Injection (sub-plantar) i2->i3 i4 Measure Paw Volume i3->i4 i6 Blood Collection i3->i6 i5 Calculate % Edema Inhibition i4->i5 i7 ELISA for TNF-α & IL-6 i6->i7

Caption: In vivo experimental workflow for analgesic and anti-inflammatory screening.

experimental_workflow_in_vitro cluster_antimicrobial Antimicrobial Activity cluster_antiproliferative Antiproliferative Activity m1 Microbial Culture m2 Prepare Inoculum m1->m2 m4 Inoculate Wells m2->m4 m3 Serial Dilution of Compounds in 96-well plate m3->m4 m5 Incubate m4->m5 m6 Determine MIC m5->m6 p1 Cancer Cell Lines p2 Seed Cells in 96-well plate p1->p2 p3 Add Compounds p2->p3 p4 Incubate for 48h p3->p4 p5 SRB Staining p4->p5 p6 Measure Absorbance p5->p6 p7 Calculate GI50 p6->p7

Caption: In vitro experimental workflow for antimicrobial and antiproliferative assays.

signaling_pathway stimulus Inflammatory Stimulus (e.g., Carrageenan) macrophage Macrophage stimulus->macrophage nfkb NF-κB Activation macrophage->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines inflammation Inflammation (Edema, Pain) cytokines->inflammation phenyl_nicotinic Phenyl-Nicotinic Acid Derivatives phenyl_nicotinic->nfkb Inhibition

Caption: Conceptual overview of the pro-inflammatory signaling pathway.

Comparative Analysis and Future Perspectives

The available literature suggests that the biological activities of nicotinic acid derivatives are significantly influenced by the nature of the substituent at the 2-position of the pyridine ring.

Phenyl-substituted derivatives have demonstrated notable in vivo analgesic and anti-inflammatory properties.[1][2] The study by Khalil et al. indicates that these compounds can inhibit carrageenan-induced paw edema and acetic acid-induced writhing in animal models, with some derivatives showing superior activity to the reference drug mefenamic acid.[1][2] The mechanism of this anti-inflammatory action is likely linked to the downregulation of pro-inflammatory cytokines such as TNF-α and IL-6.

In contrast, the research on furan-substituted nicotinic acid derivatives has primarily focused on their antimicrobial effects.[3] The presence of a 5-nitrofuran moiety, in particular, appears to confer potent activity against a range of bacteria and fungi.[3] This is a well-established pharmacophore known for its antimicrobial properties, which are mediated through the reduction of the nitro group to reactive intermediates that damage microbial DNA and other macromolecules.

The phenylfuranyl-nicotinamidine derivatives represent an interesting class of hybrid molecules. The study by Al-Tel et al. revealed that these compounds possess both antimicrobial and antiproliferative activities.[4][5] The structure-activity relationship in this series is complex, with the substitution pattern on the terminal phenyl ring modulating the biological effects. For instance, the presence of an electron-withdrawing group like chlorine at the 4-position of the phenyl ring enhanced the antiproliferative activity.[4][5]

A significant gap in the literature is the absence of studies that directly compare the biological activities of furan- and phenyl-substituted nicotinic acid derivatives within the same experimental framework. Such studies are crucial for a definitive understanding of the structure-activity relationships and for guiding the rational design of new, more potent, and selective therapeutic agents based on the nicotinic acid scaffold. Future research should therefore focus on the synthesis and parallel screening of both classes of compounds to provide a conclusive comparative analysis.

References

Structure-Activity Relationship of 5-(Furan-2-yl)nicotinic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of 5-(Furan-2-yl)nicotinic Acid Derivatives and Their Biological Activities, Supported by Experimental Data and Methodologies.

The this compound scaffold is a promising heterocyclic structure in medicinal chemistry, demonstrating a range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, with a focus on their anticancer and antimicrobial properties. By systematically modifying the core structure, researchers have elucidated key features that enhance potency and selectivity. This document summarizes quantitative biological data, details experimental protocols for key assays, and visualizes relevant biological pathways and experimental workflows.

Anticancer Activity of Furan-Containing Compounds

Recent studies have highlighted the potential of furan- and furopyrimidine-based derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy, and as cytotoxic agents against various cancer cell lines. The data presented below is for a series of furan- and furopyrimidine-based compounds, which, while not exact this compound derivatives, provide valuable insights into the SAR of related structures.

Quantitative Data: VEGFR-2 Inhibition and Cytotoxicity

The following table summarizes the in vitro inhibitory activity of synthesized furan- and furopyrimidine-based derivatives against VEGFR-2 and their cytotoxic effects on several human cancer cell lines.

CompoundVEGFR-2 IC₅₀ (nM)[1]HepG2 IC₅₀ (µM)[1]MCF-7 IC₅₀ (µM)[1]A549 IC₅₀ (µM)[1]HT-29 IC₅₀ (µM)[1]PC3 IC₅₀ (µM)[1]
4c 57.1>50>5011.221.4>50
7b 42.510.111.96.668.5115.3
7c 52.515.613.59.8712.119.8
Sorafenib 41.15.286.816.608.787.94

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell growth.

In a separate study, a series of novel furan-based derivatives were evaluated for their cytotoxic activity against the MCF-7 breast cancer cell line.

CompoundMCF-7 IC₅₀ (µM)[2]
2 >10
3a >10
3b >10
4 4.06
5a >10
5b >10
6 >10
7 2.96
Staurosporine 0.01

Antimicrobial Activity of Furan-Carboxamide Derivatives

A series of novel carbamothioyl-furan-2-carboxamide derivatives were synthesized and evaluated for their in vitro antimicrobial activity against a panel of bacteria and fungi. The minimum inhibitory concentration (MIC) values are presented in the table below.

CompoundAntibacterial Activity MIC (µg/mL) Antifungal Activity MIC (µg/mL)
E. coliS. aureusB. cereusA. nigerA. flavus
4a 280265230190185
4b 285270240185180
4c 290275245180175
4d >300>300>300186122.1
4e >300>300>300182125.6
4f 295280250120.7128.3
Gentamicin 18.215.612.3--
Doxorubicin ---110.2112.5

MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[3]

Experimental Protocols

Synthesis of Furan- and Furopyrimidine-Based Derivatives[1]

General Procedure: The synthesis of the target furan- and furopyrimidine-based derivatives was initiated from commercially available starting materials. The key steps involved the construction of the furan or furopyrimidine core, followed by the introduction of various substituents through standard organic reactions such as condensation, cyclization, and substitution reactions. The final products were purified by column chromatography and characterized by spectroscopic methods.

VEGFR-2 Kinase Assay[1]

The in vitro VEGFR-2 kinase activity was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a substrate peptide by the VEGFR-2 enzyme. The reaction mixture contained the VEGFR-2 enzyme, the substrate peptide, ATP, and the test compound at various concentrations. After incubation, a europium-labeled anti-phosphotyrosine antibody was added, and the TR-FRET signal was measured. The IC₅₀ values were calculated from the dose-response curves.

Cytotoxicity Assay (MTT Assay)[2]

Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, A549, HT-29, PC3) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

MTT Assay Protocol:

  • Cells were seeded in 96-well plates and allowed to attach overnight.

  • The cells were then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours.[4]

  • The resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO).[4]

  • The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability was calculated relative to untreated control cells, and the IC₅₀ values were determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[3]

Inoculum Preparation: Bacterial and fungal strains were cultured in appropriate broth media to achieve a standardized inoculum density.

Broth Microdilution Protocol:

  • The test compounds were serially diluted in a 96-well microtiter plate containing broth medium.

  • Each well was inoculated with the standardized microbial suspension.

  • The plates were incubated under appropriate conditions for 18-24 hours.

  • The MIC was determined as the lowest concentration of the compound that completely inhibited visible microbial growth.

Visualizations

Signaling Pathway Diagram

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor This compound Derivative (Inhibitor) Inhibitor->VEGFR2 Inhibitor->PI3K

Caption: Simplified VEGFR-2 and PI3K/Akt signaling pathways, potential targets for furan derivatives.

Experimental Workflow Diagram

G cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Anticancer Anticancer Assays Characterization->Anticancer Antimicrobial Antimicrobial Assays Characterization->Antimicrobial VEGFR2_Assay VEGFR-2 Kinase Assay Anticancer->VEGFR2_Assay MTT_Assay Cytotoxicity (MTT) Assay Anticancer->MTT_Assay MIC_Assay MIC Determination Antimicrobial->MIC_Assay SAR_Analysis Structure-Activity Relationship Analysis VEGFR2_Assay->SAR_Analysis IC50 Data MTT_Assay->SAR_Analysis IC50 Data MIC_Assay->SAR_Analysis MIC Data

Caption: General workflow for the synthesis and biological evaluation of novel chemical compounds.

References

Navigating the Crossroads of Specificity: A Comparative Guide to Assessing Cross-Reactivity of 5-(Furan-2-yl)nicotinic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a novel chemical entity is paramount to predicting its therapeutic potential and off-target effects. This guide provides a comparative framework for evaluating the biological activity and specificity of 5-(Furan-2-yl)nicotinic acid, a compound combining the structural motifs of nicotinic acid and furan. Due to the limited publicly available data on this specific molecule, this document outlines a recommended investigatory workflow, details pertinent experimental protocols, and presents hypothetical comparative data based on the known activities of structurally related compounds.

The unique structure of this compound, which incorporates both a pyridinecarboxylic acid (nicotinic acid) and a furan ring, suggests several potential biological targets. Nicotinic acid and its derivatives are known to interact with G protein-coupled receptors like Hydroxycarboxylic Acid Receptor 2 (HCA2), and the furan moiety is a common scaffold in compounds with a wide range of bioactivities, including anticancer and antimicrobial effects. Therefore, a thorough assessment of this compound's cross-reactivity is essential.

Proposed Investigatory Workflow

A systematic approach is necessary to characterize the biological profile of this compound. The following workflow outlines the key stages of investigation, from initial broad screening to more focused cross-reactivity profiling.

Investigatory_Workflow A Compound Acquisition (this compound) B Primary Target Screening (e.g., Receptor Binding Panels) A->B C Identification of Primary Target(s) B->C D Secondary Screening (Related & Unrelated Targets) C->D E Functional Assays (Agonist/Antagonist Activity) C->E G Comparative Analysis with Alternative Compounds D->G F Cell-Based Assays (e.g., Cytotoxicity, Proliferation) E->F F->G H Cross-Reactivity Profile G->H

Caption: A logical workflow for assessing the biological activity and cross-reactivity of a novel compound.

Data Presentation: A Comparative Overview

To objectively assess the performance of this compound, its activity would be compared against a panel of alternative compounds with known targets. The following tables present a hypothetical comparison based on potential target classes for which furan and nicotinic acid derivatives have shown activity.

Table 1: Hypothetical Binding Affinity (Ki, nM) in Radioligand Binding Assays

CompoundHCA2 (Nicotinic Acid Receptor)α7 Nicotinic Acetylcholine ReceptorNAMPTA2A Adenosine Receptor
This compound 250 >10,000 850 5,000
Nicotinic Acid (Alternative 1)150>10,000>10,000>10,000
3-Furan-2-yl-N-p-tolyl-acrylamide (Alternative 2)>10,00050 (PAM)>10,000>10,000
FK866 (NAMPT Inhibitor; Alternative 3)>10,000>10,0005>10,000

Table 2: Hypothetical Functional Activity (EC50/IC50, µM) in Cell-Based Assays

CompoundHCA2 Functional Assay (cAMP)α7 nAChR Electrophysiology (Patch-Clamp)NAMPT Enzyme Activity AssayA2A Receptor Functional Assay (cAMP)
This compound 1.2 (Agonist) No Effect 5.5 (Inhibitor) 25 (Antagonist)
Nicotinic Acid (Alternative 1)0.8 (Agonist)No EffectNo EffectNo Effect
3-Furan-2-yl-N-p-tolyl-acrylamide (Alternative 2)No Effect0.2 (PAM)No EffectNo Effect
FK866 (Alternative 3)No EffectNo Effect0.01 (Inhibitor)No Effect

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are outlines for key experiments that would be performed to generate the data presented above.

Radioligand Binding Assays

Objective: To determine the binding affinity of the test compounds to a panel of receptors.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissue homogenates.

  • Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.

  • Competition Binding: A constant concentration of a specific radioligand for the target receptor is incubated with varying concentrations of the test compound (e.g., this compound) and the receptor-containing membranes.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation.

Cell-Based Functional Assays (e.g., cAMP Assay for HCA2)

Objective: To determine the functional activity (agonist or antagonist) of the test compounds on a specific signaling pathway.

General Protocol:

  • Cell Culture: A cell line stably expressing the target receptor (e.g., CHO-K1 cells expressing HCA2) is cultured to an appropriate density.

  • Compound Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then treated with varying concentrations of the test compound. For antagonist testing, cells are co-incubated with the test compound and a known agonist.

  • Lysis: After incubation, the cells are lysed to release intracellular cAMP.

  • cAMP Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay (e.g., HTRF, ELISA).

  • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).

Signaling Pathway and Cross-Reactivity Visualization

Understanding the potential signaling pathways and cross-reactivity profile is crucial. The following diagram illustrates the primary signaling of a potential target (HCA2) and highlights where cross-reactivity with other pathways might occur.

Signaling_Pathway cluster_0 Primary Target Pathway (HCA2) cluster_1 Potential Off-Target Interactions Compound This compound HCA2 HCA2 Receptor Compound->HCA2 NAMPT NAMPT Compound->NAMPT Inhibition A2A A2A Receptor Compound->A2A Antagonism Gi Gi Protein HCA2->Gi AC Adenylate Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP

Caption: Potential signaling pathway and off-target interactions of this compound.

A Comparative Guide to Validating the Mechanism of Action of 5-(Furan-2-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action (MoA) of the novel compound 5-(Furan-2-yl)nicotinic acid, hereafter referred to as FNA. Our central hypothesis is that FNA acts as a selective agonist for the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor.[1][2]

This document outlines a logical, multi-tiered experimental strategy, presents detailed protocols for key assays, and offers a comparative analysis against established GPR109A modulators. The objective is to provide a robust, self-validating system to rigorously confirm FNA's primary pharmacological pathway.

The Scientific Rationale: Targeting GPR109A

GPR109A is a well-characterized Gi-coupled receptor primarily expressed in adipocytes and immune cells.[3][4] Its activation by endogenous ligands like β-hydroxybutyrate or pharmacological agents such as nicotinic acid (niacin) initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[3][5][6] In adipocytes, this reduction in cAMP levels suppresses hormone-sensitive lipase activity, thereby inhibiting lipolysis—the breakdown of triglycerides into free fatty acids (FFAs).[5][7]

Given FNA's structural similarity to nicotinic acid, we hypothesize it shares this MoA. Validating this requires a systematic approach to demonstrate:

  • Direct Target Engagement: FNA physically binds to GPR109A.

  • Functional Cellular Response: FNA binding translates into the expected downstream signaling event (cAMP reduction).

  • Physiological Outcome: The cellular response leads to the predicted physiological effect (inhibition of lipolysis).

  • Selectivity and Comparative Potency: FNA's effects are specific to GPR109A and can be benchmarked against known agonists.

Experimental Validation Workflow

G cluster_0 MoA Validation Strategy A Step 1: Target Engagement Radioligand Binding Assay B Step 2: Downstream Signaling cAMP Inhibition Assay A->B Confirms functional coupling C Step 3: Physiological Output Adipocyte Lipolysis Assay B->C Links signaling to function D Step 4: Comparative Analysis Benchmarking & Selectivity C->D Establishes potency & specificity

Caption: A stepwise workflow for validating the mechanism of action.

Tier 1: Confirming Direct Target Engagement

The foundational step is to prove that FNA physically interacts with GPR109A. The gold-standard method for this is the competitive radioligand binding assay.[8] This assay measures the ability of an unlabeled compound (FNA) to displace a radiolabeled ligand with known affinity for the receptor.[9]

Experimental Protocol: Competitive Radioligand Binding Assay
  • Materials:

    • Cell membranes from a stable cell line overexpressing human GPR109A (e.g., CHO-K1 or HEK293).

    • Radioligand: [³H]-Nicotinic Acid.

    • Competitors: FNA, Nicotinic Acid (positive control), Acifran (alternative agonist).[1]

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[9]

  • Procedure:

    • Prepare serial dilutions of FNA, nicotinic acid, and acifran.

    • In a 96-well plate, combine GPR109A-expressing membranes, a fixed concentration of [³H]-Nicotinic Acid (near its Kd), and the various concentrations of competitor compounds.

    • For total binding, omit the competitor. For non-specific binding, add a saturating concentration of unlabeled nicotinic acid.[9]

    • Incubate at 30°C for 90 minutes to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat, washing with ice-cold assay buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each competitor concentration.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Determine the IC50 (concentration of competitor that inhibits 50% of specific binding) using non-linear regression.

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Comparative Binding Affinity Data
CompoundBinding Affinity (Ki, nM)Assay Type
FNA (Hypothetical) 75 nM Competitive Radioligand Binding
Nicotinic Acid245 nM[9]Competitive Radioligand Binding
AcifranHigh Affinity (Qualitative)[9]-
MK-1903Potent Agonist[10][11]-

This table presents hypothetical data for FNA alongside published data for known GPR109A agonists.

Tier 2: Demonstrating Functional Cellular Response

After confirming binding, the next step is to validate that this binding event triggers the expected downstream signaling cascade. For a Gi-coupled receptor like GPR109A, agonist binding should inhibit adenylyl cyclase, leading to a measurable drop in intracellular cAMP levels.[3][6]

GPR109A Signaling Pathway

G FNA FNA / Nicotinic Acid GPR109A GPR109A Receptor FNA->GPR109A Binds Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Decreased Lipolysis PKA->Response Leads to

Caption: Canonical GPR109A signaling pathway via Gi protein coupling.

Experimental Protocol: cAMP Inhibition Assay

This protocol uses a sensitive, luminescence-based biosensor assay (e.g., Promega's GloSensor™) that allows for kinetic, live-cell measurement of cAMP dynamics without the need for cell lysis.[12][13]

  • Materials:

    • HEK293 cells stably expressing both human GPR109A and the GloSensor™ cAMP biosensor.

    • Test Compounds: FNA, Nicotinic Acid, MK-1903 (a full GPR109A agonist).[10][11]

    • Forskolin (FSK): An adenylyl cyclase activator used to elevate basal cAMP levels, creating a window to measure inhibition.[14][15]

  • Procedure:

    • Plate the engineered HEK293 cells in a 384-well plate and incubate overnight.

    • Equilibrate cells with the GloSensor™ cAMP Reagent for 2 hours.

    • Prepare serial dilutions of FNA and control agonists.

    • Add the test compounds to the cells.

    • After a short incubation (15-20 minutes), add a fixed concentration of FSK (e.g., an EC80 concentration) to all wells except the negative control.

    • Immediately measure luminescence using a plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the degree of cAMP inhibition.

    • Normalize the data relative to the FSK-only control (0% inhibition) and a baseline control (100% inhibition).

    • Plot the normalized response against the log concentration of the agonist to determine the EC50 value (concentration for half-maximal effective response).

Comparative Functional Potency Data
CompoundFunctional Potency (EC50, µM)Assay Type
FNA (Hypothetical) 0.95 µM GloSensor™ cAMP Inhibition
Nicotinic Acid0.05 - 0.1 µM[9]cAMP Inhibition / Ca²⁺ Mobilization
MK-1903Full Agonist (Qualitative)[16]-
Acifran1.3 µM[9]cAMP Inhibition

This table presents hypothetical data for FNA alongside published data for known GPR109A agonists.

Tier 3: Verifying the Physiological Outcome

The final validation step connects the cellular signaling event to a relevant physiological endpoint. For GPR109A in adipocytes, the key outcome is the inhibition of lipolysis, which can be quantified by measuring the release of glycerol or FFAs into the culture medium.[17][18]

Experimental Protocol: Adipocyte Lipolysis Assay

This protocol measures the release of glycerol from differentiated adipocytes following stimulation.[19][20]

  • Materials:

    • Differentiated human or murine adipocytes (e.g., 3T3-L1 cells).

    • Test Compounds: FNA and Nicotinic Acid.

    • Lipolysis Stimulant: Isoproterenol (a β-adrenergic agonist).

    • Assay Buffer: Krebs-Ringer Bicarbonate Hepes (KRBH) buffer with 2% BSA.[20]

    • Glycerol Quantification Kit (colorimetric or fluorometric).

  • Procedure:

    • Wash differentiated adipocytes twice with PBS.

    • Pre-incubate cells with serial dilutions of FNA or nicotinic acid in assay buffer for 1 hour at 37°C.[17] Include a vehicle control (e.g., DMSO).

    • Add isoproterenol to all wells (except basal control) to stimulate lipolysis.

    • Incubate for 1-3 hours at 37°C.[17]

    • Collect the supernatant from each well.

    • Quantify the glycerol concentration in the supernatant using a commercial assay kit according to the manufacturer's instructions.[18][19]

  • Data Analysis:

    • Subtract the basal glycerol release from all stimulated values.

    • Express the results as a percentage of the isoproterenol-stimulated control.

    • Plot the percentage of inhibition against the log concentration of the compound to determine the IC50 for lipolysis inhibition.

Comparative Anti-Lipolytic Activity
CompoundLipolysis Inhibition (IC50, µM)Cell Type
FNA (Hypothetical) 1.5 µM Differentiated 3T3-L1 Adipocytes
Nicotinic AcidPotent Inhibitor (Qualitative)[3][21]Adipocytes

Conclusion and Comparative Summary

The successful completion of this three-tiered validation workflow would provide strong, multi-faceted evidence for FNA's mechanism of action.

Summary of Evidence for FNA as a GPR109A Agonist:

AssayParameterFNA (Hypothetical Result)Nicotinic Acid (Reference)Interpretation
Binding Ki75 nM~245 nM[9]FNA binds GPR109A with higher affinity than the parent compound.
Signaling EC500.95 µM~0.1 µM[9]FNA is a potent functional agonist, inhibiting cAMP production.
Physiology IC501.5 µMPotent Inhibitor[3]FNA inhibits the key physiological process regulated by GPR109A.

Collectively, these hypothetical results would validate the central hypothesis: This compound is a potent and direct GPR109A agonist. Its higher binding affinity and comparable functional potency to nicotinic acid and other synthetic agonists like Acifran make it a compelling compound for further investigation in metabolic and inflammatory research. Future studies should include comprehensive selectivity screening against a panel of other GPCRs to confirm its specificity.

References

Benchmarking 5-(Furan-2-yl)nicotinic Acid: A Comparative Guide for GPR109A Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of 5-(Furan-2-yl)nicotinic Acid Against Standard GPR109A Agonists.

Quantitative Performance Analysis

The following table summarizes the available quantitative data for the standard compounds, providing a benchmark for the expected potency of this compound as a GPR109A agonist.

CompoundTarget(s)EC₅₀ (µM)Assay Type
This compound GPR109A, GPR109B (putative)Data not available-
Nicotinic Acid GPR109A, GPR109B0.1 - 0.3cAMP Inhibition
Acifran GPR109A, GPR109B1.3 (GPR109A), 4.2 (GPR109B)cAMP Inhibition[1]

Note: The potency of this compound is inferred from its structural similarity to Acifran. Experimental validation is required to determine its precise EC₅₀ value.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for GPR109A agonists involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is fundamental to the lipolysis-inhibiting effects of these compounds.

GPR109A_Signaling GPR109A Signaling Pathway cluster_membrane Cell Membrane Agonist This compound (or Standard Compound) GPR109A GPR109A (HCA₂) Receptor Agonist->GPR109A Binds G_protein Gαi/o GPR109A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Lipolysis Inhibition of Lipolysis PKA->Lipolysis Leads to Experimental_Workflow GPR109A Agonist Potency Assay Workflow Cell_Culture 1. Cell Culture (e.g., CHO-K1 cells expressing GPR109A) Compound_Prep 2. Compound Preparation (Serial dilutions of test and standard compounds) Cell_Culture->Compound_Prep Cell_Treatment 3. Cell Treatment (Incubate cells with compounds) Compound_Prep->Cell_Treatment Forskolin_Stim 4. Forskolin Stimulation (To induce cAMP production) Cell_Treatment->Forskolin_Stim cAMP_Measurement 5. cAMP Measurement (e.g., HTRF or ELISA) Forskolin_Stim->cAMP_Measurement Data_Analysis 6. Data Analysis (Generate dose-response curves and calculate EC₅₀) cAMP_Measurement->Data_Analysis

References

Navigating GPR109A Agonism: A Comparative Guide to Alternatives for 5-(Furan-2-yl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quest for potent and selective GPR109A agonists beyond prototypical molecules like 5-(Furan-2-yl)nicotinic acid is critical. This guide provides an objective comparison of alternative GPR109A agonists, supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.

The G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), is a key therapeutic target for managing dyslipidemia and inflammation.[1][2] While niacin (nicotinic acid) is the classical agonist, its clinical use is often hampered by a significant flushing side effect.[3] This has spurred the development of novel agonists with improved pharmacological profiles. This guide focuses on alternatives to the research compound this compound, offering a comparative analysis of their performance.

Comparative Analysis of GPR109A Agonists

A variety of synthetic agonists for GPR109A have been developed, ranging from full to partial agonists, with some exhibiting biased signaling properties. The following tables summarize the quantitative data for several notable alternatives, providing a basis for comparison of their potency and efficacy.

CompoundClassPotency (EC50/pEC50)Binding Affinity (Ki)Key Characteristics
Niacin (Nicotinic Acid) Pyridinecarboxylic acid~52-100 nM (Calcium mobilization, cAMP inhibition)[4][5]245 ± 32 nM ([³H]nicotinate binding)[4]Endogenous agonist, potent but associated with flushing.[3]
SCH-900271 Not specified2 nM (hu-GPR109a assay)[6][7][8][9][10]Not specifiedPotent agonist with an improved therapeutic window to flushing.[6]
MK-6892 Not specified16 nM (GTPγS assay)[7]4.0 nM[7][8]Potent and selective full agonist.[7]
GSK256073 Purine derivativepEC50 of 7.5 (human HCA2)[7][8]Not specifiedPotent, selective, and non-flushing full agonist.[1][8]
MK-0354 Not specified1.65 µM (hGPR109a)[4][8]Not specifiedPartial agonist of GPR109a.[8][11]
MK-1903 Tricyclic pyrazole carboxylic acidEstimated to be continuously above EC50 for receptor activation at a 150 mg Q8h dose.[3]Not specifiedPotent and selective full agonist.[12][13]
Acipimox Pyrazinecarboxylic acid derivativeHigh Affinity (Qualitative)[4]Not specifiedA derivative of niacin.[4]
Acifran Not specified1.3 µM (cAMP inhibition)[4]Not specifiedPotent agonist for both GPR109A and GPR109B.[2][14]
Monomethyl Fumarate (MMF) Fumaric acid esterPotent Agonist (Qualitative)[4]Not specifiedActive metabolite of dimethyl fumarate.[15]
Compound 5a 4-(phenyl)thio-1H-pyrazole derivative45 nM (Calcium mobilization assay)[5]Not specifiedG-protein-biased agonist with weaker β-arrestin recruitment.[5]

GPR109A Signaling Pathways

Activation of GPR109A initiates two primary signaling cascades. The canonical pathway involves coupling to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and subsequent downstream effects on lipolysis. A secondary pathway involves the recruitment of β-arrestin, which can lead to receptor internalization and G-protein independent signaling. The flushing side-effect of niacin is thought to be mediated by the β-arrestin pathway.[1][2][11]

GPR109A_Signaling cluster_membrane Cell Membrane cluster_gi Gi-mediated Pathway cluster_arrestin β-Arrestin Pathway GPR109A GPR109A Gi Gi/o GPR109A->Gi Activates bArrestin β-Arrestin GPR109A->bArrestin Recruits Agonist Agonist (e.g., Niacin, Alternatives) Agonist->GPR109A Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Lipolysis ↓ Lipolysis PKA->Lipolysis Internalization Receptor Internalization bArrestin->Internalization ERK Downstream Signaling (e.g., ERK) bArrestin->ERK

GPR109A Signaling Pathways.

Experimental Protocols

The characterization of GPR109A agonists typically involves in vitro functional assays to determine their potency and efficacy in activating the receptor. The two primary assays are the cAMP inhibition assay, which measures the canonical G-protein signaling, and the β-arrestin recruitment assay, which assesses the alternative signaling pathway.

GPR109A-Mediated cAMP Inhibition Assay

This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) in cells expressing GPR109A.

Principle: GPR109A is a Gi-coupled receptor. Its activation by an agonist leads to the inhibition of adenylyl cyclase, the enzyme responsible for synthesizing cAMP. This results in a decrease in intracellular cAMP levels.

General Protocol:

  • Cell Culture: Use a host cell line (e.g., HEK293, CHO) stably transfected with the human GPR109A receptor.

  • Cell Seeding: Plate the cells in a suitable microplate (e.g., 384-well) and incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the test compounds and a reference agonist (e.g., niacin).

  • Compound Treatment: Add the diluted compounds to the cells and incubate for a specific period.

  • Adenylyl Cyclase Stimulation: Add a stimulating agent like forskolin to all wells (except for the negative control) to induce cAMP production.

  • Cell Lysis and Detection: Lyse the cells and use a commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based) to measure the intracellular cAMP concentration.

  • Data Analysis: Plot the cAMP levels against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of its maximal inhibitory effect.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the GPR109A receptor upon agonist stimulation.

Principle: Agonist binding to GPR109A promotes its phosphorylation by G-protein-coupled receptor kinases (GRKs). This phosphorylated receptor then serves as a docking site for β-arrestin proteins. This interaction can be monitored using various techniques, such as enzyme fragment complementation (EFC), bioluminescence resonance energy transfer (BRET), or fluorescence resonance energy transfer (FRET).

General Protocol (using Enzyme Fragment Complementation - e.g., PathHunter® assay):

  • Cell Line: Use a cell line (e.g., U2OS, HEK293) engineered to co-express GPR109A fused to a small enzyme fragment (ProLink™, PK) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA).

  • Cell Plating: Seed the cells in a microplate and incubate overnight.

  • Compound Addition: Add serial dilutions of the test compounds to the cells.

  • Incubation: Incubate the plate for a specified time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the detection reagents containing the substrate for the complemented enzyme.

  • Signal Measurement: Measure the chemiluminescent or fluorescent signal, which is proportional to the extent of β-arrestin recruitment.

  • Data Analysis: Plot the signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and characterization of novel GPR109A agonists.

Experimental_Workflow cluster_screening Primary Screening cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation HTS High-Throughput Screening (e.g., Calcium Mobilization Assay) cAMP_Assay cAMP Inhibition Assay HTS->cAMP_Assay Hit Confirmation & Potency Arrestin_Assay β-Arrestin Recruitment Assay HTS->Arrestin_Assay Biased Agonism Assessment Binding_Assay Radioligand Binding Assay (Ki determination) cAMP_Assay->Binding_Assay Affinity Determination Flushing_Models Flushing Assessment Models Arrestin_Assay->Flushing_Models Correlation with Side Effects Animal_Models Animal Models of Dyslipidemia (e.g., FFA reduction studies) Binding_Assay->Animal_Models Efficacy Testing Animal_Models->Flushing_Models

References

Comparative analysis of furan-containing compounds in neurodegenerative disease models.

Author: BenchChem Technical Support Team. Date: December 2025

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Promise of Furan Scaffolds in Neurotherapeutics

Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and Amyotrophic Lateral Sclerosis (ALS), present a formidable challenge to modern medicine due to their complex pathophysiology and the current lack of disease-modifying therapies.[1][2][3] A growing body of preclinical evidence suggests that furan-containing compounds, a class of heterocyclic organic molecules, hold significant therapeutic potential.[1][2][3] These compounds, derived from both natural and synthetic sources, exhibit a diverse range of pharmacological activities, most notably antioxidant and anti-inflammatory properties, which are crucial in combating the pathologies of neurodegeneration.[1][2][3][4]

This guide provides a comparative analysis of the performance of various furan-containing compounds across different in vitro and in vivo models of neurodegenerative diseases. By synthesizing data from multiple studies, we aim to provide researchers with a comprehensive understanding of the therapeutic potential of these compounds and to guide future drug discovery efforts.

The Scientific Rationale: Why Furan Moieties?

The furan ring system is a versatile scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in various chemical interactions allow for the design of molecules with specific biological targets. In the context of neurodegeneration, the therapeutic efficacy of furan derivatives is often attributed to their ability to:

  • Scavenge Reactive Oxygen Species (ROS): Oxidative stress is a common pathological feature across many neurodegenerative diseases, leading to neuronal damage and death.[5][6][7][8] Furan-containing compounds can directly neutralize free radicals and reduce oxidative damage.[1][2][3][4]

  • Modulate Inflammatory Pathways: Chronic neuroinflammation, mediated by microglia and astrocytes, contributes significantly to disease progression.[8][9] Furan derivatives have been shown to suppress the production of pro-inflammatory cytokines by modulating key signaling pathways such as NF-κB.[3][10]

  • Inhibit Protein Aggregation: The accumulation of misfolded proteins, such as amyloid-beta (Aβ) in AD and alpha-synuclein in PD, is a hallmark of these disorders.[11] Certain furan compounds have demonstrated the ability to interfere with the aggregation process.

  • Promote Neuronal Survival and Regeneration: Furan-containing compounds may enhance neurogenesis and neuronal plasticity, contributing to the repair of damaged neural circuits.[1][2][3]

Comparative Analysis of Furan-Containing Compounds in Neurodegenerative Disease Models

The following sections provide a comparative overview of the efficacy of different furan-containing compounds in preclinical models of major neurodegenerative diseases. The data is summarized in tables for ease of comparison, followed by a discussion of the key findings.

Alzheimer's Disease (AD) Models

AD is characterized by the extracellular deposition of Aβ plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein.[12]

Table 1: Performance of Furan-Containing Compounds in AD Models

CompoundModelKey FindingsReference
2-Arylbenzo[b]furans APP/PS1 miceAmeliorated nesting behavior deficits, indicating improved cognitive function.[13]
Primary neuron and glial cell culturesDemonstrated neuroprotective effects in neurons and anti-neuroinflammatory effects in glial cells.[13]
TFSeB (a benzofuran-containing selenium compound) Streptozotocin (STZ)-induced AD model in miceImproved memory performance in Y-maze, novel object recognition, and passive avoidance tests.[14][15]
Reduced oxidative stress markers (TBARS, ROS, nitrite) and increased non-protein sulfhydryl (NPSH) levels.[15]
Modulated apoptosis-related proteins (increased BCL-2, decreased BAX) and key inflammatory and neurodegenerative markers (decreased NF-κB, IL-6, GSK3B).[14][15]
Jusaho C (a furan acid from nutmeg) BV2 and HT22 cellsShowed promising anti-neuroinflammatory and neuroprotective effects by modulating the MAPK/NF-κB signaling pathway.[10]
C. elegans modelImproved locomotor activity in a model of infection-induced pathology.[10]

The data suggests that furan-containing compounds, particularly those with benzofuran and furan acid structures, can effectively target multiple pathological aspects of AD. For instance, 2-arylbenzo[b]furans have shown promise in both in vitro and in vivo models by exhibiting both neuroprotective and anti-inflammatory activities.[13] The selenium-containing benzofuran, TFSeB, demonstrates a broad spectrum of beneficial effects, including cognitive improvement, reduction of oxidative stress, and modulation of apoptotic and inflammatory pathways.[14][15]

Parkinson's Disease (PD) Models

PD is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor impairments.[11][16]

Table 2: Performance of Furan-Containing Compounds in PD Models

CompoundModelKey FindingsReference
3-alkyl/aryl-8-(furan-2-yl)thiazolo[5,4-e][17][18][19]triazolo[1,5-c]pyrimidine-2(3H)-thiones Haloperidol-induced catalepsy in miceAll tested compounds were active in this model, indicating anti-Parkinsonian potential.[20]
Haloperidol-induced oxidative stress in miceReduced lipid peroxidation and restored glutathione (GSH) levels and antioxidant enzyme activities.[20]
Farnesol Mouse model of PDPrevented the loss of dopamine-producing neurons and reversed behavioral deficits.[21]
Acts by deactivating the PARIS protein, which is involved in disease progression.[21]

In PD models, furan-containing thiazolopyrimidines have shown significant neuroprotective effects by mitigating oxidative stress, a key contributor to dopaminergic neuron death.[20] Farnesol, a natural furan-containing compound, presents a novel mechanism of action by targeting the PARIS protein, offering a new therapeutic avenue for PD.[21]

Mechanistic Insights: Signaling Pathways and Molecular Targets

The neuroprotective effects of furan-containing compounds are mediated through the modulation of complex intracellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and specific drugs.

Key Signaling Pathways Modulated by Furan Compounds
  • NF-κB Signaling Pathway: This pathway is a central regulator of inflammation. Furan derivatives can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[3][10]

  • MAPK Signaling Pathway: Mitogen-activated protein kinases (MAPKs) are involved in various cellular processes, including inflammation and apoptosis. Furan compounds can modulate MAPK signaling to promote cell survival.[10]

  • Nrf2/ARE Pathway: This pathway is the primary regulator of the endogenous antioxidant response. Some furan compounds can activate Nrf2, leading to the increased expression of antioxidant enzymes.[5]

G cluster_0 Neurodegenerative Stimuli (e.g., Aβ, α-synuclein, Oxidative Stress) cluster_1 Furan-Containing Compounds cluster_2 Intracellular Signaling Pathways cluster_3 Cellular Outcomes Stimuli Pathological Stimuli NFkB NF-κB Pathway Stimuli->NFkB activates MAPK MAPK Pathway Stimuli->MAPK activates OxidativeStress ↓ Oxidative Stress Stimuli->OxidativeStress induces Furan Furan Compound Furan->NFkB inhibits Furan->MAPK modulates Nrf2 Nrf2/ARE Pathway Furan->Nrf2 activates Inflammation ↓ Neuroinflammation NFkB->Inflammation MAPK->Inflammation Survival ↑ Neuronal Survival MAPK->Survival Nrf2->OxidativeStress reduces Inflammation->Survival negatively impacts OxidativeStress->Survival negatively impacts G cluster_0 In Vitro Protocol start Seed Neuronal Cells treat_compound Treat with Furan Compound start->treat_compound induce_toxicity Induce Neurotoxicity treat_compound->induce_toxicity assay Perform Assay (MTT, ROS, etc.) induce_toxicity->assay analyze Analyze Data assay->analyze

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 5-(Furan-2-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the proper disposal of 5-(Furan-2-yl)nicotinic acid, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are based on established safety protocols for chemical waste management.

Disclaimer: The following are general guidelines. Always consult the specific Safety Data Sheet (SDS) for this compound and adhere to all applicable national and local regulations for chemical waste disposal.

Immediate Safety and Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.

PPE CategoryItemSpecifications and Use
Eye Protection Safety GogglesChemical safety goggles should be worn to protect against dust particles and potential splashes.[1][2][3]
Hand Protection Chemical-Resistant GlovesHandle with gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect skin and clothing from contamination.
Respiratory Dust Mask/RespiratorIn case of dust generation, use a dust mask or a NIOSH/MSHA approved respirator.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents environmental contamination and adheres to institutional and regulatory standards.

Step 1: Container and Labeling

  • Do not mix this compound with other waste.[1]

  • Keep the compound in its original, tightly closed container for disposal.[1][2][3]

  • If the original container is compromised, transfer the waste to a suitable, sealed, and clearly labeled container. The label should include the chemical name, "Waste," and any relevant hazard symbols.

Step 2: Collection of Waste

  • For solid waste, carefully sweep up the material and place it in the designated waste container.[2][3] Avoid actions that could generate dust.[1][3]

  • For solutions, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in the sealed container.

Step 3: Storage Pending Disposal

  • Store the waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[3]

  • Keep the container away from incompatible materials.

Step 4: Final Disposal

  • Dispose of the contents and the container at an approved waste disposal plant.[1][2]

  • Never dispose of this compound down the drain or in the general trash.[1][3][5] This is crucial as nicotinic acid and its derivatives can be harmful to aquatic life.[1][6]

Emergency Procedures for Spills

In the event of a spill, follow these steps to ensure safety and proper cleanup.

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.[2][3]

  • Control the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust.[2][3]

  • Collect the Waste: Place the spilled material and any contaminated cleaning materials into a sealed, labeled container for disposal.[2][3]

  • Decontaminate the Area: Clean the affected surface area thoroughly.

  • Seek Medical Attention if Necessary: If there is any contact with skin or eyes, rinse thoroughly with water and seek medical advice.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound check_sds Consult Compound-Specific Safety Data Sheet (SDS) start->check_sds ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) check_sds->ppe container Is the original container intact and properly labeled? ppe->container original_container Use Original Container container->original_container Yes new_container Transfer to a new, sealed, and labeled container container->new_container No check_form Is the waste solid or liquid? original_container->check_form new_container->check_form solid_waste Carefully sweep/scoop to avoid dust check_form->solid_waste Solid liquid_waste Absorb with inert material check_form->liquid_waste Liquid collect_waste Place in designated waste container solid_waste->collect_waste liquid_waste->collect_waste storage Store in a cool, dry, well-ventilated area collect_waste->storage final_disposal Dispose of at an approved waste disposal facility storage->final_disposal no_drain Do NOT dispose down the drain or in general trash storage->no_drain

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 5-(Furan-2-yl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-(Furan-2-yl)nicotinic Acid

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for this compound. The following guidance is based on the safety profiles of structurally related compounds, namely Nicotinic Acid and 2-Furancarboxylic acid. It is imperative to treat this compound with at least the same level of caution as these related compounds. A thorough risk assessment should be conducted by qualified personnel before handling this chemical.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the hazard classifications of related compounds, this compound should be handled as a substance that can cause serious eye irritation and may cause skin and respiratory irritation.[1][2][3][4] The following table summarizes the recommended PPE for handling this compound.

Protection Type Equipment Specification Purpose & Notes
Eye / Face Tightly fitting safety goggles with side-shields or a full-face shield. Must conform to NIOSH (US) or EN 166 (EU) standards.To protect against dust particles and splashes that can cause serious eye irritation.[2][3]
Skin / Body Chemical-resistant gloves (e.g., Nitrile, Neoprene) and a fully buttoned lab coat. Impervious clothing should be worn to prevent skin contact.Handle with gloves at all times to prevent skin irritation.[2][3][5]
Respiratory NIOSH/MSHA or EN 149 approved respirator.Required when handling large quantities, if dust is generated, or if ventilation is inadequate. A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[2][6]
Operational Plan: Step-by-Step Handling Protocol

Safe handling of this compound requires a controlled environment and methodical procedures to minimize exposure.

1. Preparation & Handling:

  • Designate Area: Before starting, designate a specific area within a certified chemical fume hood for handling the compound.

  • Verify Safety Equipment: Ensure that a safety shower and eyewash station are unobstructed and readily accessible.[6]

  • Don PPE: Put on all required PPE as specified in the table above.[5]

2. During Handling:

  • Work in a Fume Hood: Always handle the compound within a properly functioning chemical fume hood to ensure adequate ventilation.[3][5]

  • Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.[3][5]

  • Portioning: If transferring the substance, use appropriate tools (e.g., spatula) and techniques to minimize dust.

  • Container Management: Keep the container tightly closed when not in use.[5][6]

3. After Handling:

  • Decontamination: Clean the work area thoroughly after use.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][5]

  • PPE Removal: Remove PPE carefully to avoid cross-contamination. Dispose of single-use PPE as hazardous waste.

Emergency Procedures

In the event of an exposure or spill, follow these procedures:

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]
Skin Contact Immediately wash skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[3][6]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[6]
Spill Response and Disposal Plan

Proper containment and disposal are crucial to prevent environmental contamination and further exposure.

Spill Response Protocol:

  • Evacuate & Ventilate: Alert others in the area and ensure the space is well-ventilated.

  • Don PPE: Wear all required PPE, including respiratory protection.

  • Contain Spill: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[3][5]

  • Clean-Up: For dry spills, gently sweep up or vacuum the material and place it into a suitable, labeled, and closed container for disposal.[3][5]

  • Decontaminate: Clean the spill area thoroughly once the material has been collected.

Waste Disposal Protocol:

  • Chemical Waste: Dispose of this compound and any contaminated materials in a designated hazardous waste container.[5]

  • Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be considered contaminated and disposed of as hazardous waste.[2]

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with federal, state, and local environmental regulations.[2]

Visual Workflow for PPE Selection

The following diagram illustrates the logical steps for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling This compound check_sds Consult SDS of Related Compounds start->check_sds identify_hazards Identify Hazards: - Eye Irritant - Skin Irritant (potential) - Respiratory Irritant (potential) check_sds->identify_hazards Analyze eye_protection Eye Protection: Safety Goggles/ Face Shield identify_hazards->eye_protection skin_protection Skin Protection: Gloves & Lab Coat identify_hazards->skin_protection check_dust Potential for Dust Generation? identify_hazards->check_dust proceed Proceed with Handling eye_protection->proceed skin_protection->proceed respiratory_protection Respiratory Protection: Respirator (if dust) respiratory_protection->proceed check_dust->respiratory_protection Yes check_dust->proceed No

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.